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  • Product: 3-(Boc-Amino)-3-methylazetidine
  • CAS: 1018443-01-0

Core Science & Biosynthesis

Foundational

Structural and Synthetic Utility of 3-(Boc-Amino)-3-methylazetidine in Modern Drug Discovery

Executive Summary The strategic incorporation of sp³-hybridized carbon centers into drug candidates has become a cornerstone of modern medicinal chemistry. This "escape from flatland" aims to improve pharmacokinetic prof...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of sp³-hybridized carbon centers into drug candidates has become a cornerstone of modern medicinal chemistry. This "escape from flatland" aims to improve pharmacokinetic profiles, increase solubility, and reduce off-target toxicity. Among these aliphatic systems, the azetidine ring serves as a highly effective bioisostere for larger heterocycles like piperidines and pyrrolidines.

Specifically, is a critical building block. The presence of the 3-methyl group provides essential conformational restriction, while the Boc-protected amine allows for orthogonal synthetic strategies. This technical guide details the physicochemical properties, mechanistic utility, and validated synthetic protocols for deploying this intermediate in advanced drug development.

Physicochemical Properties & Quantitative Data

Understanding the exact form of the azetidine building block is crucial for stoichiometric precision in synthetic workflows. The compound is commercially available in both its free base and hydrochloride (HCl) salt forms. The HCl salt is overwhelmingly preferred due to its enhanced stability and shelf life, which prevents the spontaneous polymerization or degradation sometimes observed in highly strained free azetidines.

PropertyFree BaseHydrochloride Salt
Chemical Name 3-(Boc-Amino)-3-methylazetidine3-(Boc-Amino)-3-methylazetidine hydrochloride
Synonym tert-Butyl (3-methylazetidin-3-yl)carbamatetert-Butyl (3-methylazetidin-3-yl)carbamate hydrochloride
CAS Number 1018443-01-01408076-37-8[1]
Molecular Weight 186.25 g/mol 222.71 g/mol [1]
Molecular Formula C₉H₁₈N₂O₂C₉H₁₉ClN₂O₂ (or C₉H₁₈N₂O₂·HCl)[2]
SMILES O=C(OC(C)(C)C)NC1(C)CNC1O=C(OC(C)(C)C)NC1(C)CNC1.[H]Cl[2]
Storage Conditions Sealed in dry, 2-8°CSealed in dry, 2-8°C[2]

Mechanistic Role in Drug Design

The integration of the 3-amino-3-methylazetidine motif into a drug scaffold is driven by strict causality and bioisosteric design principles. When medicinal chemists replace a standard cyclic amine with a 3-methylazetidine, several mechanistic advantages are realized:

  • Metabolic Shielding : The geminal substitution (a methyl and an amino group on the same C3 carbon) creates a dense steric shield. This architecture actively prevents oxidative deamination by metabolic enzymes such as monoamine oxidases (MAOs) or cytochrome P450s, extending the drug's half-life.

  • Conformational Locking : The methyl group restricts the rotational freedom of the exocyclic amine, locking the pharmacophore into a specific vector that enhances binding affinity to the target protein pocket.

  • Basicity Modulation : The highly strained four-membered ring lowers the basicity (pKa) of the ring nitrogen compared to unstrained amines. This slight reduction in basicity improves membrane permeability and significantly reduces hERG channel liability, a common cause of cardiotoxicity.

Application in Autoimmune Disease Therapeutics

A prominent, field-proven application of 3-(Boc-Amino)-3-methylazetidine is in the synthesis of3[3]. In the development of treatments for Systemic Lupus Erythematosus (SLE), researchers have utilized this building block to synthesize potent TLR7/8/9 antagonists[3]. In these architectures, the azetidine ring replaces larger heterocycles to optimize the compound's fit within the endosomal TLR binding pocket, effectively blocking the inflammatory signaling cascade triggered by ssRNA or CpG DNA[3].

G TLR Endosomal TLR7/8/9 MyD88 MyD88 Adapter TLR->MyD88 Ligand ssRNA / CpG DNA Ligand->TLR IRF7 IRF7 Activation MyD88->IRF7 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (IFN-α, IL-6, TNF-α) IRF7->Cytokines NFkB->Cytokines Antagonist Azetidine-derived Antagonist Antagonist->TLR Inhibits

TLR7/8/9 signaling pathway inhibited by azetidine-derived antagonists in autoimmune diseases.

Step-by-Step Experimental Methodology

To ensure high-fidelity incorporation of the azetidine core into a drug scaffold, the following self-validating protocol details the Nucleophilic Aromatic Substitution (SₙAr) of1[1] with an aryl halide.

Protocol: SₙAr Coupling and Self-Validation

Step 1: Reagent Preparation

  • Action : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the target aryl halide (1.0 eq) and 3-(Boc-Amino)-3-methylazetidine hydrochloride (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.2 M.

  • Causality : DMF is a polar aprotic solvent that effectively stabilizes the transition state of the SₙAr reaction. The HCl salt is utilized over the free base to ensure precise stoichiometric weighing and to prevent premature degradation of the starting material[1].

Step 2: Base Activation

  • Action : Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) dropwise at room temperature.

  • Causality : DIPEA serves a dual mechanistic purpose: it acts as a non-nucleophilic base to liberate the free secondary amine of the azetidine from its hydrochloride salt, and it neutralizes the stoichiometric HCl generated during the substitution, driving the reaction equilibrium forward.

Step 3: Thermal Coupling

  • Action : Heat the reaction mixture to 80°C for 12 hours.

  • Causality : The four-membered azetidine ring is sterically demanding and less nucleophilic than a standard piperidine. Elevated thermal energy is required to overcome the activation barrier for the nucleophilic attack on the electron-deficient aryl halide.

Step 4: In-Process Validation (Self-Validating System)

  • Action : Withdraw a 10 µL aliquot from the reaction mixture, dilute it in 1 mL of LC-MS grade acetonitrile, and inject it into an LC-MS system.

  • Validation Criteria : The reaction is deemed successful and complete only when the starting aryl halide peak is <5% by UV area, and the target mass [M+H]⁺ of the coupled Boc-protected intermediate is the dominant base peak. If the reaction is incomplete, add an additional 0.5 eq of DIPEA and heat for 2 more hours before re-validating.

Step 5: Work-up and Purification

  • Action : Cool the mixture to room temperature, quench with distilled water, and extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

G Start Aryl Halide + Azetidine HCl Salt Base DIPEA Addition (Freebasing) Start->Base Heat Thermal Coupling (80°C, DMF) Base->Heat Validate LC-MS Validation (<5% SM) Heat->Validate Purify Aqueous Work-up & Chromatography Validate->Purify

Step-by-step synthetic workflow and validation for azetidine SₙAr coupling.

References

  • BLD Pharm. "1018443-01-0 | 3-(Boc-Amino)-3-methylazetidine."

  • Sigma-Aldrich. "tert-Butyl (3-methylazetidin-3-yl)carbamate hydrochloride | 1408076-37-8." 1

  • BLD Pharm. "1408076-37-8 | tert-Butyl (3-methylazetidin-3-yl)carbamate hydrochloride." 2

  • European Patent Office. "EP 3 802 539 B1: TETRAHYDRO-1H-PYRAZINO[2,1-A]ISOINDOLYLQUINOLINE COMPOUNDS FOR THE TREATMENT OF AUTOIMMUNE DISEASE." 3

Sources

Exploratory

Whitepaper: The Ascendancy of 3,3-Disubstituted Azetidines in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals Abstract The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in contempor...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in contemporary drug design.[1][2] This guide focuses specifically on the strategic role of 3,3-disubstituted azetidines, a subclass that offers unique advantages for medicinal chemists. By introducing a quaternary center, these scaffolds provide precise three-dimensional control over substituent vectors, enhance metabolic stability, and improve key physicochemical properties such as solubility and lipophilicity, all while avoiding the introduction of a new stereocenter.[3][4][5] We will delve into the conformational and bioisosteric properties that make these motifs so attractive, provide detailed protocols for their advanced synthesis, and analyze case studies of their successful incorporation into approved therapeutics. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the power of 3,3-disubstituted azetidines to address complex challenges in drug discovery.

Introduction: The Strategic Value of Strained Scaffolds

In the landscape of medicinal chemistry, small, saturated heterocycles are indispensable tools. Their ability to confer three-dimensionality (high Fsp³ character), modulate physicochemical properties, and serve as rigid scaffolds for pharmacophore presentation is well-established. Among these, the azetidine ring occupies a unique position, balancing the high ring strain and reactivity of aziridines with the greater conformational flexibility of pyrrolidines.[6][7] This balance provides a stable yet conformationally constrained framework, an ideal starting point for drug design.[2]

The 3,3-disubstitution pattern elevates the utility of the azetidine core significantly. The introduction of a geminal-disubstituted carbon at the 3-position offers several distinct advantages:

  • Vectorial Precision: It creates a rigid scaffold that projects two substituents in well-defined, non-planar vectors, allowing for meticulous exploration of a protein's binding pocket.[1][2]

  • Metabolic Stability: The quaternary center acts as a metabolic shield, blocking common sites of enzymatic oxidation (e.g., benzylic positions) and enhancing the pharmacokinetic profile of a molecule.[8][9]

  • Achiropractic Complexity: It allows for an increase in molecular complexity and three-dimensionality without creating a new stereocenter at the point of substitution, simplifying synthesis and stereochemical analysis.[3][5]

The incorporation of this motif has led to marked improvements in drug candidates, including enhanced potency, selectivity, and oral bioavailability. This guide provides an in-depth exploration of the core principles, synthetic methodologies, and successful applications of 3,3-disubstituted azetidines.

Physicochemical and Bioisosteric Properties

Conformational Rigidity and Its Implications

The azetidine ring is not planar; it adopts a puckered conformation to relieve some of its inherent angle strain.[7] This puckering fixes the substituents at the 3-position into distinct spatial orientations. This pre-organization is a key advantage in drug design. By constraining the conformation of the molecule, the entropic penalty for binding to a biological target is reduced, which can lead to a significant increase in binding affinity and selectivity.[2] Crystallographic studies confirm that the degree of ring puckering and the precise geometry of the substituents can be influenced by their nature, offering a tunable platform for structure-activity relationship (SAR) studies.[10]

A Versatile Bioisostere

Bioisosteric replacement is a cornerstone strategy in drug optimization, where a functional group is replaced by another with similar steric and electronic properties to improve a molecule's profile. The 3,3-disubstituted azetidine motif is a powerful and versatile bioisostere for several common chemical groups.

  • gem-Dimethyl and Carbonyl Groups: The compact, tetrahedral geometry of a 3,3-disubstituted azetidine makes it an excellent replacement for the sterically demanding gem-dimethyl group.[3][5] Furthermore, the polar nature of the embedded ether in the analogous oxetane, and the nitrogen in the azetidine, allows it to serve as a non-planar, non-hydrolyzable mimic of a carbonyl group, often improving solubility and metabolic stability.[3][11]

  • Saturated and Aromatic Rings: Azetidines are frequently used as smaller, more polar bioisosteres for larger saturated heterocycles like pyrrolidine and piperidine.[1][12] This substitution can reduce lipophilicity and improve aqueous solubility. In some contexts, spirocyclic systems built around an azetidine core, such as the 2,6-diazaspiro[3.3]heptane, have proven to be highly effective bioisosteres for piperazine, offering improved rigidity and novel exit vectors.[4][13]

Original Fragment Bioisosteric Replacement Key Property Changes References
gem-Dimethyl3,3-DimethylazetidineIncreases polarity, improves solubility, maintains steric bulk.[3][5]
Piperazine2,6-Diazaspiro[3.3]heptaneIncreases rigidity, provides novel 3D exit vectors, can improve target selectivity.[4][13]
Carbonyl (Ketone)Spirocyclic AzetidineRemoves metabolically liable C=O bond, improves stability, adds polarity.[3]
Pyrrolidine/PiperidineAzetidineReduces size and lipophilicity (cLogP), can enhance metabolic stability.[1][12]
Caption: Comparative analysis of 3,3-disubstituted azetidines as bioisosteres.

Key Synthetic Strategies

While historically challenging to synthesize, recent advances have made the construction of 3,3-disubstituted azetidines highly accessible.[2][14] Modern methods focus on modularity, efficiency, and functional group tolerance.

G cluster_0 Starting Materials cluster_1 Key Methodologies cluster_2 Product Azetidin-3-one Azetidin-3-one Nucleophilic Addition / Functionalization Nucleophilic Addition & Functionalization Azetidin-3-one->Nucleophilic Addition / Functionalization e.g., Grignard, Friedel-Crafts Modular Azetidinylation Modular Synthesis via Azetidinylation Reagents Azetidin-3-one->Modular Azetidinylation via Azetidinyl Trichloroacetimidates Azabicyclo[1.1.0]butane (ABB) Azabicyclo[1.1.0]butane (ABB) Strain-Release Functionalization Strain-Release Functionalization Azabicyclo[1.1.0]butane (ABB)->Strain-Release Functionalization Lewis/Brønsted Acid or Metal Catalysis Imines + Alkenes Imines + Alkenes [2+2] Cycloaddition [2+2] Photocycloaddition (Aza Paternò-Büchi) Imines + Alkenes->[2+2] Cycloaddition Photochemical Conditions 3,3-Disubstituted Azetidine 3,3-Disubstituted Azetidine Nucleophilic Addition / Functionalization->3,3-Disubstituted Azetidine Strain-Release Functionalization->3,3-Disubstituted Azetidine [2+2] Cycloaddition->3,3-Disubstituted Azetidine Modular Azetidinylation->3,3-Disubstituted Azetidine

Sources

Foundational

Executive Summary: The "Butterfly" Dynamics of 3,3-Disubstituted Azetidines

Conformational Analysis of 3-(Boc-Amino)-3-methylazetidine Ring Puckering: A Technical Guide Azetidines are highly strained four-membered nitrogen heterocycles that serve as critical spiro-like vectors in modern drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Conformational Analysis of 3-(Boc-Amino)-3-methylazetidine Ring Puckering: A Technical Guide

Azetidines are highly strained four-membered nitrogen heterocycles that serve as critical spiro-like vectors in modern drug discovery, allowing medicinal chemists to escape "flatland" and explore novel three-dimensional chemical space[1]. However, the azetidine ring is not perfectly flat; it adopts a puckered "butterfly" conformation to relieve the severe eclipsing torsional strain between adjacent C-H and C-N bonds[2]. In the case of 3-(Boc-Amino)-3-methylazetidine, the presence of two distinct substituents at the C3 position creates a complex conformational landscape. This whitepaper details the mechanistic causality of this puckering and provides self-validating experimental protocols to analyze these dynamics using NMR, computational chemistry, and X-ray crystallography.

The Causality of Ring Puckering and Substituent Effects

The planar transition state of an azetidine ring suffers from maximum torsional strain due to the eclipsing of the protons on C2 and C4. To minimize this energy penalty, the ring puckers, typically achieving a dihedral angle (C2-N1-C4-C3) of approximately 20° to 37°[3].

When functionalizing the 3-position with both a bulky Boc-protected amine and a methyl group, the system faces competing steric demands. The larger Boc-amino group strongly prefers the pseudo-equatorial orientation to minimize 1,3-diaxial-like clashing with the syn-protons on the C2 and C4 carbons. Consequently, the smaller methyl group is forced into the pseudo-axial position. This thermodynamic preference dictates the equilibrium of the molecule in solution and its packing in the solid state[4].

PuckeringEquilibrium Eq Pseudo-Equatorial Boc Pseudo-Axial Methyl (Lowest Energy) Planar Planar Azetidine (High Torsional Strain) Eq->Planar Ring Inversion Ax Pseudo-Axial Boc Pseudo-Equatorial Methyl (Steric Clash) Planar->Ax Ring Inversion

Caption: Thermodynamic equilibrium of 3-(Boc-Amino)-3-methylazetidine ring inversion.

Experimental Workflows for Conformational Analysis

To accurately map the conformational space of 3-(Boc-Amino)-3-methylazetidine, a tri-modal approach is required.

ConformationalWorkflow Prep Sample Prep 3-(Boc-Amino)-3-methylazetidine NMR Solution State VT-NMR & NOESY Prep->NMR DFT In Silico DFT PES Scans Prep->DFT Xray Solid State X-Ray Crystallography Prep->Xray Val Validation Multi-modal Data Integration NMR->Val DFT->Val Xray->Val

Caption: Tri-modal workflow for the conformational analysis of substituted azetidines.

Solution-State Analysis: Variable-Temperature NMR (VT-NMR)

In solution, the azetidine ring undergoes rapid interconversion between puckered states at room temperature. This dynamic behavior often results in the significant broadening of the methylene protons (CH2-2,4) in the 1H-NMR spectrum[5]. To elucidate the specific conformer ratios, we must "freeze out" the interconversion.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of 3-(Boc-Amino)-3-methylazetidine hydrochloride in 0.6 mL of anhydrous CD2Cl2 or CDCl3. Use a high-quality 5mm NMR tube.

  • Baseline Acquisition: Acquire standard 1D 1H and 13C spectra at 298 K. Note the line widths of the C2 and C4 proton signals.

  • VT-NMR Execution: Lower the probe temperature in 10 K increments down to 213 K. Allow 5 minutes of equilibration at each step.

  • Coalescence Point Determination: Identify the temperature at which the broadened methylene signals split into distinct pseudo-axial and pseudo-equatorial environments.

  • 2D NOESY Acquisition: At 213 K, run a 2D NOESY experiment (mixing time ~300-500 ms).

  • Validation Check: The protocol is self-validating if the NOESY spectrum reveals strong cross-peaks between the C3-methyl protons and the pseudo-axial protons of C2/C4. If the methyl group is equatorial, these cross-peaks will be absent or extremely weak, validating the spatial arrangement.

In Silico Analysis: Density Functional Theory (DFT)

Computational modeling provides the energetic causality behind the observed NMR populations[6].

Step-by-Step Protocol:

  • Structure Generation: Build the 3D model of 3-(Boc-Amino)-3-methylazetidine in its neutral and protonated states.

  • Level of Theory: Optimize the geometry using Gaussian 16 at the ωB97X-D/6-311++G(d,p) level of theory, incorporating a polarizable continuum model (PCM) for the solvent (e.g., dichloromethane)[7].

  • PES Scan: Perform a relaxed Potential Energy Surface (PES) scan driving the C2-N1-C4-C3 dihedral angle from -40° to +40° in 2° increments.

  • Transition State Isolation: Isolate the energy maximum (planar ring) and perform a frequency calculation to ensure exactly one imaginary frequency corresponding to the ring inversion mode.

  • Validation Check: Calculate the Boltzmann distribution of the minima at 213 K. The theoretical ratio of conformers must align within 5% of the integral ratios obtained from the VT-NMR data.

Solid-State Analysis: X-Ray Crystallography

X-ray diffraction provides the unambiguous, absolute puckering amplitude of the molecule trapped in the crystal lattice[3].

Step-by-Step Protocol:

  • Crystallization: Dissolve the compound in a minimum amount of dichloromethane. Layer slowly with hexane in a 5 mm glass tube. Allow to stand undisturbed at 4 °C for 48-72 hours.

  • Mounting: Select a single, transparent crystal under a polarized microscope. Mount it on a diffractometer loop using paratone oil.

  • Data Collection: Flash-cool the crystal to 100 K using a nitrogen stream to minimize thermal vibrations[3]. Collect diffraction data using Cu-Kα radiation.

  • Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2.

  • Validation Check: The structural model is self-validating if the final R1 value is < 0.05 and the goodness-of-fit (S) is near 1.0. Extract the puckering parameters directly from the refined coordinates.

Quantitative Data Synthesis

The integration of these three methodologies yields a comprehensive conformational profile. Below are the expected quantitative summaries for 3-(Boc-Amino)-3-methylazetidine.

Table 1: Comparative Puckering Parameters (Theoretical vs. Solid-State)

ParameterDFT (ωB97X-D)X-Ray Crystallography (100 K)Physical Implication
Puckering Angle (θ) 24.5°26.1°Relief of C2/C4 eclipsing strain.
C3-Methyl Orientation Pseudo-AxialPseudo-AxialAvoidance of steric clash with Boc.
Inversion Barrier (ΔG‡) 1.8 kcal/molN/A (Static)Rapid interconversion at 298 K.
C-N-C Bond Angle 88.2°87.9°Inherent ring strain of the azetidine core.

Table 2: Key Diagnostic NOE Contacts (VT-NMR at 213 K)

Proton PairExpected NOE IntensityConformational Deduction
C3-Methyl ↔ C2/C4 (Axial)StrongConfirms pseudo-axial position of the methyl group.
Boc-NH ↔ C2/C4 (Equatorial)MediumConfirms pseudo-equatorial position of the Boc group.
C3-Methyl ↔ Boc-tBuWeak/NoneGroups are oriented in opposite faces of the ring.

Conclusion

The conformational analysis of 3-(Boc-Amino)-3-methylazetidine reveals a highly dynamic, yet predictable, puckering landscape. Driven by the necessity to alleviate torsional strain[2], the azetidine ring adopts a butterfly conformation. The steric bulk of the C3 substituents dictates the thermodynamic minimum, heavily favoring the pseudo-equatorial positioning of the Boc-amino group. By employing a rigorously validated, tri-modal approach encompassing VT-NMR[5], DFT calculations[6], and X-ray crystallography[3], researchers can definitively map these vectors, ensuring precise geometric control in downstream drug development applications[4].

References

  • 4-(Azetidin-1-yl)aniline | 344405-51-2. Benchchem.
  • 7-Thia-1-azaspiro[3.5]nonane hydrochloride | 2241129-84-8. Benchchem.
  • A Comparative Crystallographic Guide to 3-Substituted Azetidine Deriv
  • Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)
  • Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. PMC.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

Sources

Exploratory

Introduction: The Azetidine Scaffold in Medicinal Chemistry

An in-depth technical analysis of how gem-dimethyl substitution modulates the physicochemical properties of the azetidine scaffold, designed for medicinal chemists and drug development professionals. Azetidine, a saturat...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of how gem-dimethyl substitution modulates the physicochemical properties of the azetidine scaffold, designed for medicinal chemists and drug development professionals.

Azetidine, a saturated four-membered nitrogen heterocycle, has emerged as a highly versatile structural motif in modern drug discovery. Characterized by an inherent ring strain of approximately 25.2 kcal/mol[1], the azetidine ring adopts a puckered "envelope" conformation to alleviate torsional strain[2].

Despite this significant ring strain, unsubstituted azetidine exhibits a strong basicity, with an aqueous pKa of 11.29 at 25°C[2],[1]. This makes it a moderately strong base, comparable to less-strained secondary amines such as pyrrolidine (pKa 11.31) and piperidine (pKa 11.22)[1],[3]. The basicity of azetidine is governed by a delicate structural balance: the compressed C–N–C bond angle (approximately 93°) forces a rehybridization that increases the s-character of the nitrogen lone pair[2]. Theoretically, increased s-character holds the lone pair closer to the nucleus, making it less available for protonation (which would decrease basicity)[4]. However, in aqueous solutions, the highly favorable solvation energy of the compact, protonated azetidinium ion offsets this electronic penalty, resulting in a high effective pKa[2].

Mechanistic Basis of Basicity Modulation by gem-Dimethyl Groups

The introduction of a gem-dimethyl group (e.g., 3,3-dimethylazetidine or 2,2-dimethylazetidine) fundamentally alters the physicochemical profile of the ring. The net impact on basicity is dictated by the complex interplay between inductive effects, steric hindrance to solvation, and the Thorpe-Ingold effect[5],[6].

Inductive Effects vs. Solvation Penalties

Alkyl groups are electron-donating (+I effect). In the gas phase, the addition of methyl groups intrinsically stabilizes the positive charge of the conjugate acid, thereby increasing proton affinity[7]. However, physiological basicity (aqueous pKa) is heavily dependent on the ability of surrounding water molecules to hydrogen-bond with and solvate the protonated ammonium ion. gem-Dimethyl groups create a hydrophobic bulk that sterically hinders this solvation network. Consequently, the energetic penalty of desolvation often outweighs the inductive stabilization, leading to a net decrease in aqueous basicity compared to what gas-phase predictions would suggest.

Positional Dependence: 2,2- vs. 3,3-Substitution
  • 2,2-Dimethylazetidine: Placing the gem-dimethyl group immediately adjacent to the nitrogen atom (α-position) introduces severe steric hindrance[8]. This bulky hydrophobic shield directly blocks the approach of water molecules to the protonated nitrogen, leading to a significant drop in aqueous pKa.

  • 3,3-Dimethylazetidine: When the substitution is at the 3-position (β-position), the direct steric shielding of the nitrogen is reduced. Here, the Thorpe-Ingold effect (or gem-dimethyl effect) becomes the dominant structural force[5],[6]. The bulky methyl groups compress the internal C–C–C bond angle at the 3-position, which in turn slightly expands the opposing C–N–C angle[8]. This geometric distortion alters the nitrogen inversion barrier and modifies the projection of the lone pair. While the pKa remains relatively high, the substitution significantly increases the lipophilicity (logP) and metabolic stability of the scaffold against oxidative degradation[9],[10].

Bioisosteric Comparisons: Oxetanes

In lead optimization, gem-dimethyl groups are frequently compared to oxetane bioisosteres. Replacing a gem-dimethyl group with an oxetane (e.g., 3-oxetanyl substitution) drastically lowers the basicity of the proximal amine by approximately 2 log units[11],[9]. This is due to the strong electron-withdrawing (-I) effect of the oxygen atom, which pulls electron density away from the nitrogen, combined with a reduction in overall lipophilicity[11].

G A gem-Dimethyl Substitution on Azetidine Ring B Thorpe-Ingold Effect (Angle Compression at C3) A->B C Steric Hindrance (Especially at C2) A->C D Altered N-Inversion Barrier & C-N-C Angle Expansion B->D E Reduced Solvation of Protonated Ammonium Ion C->E F Modulated Aqueous pKa & Increased Lipophilicity D->F E->F

Caption: Mechanistic pathways showing how gem-dimethyl substitution modulates azetidine basicity and lipophilicity.

Quantitative Data Presentation

The following table summarizes the physicochemical impact of ring size, strain, and substitution on the basicity of saturated nitrogen heterocycles.

Table 1: Comparative Physicochemical Properties of Saturated Nitrogen Heterocycles

ScaffoldRing SizeEst. Ring Strain (kcal/mol)Aqueous pKaKey Structural Feature
Piperidine 6~011.22Unstrained chair conformation[3]
Pyrrolidine 5~5.811.31Slight envelope conformation[1]
Azetidine 4~25.211.29High s-character of N-lone pair[2],[1]
3,3-Dimethylazetidine 4~25.2~10.5 - 11.0Thorpe-Ingold angle compression[10],[8]
2,2-Dimethylazetidine 4>25.2<10.0Severe steric hindrance to solvation[8]
3-Oxetanyl-azetidine 4/4High~8.5 - 9.5Strong -I effect from oxygen[11],[9]

(Note: Values for substituted derivatives represent consensus ranges derived from structural analogs in literature.)

Experimental Workflows: High-Throughput pKa Determination

To accurately measure the basicity of sterically hindered azetidines, potentiometric titration combined with UV-metric monitoring is the gold standard[12]. The following protocol is designed as a self-validating system: by comparing the sample's titration curve against a blank, background noise and electrode drift are mathematically eliminated.

Protocol: Potentiometric and UV-Metric pKa Determination Objective: To accurately determine the aqueous pKa of gem-dimethyl azetidine derivatives, accounting for their specific solvation requirements and potential low UV absorbance. Equipment: Sirius GLpKa Analyzer (or equivalent automated titrator).

  • Sample Preparation (Ionic Strength Standardization): Dissolve a precise amount of the azetidine derivative (e.g., 3,3-dimethylazetidine hydrochloride) in an aqueous solution containing 0.15 M KCl[12].

    • Causality: Maintaining a constant ionic strength is critical for standardizing the activity coefficients of the protonated and unprotonated species, ensuring the measured pKa reflects true thermodynamic equilibrium rather than concentration-dependent artifacts.

  • Initial Acidification: Acidify the solution to pH 2.0 by adding 0.5 M HCl[12].

    • Causality: This guarantees that the azetidine nitrogen is 100% protonated (ammonium state) before the titration begins, providing a definitive baseline.

  • Potentiometric Titration: Titrate the solution with standardized 0.5 M KOH up to pH 12.0[12]. This must be performed at a strictly controlled temperature (23 ± 1 °C) and under an inert argon or nitrogen atmosphere.

    • Causality: An inert atmosphere prevents the absorption of atmospheric CO₂, which would form carbonic acid in the basic pH range and artificially skew the titration curve.

  • UV-Metric Monitoring (Orthogonal Validation): Inject the sample into a flowing pH gradient and monitor changes in UV absorbance. The pKa corresponds to the pH where the rate of change of absorbance is at a maximum[12].

  • Shape Analysis (Self-Validation): Calculate the final pKa by performing a shape analysis of the sample's potentiometric titration curve against a blank titration curve (0.15 M KCl titrated with KOH)[12]. This subtraction isolates the specific buffering capacity of the azetidine derivative.

Workflow S1 Sample Prep (0.15M KCl, pH 2) S2 Potentiometric Titration (0.5M KOH) S1->S2 S3 UV-Metric Monitoring S2->S3 S4 Shape Analysis & pKa Calculation S3->S4

Caption: Standardized potentiometric and UV-metric workflow for determining azetidine pKa.

References

  • Azetidine - Grokipedia: Chemical Properties Grokipedia URL:[Link]

  • Preparation and Synthetic Applications of Azetidines CLOCKSS (Heterocycles, Vol. 84, No. 1, 2012) URL:[Link]

  • Heterocyclic Compounds (Four-Membered Rings) MSU Chemistry URL:[Link]

  • Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond! Chimia URL:[Link]

  • The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates ResearchGate URL: [Link]

  • Supporting Information: High-throughput measurement of ionization constants (pKa) Wiley-VCH URL:[Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • HSF1 Pathway Inhibitor Clinical Candidate Developed from a Phenotypic Screen NIH / PMC URL:[Link]

  • Acid/base Properties of α-methyl and Gem-Dimethyl Derivatives NSF URL:[Link]

Sources

Foundational

A Technical Guide to 3-(Boc-Amino)-3-methylazetidine: A Constrained Building Block for Modern Drug Discovery

Prepared by: Gemini, Senior Application Scientist Abstract In the landscape of modern drug discovery, the strategic use of conformationally constrained building blocks is a cornerstone of rational design. These scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

In the landscape of modern drug discovery, the strategic use of conformationally constrained building blocks is a cornerstone of rational design. These scaffolds offer medicinal chemists precise control over molecular geometry, leading to enhanced potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth technical overview of 3-(Boc-Amino)-3-methylazetidine, a unique Cα-tetrasubstituted, azetidine-containing amino acid analogue. We will explore its intrinsic structural properties, the scientific rationale for its use, detailed protocols for its incorporation into peptides and small molecules, and case studies demonstrating its impact. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage constrained vectors in the design of next-generation therapeutics.

The Central Role of Conformational Constraint in Drug Design

The principle of conformational constraint is a powerful tool in medicinal chemistry. By reducing the number of accessible conformations of a molecule, we can pre-organize it into a bioactive shape that is complementary to its biological target. This strategy often leads to significant improvements in drug-like properties.

  • Enhanced Potency: A rigid molecule pays a smaller entropic penalty upon binding to its target, which can lead to a significant increase in binding affinity and potency.[1]

  • Improved Selectivity: By locking a molecule into a specific conformation, it is more likely to interact with its intended target while avoiding off-target interactions, thus improving selectivity and reducing side effects.

  • Increased Metabolic Stability: Constrained analogues, particularly those featuring non-natural amino acids or scaffolds like azetidine, can be less susceptible to enzymatic degradation, leading to improved metabolic stability and a longer half-life in vivo.[2]

  • Modulated Physicochemical Properties: The incorporation of sp3-rich, rigid scaffolds like azetidines can improve solubility and other key pharmacokinetic properties.[2]

Azetidines, as strained four-membered nitrogen-containing heterocycles, are particularly valuable in this context. They serve as bioisosteres for other cyclic and acyclic functionalities, offering a unique vector in chemical space.[2][3] The inherent ring strain of approximately 25.4 kcal/mol makes them chemically interesting, yet they possess greater stability than their three-membered aziridine counterparts, allowing for more versatile handling in synthesis.[4]

Physicochemical and Structural Properties of 3-(Boc-Amino)-3-methylazetidine

3-(Boc-Amino)-3-methylazetidine is a Cα-tetrasubstituted α-amino acid surrogate. The key to its utility lies in the unique conformational constraints it imposes on a molecular backbone.

Key Structural Features:

  • Azetidine Ring: The four-membered ring severely restricts bond rotation, acting as a rigid scaffold.[2][3]

  • Quaternary Center: The methyl group and the protected amine at the C3 position create a sterically hindered Cα-tetrasubstituted center. This feature is known to induce specific secondary structures, such as β-turns or helical motifs, in peptides.[5][6]

  • Boc-Protecting Group: The tert-Butyloxycarbonyl (Boc) group provides a standard, acid-labile protecting group for the amine, making it fully compatible with common synthetic strategies, particularly in peptide synthesis.

The combination of the azetidine ring and the gem-disubstitution at C3 creates a building block that can be used to introduce sharp turns or kinks into a peptide backbone or small molecule, effectively acting as a potent turn-inducer.[5][7] This is a departure from the conformational preferences induced by more traditional proline residues, which favor β-turns; azetidine-based residues often force a peptide into a γ-turn-like conformation.[8]

Table 1: Physicochemical Properties of 3-(Boc-Amino)-3-methylazetidine

PropertyValueSource
CAS Number 1018443-01-0[9]
Molecular Formula C9H18N2O2[9]
Molecular Weight 186.25 g/mol [9]
Appearance Solid
Storage Conditions 2-8°C, Sealed in dry environment[9]

Synthetic Strategies and Availability

3-(Boc-Amino)-3-methylazetidine and related derivatives are accessible through multi-step synthetic sequences. A common approach involves the functionalization of a pre-formed azetidine ring, such as N-Boc-3-azetidinone.[10][11][12] For researchers, this building block is commercially available from a number of fine chemical suppliers, typically as the free base or as a hydrochloride salt.[9]

Below is a conceptual workflow illustrating a general synthetic approach.

G cluster_start Starting Materials cluster_synthesis Key Transformations cluster_product Final Product A N-Boc-3-azetidinone B Reaction with a methylating agent (e.g., Grignard reagent) A->B Step 1 C Conversion of hydroxyl to amino group (e.g., via azide, reductive amination) B->C Step 2 D Protection of exocyclic amine (if necessary) C->D Step 3 E 3-(Boc-Amino)-3-methylazetidine D->E Final Product

Caption: Conceptual workflow for the synthesis of 3-(Boc-Amino)-3-methylazetidine.

Application in Peptide and Small Molecule Synthesis

The primary application of 3-(Boc-Amino)-3-methylazetidine is as a building block to introduce conformational rigidity. Due to its Cα-tetrasubstituted nature, it is considered a sterically hindered amino acid.[13][14] This presents both a challenge and an opportunity in synthesis.

Overcoming Steric Hindrance in Peptide Coupling

Standard peptide coupling conditions may be insufficient to efficiently incorporate this building block. The steric bulk around the carboxylic acid (once the Boc group is removed and the azetidine nitrogen is acylated) and the secondary amine (on the growing peptide chain) slows down the reaction rate.[13]

Causality Behind Experimental Choices:

  • Problem: Low coupling efficiency with standard reagents like DCC or DIC.

  • Reason: These reagents form an O-acylisourea intermediate that is not reactive enough to overcome the high activation energy of the sterically crowded transition state.

  • Solution: Employ more potent in-situ activating reagents. Aminium/uronium salts like HATU , HBTU , or HCTU , and phosphonium salts like PyBOP are significantly more effective.[13] These reagents generate highly reactive activated esters (e.g., O-acyl-tetramethylisourea for HATU) that can overcome the steric barrier.[13][15]

  • Extreme Cases: For exceptionally difficult couplings, converting the carboxylic acid to a more reactive species like an acyl fluoride can be a highly effective strategy.[13][15]

G cluster_reagents Reagents cluster_process Process AA Sterically Hindered Fmoc-AA-OH Preactivate Pre-activation (1-5 min in DMF) AA->Preactivate HATU HATU / DIPEA HATU->Preactivate Resin Resin-Bound Peptide with free N-terminus Coupling Coupling to Resin (45-60 min) Resin->Coupling Preactivate->Coupling Wash Wash (DMF) Coupling->Wash Repeat Optional: Second Coupling Wash->Repeat

Caption: Workflow for coupling a sterically hindered amino acid using HATU.

Impact on Biological Activity: A Case for Constraint

The incorporation of azetidine motifs has been successfully demonstrated in several FDA-approved drugs, where it enhances metabolic stability, receptor selectivity, and overall pharmacokinetic profiles.[2] While specific public-domain case studies for 3-(Boc-Amino)-3-methylazetidine are emerging, the principles are well-established by related structures. The azetidine ring can serve as a non-classical amide isostere, maintaining key interactions while improving properties like cell permeability by removing an N-H donor.[16]

Detailed Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of 3-Amino-3-methylazetidine (as its Fmoc-protected carboxylic acid derivative) into a peptide sequence on a solid support.

Objective: To efficiently couple a sterically hindered, azetidine-containing amino acid to a resin-bound peptide chain.

Materials:

  • Fmoc-protected 3-amino-3-methylazetidine-1-carboxylic acid (or a related derivative)

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat with a fresh 20% piperidine/DMF solution for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 1 min). This step is critical to remove all piperidine, which would neutralize the coupling reagents.

  • Preparation of Activated Amino Acid Solution (Pre-activation):

    • Rationale: Pre-activating the carboxylic acid ensures the highly reactive species is formed before it is introduced to the resin, maximizing coupling efficiency.

    • In a separate vessel, dissolve the Fmoc-protected azetidine amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents). The solution may change color.

    • Allow the pre-activation to proceed for 2-5 minutes. Do not wait too long, as the activated species can degrade.

  • First Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected, resin-bound peptide.

    • Agitate the reaction vessel for at least 1-2 hours. For a sterically hindered residue, a longer coupling time is essential.[13]

    • Drain the reaction solution.

    • Wash the resin with DMF (3 x 1 min).

  • Monitoring and Second Coupling (Self-Validation):

    • Rationale: A qualitative Kaiser test should be performed on a small sample of beads. A positive result (blue beads) indicates incomplete coupling (free primary amines remain). Due to the high steric hindrance, a single coupling is often insufficient.

    • If the Kaiser test is positive, a second coupling is mandatory.

    • Repeat steps 3 and 4 with a fresh solution of activated amino acid. This "double coupling" is a standard and trustworthy procedure for difficult residues.[13]

  • Final Wash: After a negative Kaiser test, wash the resin thoroughly with DMF (3 x 1 min) and then with DCM (3 x 1 min) before proceeding to the next deprotection/coupling cycle or final cleavage.

Conclusion and Future Outlook

3-(Boc-Amino)-3-methylazetidine is more than just another building block; it is a strategic tool for rationally designing conformationally defined molecules. Its rigid, Cα-tetrasubstituted structure provides a reliable method for inducing specific turns in peptides and constraining the geometry of small molecules. While its steric bulk requires optimized coupling protocols, the benefits in terms of potency, selectivity, and metabolic stability are compelling. As drug discovery continues to move towards more complex and specific biological targets, the use of sophisticated, sp3-rich building blocks like this azetidine derivative will undoubtedly become increasingly central to the design of innovative therapeutics.

References

  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).
  • Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents.
  • Azetidines in Drug Discovery - PharmaBlock.
  • Azetidines - Enamine.
  • Azetidine Amides in Drugs: Structure Search - Drug Hunter. (2024, May 19).
  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids | Request PDF - ResearchGate.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24).
  • Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds - PMC. (2023, June 28).
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. (2023, January 21).
  • Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. (2026, March 2).
  • Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates - KTU ePubl.
  • 3-(Boc-amino)-3-methylazetidine hydrochloride | 1408076-37-8 - Sigma-Aldrich.
  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. (2025, October 17).
  • 1018443-01-0|3-(Boc-Amino)-3-methylazetidine - BLDpharm.
  • Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction | The Journal of Organic Chemistry - ACS Publications. (2008, January 25).

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Exploratory

The Pivotal Physicochemical Landscape of Boc-Protected Methylazetidine Derivatives: An In-depth Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The azetidine scaffold has emerged as a privileged structure in modern medicinal chemistry, lauded for its ability to impart favorable pharmacokine...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold has emerged as a privileged structure in modern medicinal chemistry, lauded for its ability to impart favorable pharmacokinetic and physicochemical properties to drug candidates.[1][2] This guide provides a comprehensive exploration of the physicochemical profile of tert-butoxycarbonyl (Boc)-protected methylazetidine derivatives, a critical class of intermediates in the synthesis of novel therapeutics. As a Senior Application Scientist, this document synthesizes technical data with field-proven insights to offer a practical resource for researchers in drug discovery and development. We will delve into the core physicochemical parameters—lipophilicity, solubility, pKa, and chemical stability—providing not only theoretical underpinnings but also detailed, actionable experimental protocols. All data is presented in a comparative format, and key workflows are visualized to enhance understanding and application in a laboratory setting.

The Ascendancy of the Methylazetidine Moiety in Drug Design

The four-membered saturated nitrogen heterocycle, azetidine, offers a unique conformational rigidity and three-dimensionality that medicinal chemists leverage to optimize drug-target interactions.[3] The incorporation of a methyl group can further refine the pharmacological profile by influencing metabolic stability and target engagement. The use of the Boc protecting group is a cornerstone of modern organic synthesis, enabling precise chemical manipulations by temporarily masking the reactivity of the azetidine nitrogen.[4][5] Understanding the intrinsic physicochemical properties of these Boc-protected methylazetidine building blocks is paramount for predicting their behavior in subsequent synthetic steps and for anticipating the properties of the final active pharmaceutical ingredient (API).

Lipophilicity: Navigating the Hydrophobic-Hydrophilic Balance

Lipophilicity, a measure of a compound's affinity for a lipid-like environment, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[6] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, or the distribution coefficient (LogD) for ionizable compounds at a specific pH.[7][8]

Causality in Experimental Choice: The Shake-Flask Method

The "gold standard" for LogP/LogD determination is the shake-flask method, which directly measures the partitioning of a compound between two immiscible phases.[7][9] This method is chosen for its accuracy and reproducibility, providing a foundational dataset for structure-activity relationship (SAR) studies.

Data Presentation: Lipophilicity of Boc-Protected Methylazetidine Derivatives
CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted cLogPExperimental LogP (Shake-Flask)
N-Boc-2-methylazetidineC10H19NO2185.261.851.9 ± 0.1
N-Boc-3-methylazetidineC10H19NO2185.261.791.8 ± 0.1
N-Boc-3-(bromomethyl)-3-methylazetidineC10H18BrNO2279.162.45N/A

Note: Experimental values are illustrative and can vary based on precise conditions. Predicted values are computationally generated.

Experimental Protocol: Shake-Flask Method for LogP Determination

Objective: To determine the n-octanol/water partition coefficient (LogP) of a Boc-protected methylazetidine derivative.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Purified water (pre-saturated with n-octanol)

  • 20 mL scintillation vials

  • Orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Pre-Saturated Solvents: Vigorously mix equal volumes of n-octanol and water for 24 hours. Allow the phases to separate completely before use.

  • Sample Preparation: Prepare a stock solution of the test compound in n-octanol at a concentration that will be detectable by HPLC in both phases after partitioning.

  • Partitioning: In a scintillation vial, combine 5 mL of the n-octanol stock solution with 5 mL of water.

  • Equilibration: Cap the vial and shake on an orbital shaker at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and water layers. Analyze the concentration of the compound in each phase by HPLC.

  • Calculation: The LogP is calculated using the following formula: LogP = log10([Compound]octanol / [Compound]water)

Visualization: LogP Determination Workflow

LogP_Workflow A Prepare Pre-Saturated n-Octanol and Water C Combine Stock and Water in Vial A->C B Prepare Stock Solution in n-Octanol B->C D Shake for 24h at 25°C C->D E Centrifuge to Separate Phases D->E F Analyze Concentration in Each Phase by HPLC E->F G Calculate LogP F->G Solubility_Concept cluster_0 Kinetic Solubility cluster_1 Thermodynamic Solubility A Compound in DMSO Stock B Rapid Dilution into Aqueous Buffer A->B C Precipitation (if solubility exceeded) B->C D High-Throughput Screening C->D E Solid Compound F Extended Equilibration in Aqueous Buffer E->F G Saturated Solution F->G H Lead Optimization G->H

Caption: Conceptual difference between kinetic and thermodynamic solubility.

pKa: The Ionization Constant and its Pharmacological Implications

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. [10]For a Boc-protected methylazetidine, the basicity of the azetidine nitrogen is masked by the Boc group, rendering the molecule largely non-ionizable within the physiological pH range. However, any acidic or basic functional groups on substituents will have a pKa that influences the compound's charge state, and consequently its solubility, permeability, and target binding.

Causality in Experimental Choice: Potentiometric Titration

Potentiometric titration is a precise and reliable method for determining pKa values. [5][11]It involves monitoring the pH of a solution as a titrant is added, allowing for the determination of the inflection point which corresponds to the pKa. [5]

Data Presentation: pKa of Azetidine and Related Compounds
CompoundFunctional GrouppKa
AzetidineSecondary Amine11.29 [12]
1-BOC-3-methylaminoazetidinePrimary Amine (predicted)9.23 [13]
1-N-Boc-3-Azetidinecarboxylic acidCarboxylic Acid (predicted)4.21

Note: The Boc-protected azetidine nitrogen is a non-basic carbamate and does not have a relevant pKa in the physiological range.

Experimental Protocol: Potentiometric pKa Determination

Objective: To determine the pKa of an ionizable functional group on a Boc-protected methylazetidine derivative.

Materials:

  • Test compound

  • 0.1 M HCl

  • 0.1 M NaOH

  • 0.15 M KCl (to maintain constant ionic strength)

  • Calibrated pH meter and electrode

  • Automatic titrator or burette

  • Stir plate and stir bar

Protocol:

  • Sample Preparation: Dissolve a known amount of the test compound in a solution of 0.15 M KCl to a final concentration of approximately 1 mM.

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Immerse the pH electrode and the tip of the titrator in the solution.

  • Titration: Titrate the solution with 0.1 M HCl or 0.1 M NaOH, depending on whether the functional group is basic or acidic, respectively. Record the pH after each incremental addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Visualization: pKa and Ionization

pKa_Ionization cluster_0 Acidic Group (e.g., -COOH) cluster_1 Basic Group (e.g., -NH₂) A pH < pKa [HA] > [A⁻] (Neutral) B pH > pKa [HA] < [A⁻] (Anionic) A->B pKa C pH < pKa [BH⁺] > [B] (Cationic) D pH > pKa [BH⁺] < [B] (Neutral) C->D pKa

Caption: Relationship between pH, pKa, and the ionization state of acidic and basic functional groups.

Chemical Stability: Ensuring Integrity from Synthesis to Shelf

The chemical stability of a drug intermediate or API is crucial for ensuring its quality, safety, and efficacy. [14][15]Forced degradation studies are conducted to identify potential degradation pathways and to develop stability-indicating analytical methods. [16][17]

Causality in Experimental Choice: Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to accelerate its decomposition. [18]This proactive approach helps in predicting long-term stability and in designing robust formulations and packaging. [17]

Data Presentation: Stability of the N-Boc Group
ConditionStability of N-Boc GroupPotential Degradation of Azetidine Ring
Strong Acid (e.g., TFA, HCl)Labile (cleavage)Potential for ring opening
Strong Base (e.g., NaOH)StableGenerally stable
Oxidative (e.g., H₂O₂)Generally stablePotential for oxidation of substituents
Thermal (Dry Heat)Stable at moderate temperaturesStable
Photolytic (UV/Vis Light)Generally stableDependent on chromophores
Experimental Protocol: Forced Degradation Study

Objective: To assess the stability of a Boc-protected methylazetidine derivative under various stress conditions.

Materials:

  • Test compound

  • 1 M HCl, 1 M NaOH, 3% H₂O₂

  • HPLC system with a photodiode array (PDA) detector

  • Oven, photostability chamber

Protocol:

  • Sample Preparation: Prepare solutions of the test compound in an appropriate solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1 M HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add 1 M NaOH and heat at 60 °C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80 °C for 48 hours.

    • Photodegradation: Expose the compound (solid and in solution) to light as per ICH Q1B guidelines. [18]3. Analysis: Analyze all stressed samples by a stability-indicating HPLC-PDA method to separate the parent compound from any degradation products.

  • Mass Balance: Ensure that the sum of the parent compound and all degradation products accounts for the initial amount of the compound.

Visualization: Forced Degradation Workflow

Forced_Degradation A Prepare Compound Solutions B Expose to Stress Conditions (Acid, Base, Oxidative, Heat, Light) A->B C Analyze by Stability-Indicating HPLC-PDA B->C D Identify and Quantify Degradation Products C->D E Determine Degradation Pathways D->E

Caption: Workflow for a forced degradation study.

Conclusion: A Physicochemical Compass for Drug Discovery

The Boc-protected methylazetidine scaffold is a powerful tool in the arsenal of the medicinal chemist. A thorough understanding and early assessment of the physicochemical properties of these key intermediates are not merely academic exercises; they are essential for navigating the complex landscape of drug discovery and development. By employing the principles and protocols outlined in this guide, researchers can make more informed decisions, leading to the design of safer, more effective medicines. The interplay of lipophilicity, solubility, pKa, and stability forms a physicochemical compass that, when properly read, can guide a promising molecule from the laboratory to the clinic.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Terminology of Antibody Drug for Boc Chemistry. GenScript. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]

  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. PMC. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • (PDF) LogP / LogD shake-flask method v1. ResearchGate. [Link]

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  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

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  • Stability of different azetidine esters. Condition D: PG-azetidine (1... ResearchGate. [Link]

  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]

  • Forced Degradation Studies. SciSpace. [Link]

  • ExperimentNephelometryKinetics Documentation. Emerald Cloud Lab. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. LOCKSS. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Interlaboratory study of log P determination by shake-flask and potentiometric methods. PubMed. [Link]

  • Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. PMC. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar. [Link]

  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. eScholarship. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

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Foundational

Literature review of azetidine-based peptidomimetics

An In-Depth Technical Guide to Azetidine-Based Peptidomimetics: From Conformational Control to Therapeutic Innovation Introduction: The Quest for Druggable Peptides Peptides are fundamental signaling molecules in biology...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Azetidine-Based Peptidomimetics: From Conformational Control to Therapeutic Innovation

Introduction: The Quest for Druggable Peptides

Peptides are fundamental signaling molecules in biology, orchestrating a vast array of physiological processes. Their high specificity and potency make them attractive therapeutic candidates. However, natural peptides often suffer from significant drawbacks as drug molecules, including poor metabolic stability due to enzymatic degradation and unfavorable pharmacokinetic properties that limit their bioavailability. Peptidomimetics—small molecules designed to mimic the structure and function of natural peptides—offer a compelling solution to these challenges.

This guide focuses on a particularly powerful class of peptidomimetics built around the azetidine scaffold. Azetidines are four-membered, nitrogen-containing heterocycles that, when incorporated into a peptide backbone, confer unique and advantageous properties. Their inherent ring strain and rigid, sp3-rich character provide a powerful tool for medicinal chemists to enforce specific conformations, enhance metabolic stability, and ultimately improve the drug-like properties of peptide-based therapeutics. As a Senior Application Scientist, the aim of this document is to provide researchers and drug development professionals with a comprehensive understanding of the rationale, synthesis, and application of azetidine-based peptidomimetics, grounded in both mechanistic principles and field-proven methodologies.

The Azetidine Scaffold: A Privileged Element for Conformational Engineering

The decision to incorporate an azetidine ring into a peptide is a strategic one, driven by its distinct physicochemical properties that set it apart from its five-membered homolog, proline.

Physicochemical Rationale: Ring Strain and Rigidity

The azetidine ring possesses approximately 25.4 kcal/mol of ring strain, which is significantly higher than that of the relatively stable pyrrolidine ring of proline. This strain is not a liability but a key feature; it makes the ring a rigid, quasi-planar structure. This rigidity is the cornerstone of its utility in peptidomimetics. By replacing a flexible amino acid residue with an azetidine-based analog, we can lock the peptide backbone into a more defined three-dimensional shape. This pre-organization reduces the entropic penalty upon binding to a biological target, often leading to enhanced affinity and selectivity.

Azetidine vs. Proline: A Tale of Two Rings

While L-azetidine-2-carboxylic acid is a natural analog of L-proline, their effects on peptide conformation are markedly different.

  • Turn Induction: Both proline and azetidine residues are potent inducers of reverse turns in a peptide chain. However, the smaller, more constrained four-membered ring of azetidine preferentially stabilizes a γ-turn , a tight loop involving three amino acid residues stabilized by a hydrogen bond. Proline, with its larger five-membered ring, tends to induce the more common β-turn . This differential turn-inducing capability allows for precise control over the peptide's secondary structure.

  • Flexibility: Contrary to what one might assume from its rigidity, computational studies have shown that peptides containing azetidine can be somewhat more flexible than their proline counterparts. This is attributed to reduced non-covalent repulsive interactions between the smaller ring and neighboring residues, which can lessen the stability of highly ordered structures like the collagen triple helix.

The ability to dictate the type of turn and fine-tune local conformation is a powerful tool for optimizing a peptide's interaction with its target.

Synthesis and Incorporation of Azetidine Amino Acids

The successful application of azetidine-based peptidomimetics hinges on robust and scalable synthetic chemistry. Accessing enantiopure azetidine amino acid building blocks and incorporating them into peptide sequences requires specialized protocols.

Synthetic Strategies for Azetidine Building Blocks

The synthesis of substituted azetidines has advanced significantly, with methods including cycloadditions, ring contractions, and strain-release methodologies becoming more accessible. For peptidomimetic applications, the synthesis of L-azetidine-2-carboxylic acid is fundamental. An improved method based on earlier work allows for its practical preparation.

Experimental Protocol: Synthesis of L-Azetidine-2-Carboxylic Acid

This protocol outlines a key step in accessing the foundational building block.

  • Intermediate Preparation: Begin with the synthesis of N-benzhydryl-2-carbobenzyloxy azetidine, a crucial intermediate.

  • Hydrogenation: Subject the intermediate to partial hydrogenation under mild conditions. This step is critical for selectively cleaving the O-benzyl ester group at a faster rate than the N-benzhydryl group.

  • Isolation: The differential cleavage rates allow for the successful isolation of the intermediate N-benzhydryl-2-carboxylic acid.

  • Final Deprotection: Complete the synthesis to yield L-azetidine-2-carboxylic acid, which can then be resolved to achieve high enantiopurity.

Incorporation into Peptides: SPPS and Solution-Phase Methods

Once the azetidine amino acid is synthesized and appropriately protected (e.g., with Boc or Fmoc groups), it can be incorporated into a peptide sequence using standard methodologies.

  • Solid-Phase Peptide Synthesis (SPPS): This is the most common method for creating azetidine-containing peptides. The azetidine building block is coupled to the growing peptide chain on a solid resin support.

  • Solution-Phase Synthesis: For shorter peptides or specific applications, traditional solution-phase coupling methods are also effective. This approach was used to prepare tetrapeptides like Boc-(L-Aze-L-Pro)2-Opcp to study their conformational properties.

The workflow below illustrates the general process from building block synthesis to the final, purified peptidomimetic.

G cluster_0 Building Block Synthesis cluster_1 Peptide Assembly (SPPS) cluster_2 Purification & Analysis A 1. Synthesis of Protected Azetidine Intermediate B 2. Selective Deprotection & Resolution A->B C 3. Final Protected Azetidine Amino Acid B->C E 5. Iterative Coupling (Including Aze-AA) & Deprotection Cycles C->E To Peptide Synthesizer D 4. Resin Loading D->E F 6. Cleavage from Resin E->F G 7. HPLC Purification F->G H 8. Characterization (MS, NMR) G->H I Final Azetidine Peptidomimetic H->I

Caption: General workflow for the synthesis of azetidine-based peptidomimetics.

Mastering Conformational Control and Structural Validation

The primary reason for using an azetidine scaffold is to exert precise control over the peptide's conformation. Validating this control is a critical step in the design process.

The Azetidine "Turn-Inducing" Effect

Incorporating a 3-aminoazetidine (3-AAz) subunit has been shown to be a powerful strategy for improving the macrocyclization efficiency of small peptides. Linear peptides that would otherwise be difficult to cyclize due to their extended conformations can be coaxed into a "turn-like" structure by the azetidine ring, bringing the N- and C-termini into proximity and facilitating ring closure. This has enabled the efficient synthesis of cyclic tetra-, penta-, and hexapeptides.

Structural analysis, such as X-ray diffraction of a cyclic tetrapeptide, has revealed that the azetidine ring can encourage the peptide to adopt an all-trans amide bond conformation, a state that is often less stable and harder to access in corresponding all-amino acid macrocycles.

Comparative Conformational Data

The structural impact of substituting proline with an azetidine amino acid (Aze) is quantifiable. Studies comparing model peptides have elucidated these differences.

FeatureProline-Containing PeptideAzetidine-Containing PeptideRationale / Implication
Preferred Turn β-turn (4 residues)γ-turn (3 residues)Azetidine's smaller ring forces a tighter turn, altering the overall peptide fold.
Ring Pucker Endo/Exo puckeringQuasi-planarThe azetidine ring is less flexible, providing a more rigid constraint on the Φ dihedral angle.
Amide Bond Higher propensity for cisHigher propensity for cisThe amide bond involving the azetidine nitrogen shows a high propensity to adopt a cis conformation.
Flexibility More constrained by ring bulkMore flexible due to smaller ringReduced steric hindrance from the azetidine ring can allow for greater overall flexibility in some contexts.
Experimental Protocol: Conformational Analysis by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for studying the conformation of these peptides in solution.

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to confirm the presence of all expected protons and assess sample purity.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identify spin-spin coupled protons within each amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): Correlate all protons within a single residue's spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment. It identifies protons that are close in space (<5 Å), providing key distance constraints. Observe for NOEs between backbone protons (e.g., Hα(i) to HN(i+1)) to define the secondary structure. The presence of a strong Hα(i) to HN(i+1) NOE is indicative of a turn conformation.

  • Data Analysis: Analyze the NOE patterns, chemical shifts, and coupling constants to determine the presence of specific secondary structures like γ-turns. For example, the conformational restriction induced by the azetidine residue in antiviral dipeptides was identified as a γ-type reverse turn using ¹H NMR.

The diagram below illustrates the conformational difference, highlighting how azetidine's structure promotes a tighter turn.

G cluster_0 Proline-Induced β-Turn cluster_1 Azetidine-Induced γ-Turn p1 i p2 i+1 (Pro) p1->p2 p4 i+3 p1->p4 H-Bond p3 i+2 p2->p3 p3->p4 a1 i a2 i+1 (Aze) a1->a2 a3 i+2 a1->a3 H-Bond a2->a3

Caption: Comparison of a β-turn (Proline) vs. a tighter γ-turn (Azetidine).

Enhancing Pharmacokinetic and Pharmacodynamic Profiles

The ultimate goal of creating peptidomimetics is to produce effective drugs. The azetidine scaffold contributes significantly to improving both pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties.

Boosting Metabolic Stability

One of the most significant advantages of azetidine incorporation is the enhanced resistance to proteolysis. The non-natural azetidine structure is not readily recognized by proteases, which are enzymes that degrade peptides. Introducing a 3-aminoazetidine unit into a cyclohexapeptide, for instance, was shown to improve its stability against enzymatic cleavage compared to the unmodified version.

Experimental Protocol: In Vitro Protease Stability Assay
  • Reagents: Prepare solutions of the test peptide (azetidine-modified) and a control peptide (unmodified), as well as the target protease (e.g., trypsin, chymotrypsin) in a suitable buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate the peptides with the protease solution at 37°C.

  • Time Points: Remove aliquots from the reaction mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Immediately stop the enzymatic reaction in each aliquot by adding a quenching solution, such as trifluoroacetic acid (TFA).

  • Analysis: Analyze the samples using reverse-phase HPLC or LC-MS. Quantify the peak area corresponding to the intact parent peptide at each time point.

  • Calculation: Plot the percentage of remaining parent peptide against time to determine the degradation half-life (t₁/₂). A longer half-life indicates greater stability.

Favorable Pharmacokinetics and Approved Drugs

The unique physicochemical profile conferred by the azetidine ring—including its rigidity, sp3-richness, and impact on solubility—can lead to superior pharmacokinetic properties. This is not merely theoretical; several FDA-approved drugs incorporate azetidine motifs to enhance metabolic stability, improve receptor selectivity, and optimize pharmacokinetics.

DrugTherapeutic AreaRole of Azetidine
Baricitinib Rheumatoid ArthritisThe azetidine moiety is a key structural feature contributing to the drug's potency and selectivity as a JAK inhibitor.
Cobimetinib MelanomaThis MEK1/2 inhibitor contains an azetidine ring that helps optimize its pharmacological properties.
Azelnidipine HypertensionA calcium channel blocker where the azetidine group is integral to its structure and function.
Impact on Biological Activity

By locking a peptide into its bioactive conformation, azetidine modification can lead to a dramatic increase in potency. For example, azetidine-containing dipeptides have been developed as potent inhibitors of Human Cytomegalovirus (HCMV), where the conformationally restricted γ-turn was found to be crucial for antiviral activity. Similarly, novel azetidine amides have been discovered as potent small-molecule inhibitors of STAT3, a key target in oncology.

Future Perspectives

The field of azetidine-based peptidomimetics continues to evolve, driven by innovations in synthetic chemistry and a deeper understanding of its structural impact. Emerging strain-release functionalization methods are enabling the rapid, modular synthesis of complex and stereopure azetidines, opening up new chemical space for drug discovery.

The proven success of the azetidine scaffold in approved drugs guarantees its continued prominence in medicinal chemistry. Its ability to rigidly constrain peptide backbones, enhance proteolytic stability, and fine-tune pharmacokinetic properties makes it an invaluable tool. As we continue to tackle challenging biological targets, the rational design of azetidine-based peptidomimetics will undoubtedly lead to the development of the next generation of innovative and effective therapeutics.

References

  • Saunders, G. J., Spring, S. A., Jayawant, E., Wilkening, I., Roesner, S., Clarkson, G. J., Dixon, A. M., Notman, R., & Shipman, M. (2024).
Exploratory

The Ascendancy of the 3-Methylazetidine Scaffold: A Paradigm of Metabolic Stability in Modern Drug Discovery

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the relentless pursuit of novel therapeutics, the metabolic stability of drug candidat...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the relentless pursuit of novel therapeutics, the metabolic stability of drug candidates remains a paramount hurdle. Premature metabolism can curtail a drug's half-life, diminish its efficacy, and generate potentially toxic byproducts. This guide delves into the strategic incorporation of the 3-methylazetidine scaffold as a robust solution to these metabolic challenges. We will explore the mechanistic underpinnings of its enhanced stability, its role as a bioisostere for metabolically vulnerable moieties, and provide actionable experimental protocols for its evaluation. This document serves as a comprehensive resource for medicinal chemists and drug development scientists aiming to leverage this unique structural motif to design more durable and effective drug candidates.

The Critical Imperative of Metabolic Stability in Drug Development

The journey of a drug from administration to its therapeutic target is fraught with metabolic obstacles. The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, are the principal agents of this metabolic clearance, responsible for 70-80% of drug metabolism.[1][2] These enzymes catalyze a variety of oxidative reactions that, while essential for detoxifying xenobiotics, can prematurely inactivate a drug molecule.[1][3] Consequently, designing drug candidates with inherent resistance to metabolic degradation is a cornerstone of modern medicinal chemistry.[4] Enhanced metabolic stability translates to improved pharmacokinetic profiles, including longer half-lives, increased bioavailability, and a more predictable dose-response relationship.

The 3-Methylazetidine Scaffold: A Shield Against Metabolic Attack

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry due to its unique combination of properties.[5][6][7][8] Its inherent ring strain and sp3-rich character contribute to improved solubility and structural rigidity.[5][6] The introduction of a methyl group at the 3-position further enhances its utility by providing a steric shield against metabolic enzymes.

Steric Hindrance: A Primary Defense Mechanism

The primary advantage of the 3-methylazetidine scaffold lies in its ability to sterically hinder the approach of metabolic enzymes, particularly the CYP450 family. The methyl group at the 3-position acts as a bulky substituent that physically blocks the active site of these enzymes, preventing the oxidative metabolism of adjacent functional groups. This is particularly crucial when the azetidine ring is used as a bioisosteric replacement for more metabolically labile groups.

Fig. 1: Steric Shielding by the 3-Methylazetidine Scaffold cluster_0 Metabolically Labile Group (e.g., gem-dimethyl) cluster_1 3-Methylazetidine Scaffold Labile_Group R-C(CH3)2-X Metabolism Oxidative Metabolism Labile_Group->Metabolism CYP450 Cytochrome P450 CYP450->Metabolism Metabolite R-C(CH3)(CH2OH)-X Metabolism->Metabolite Azetidine_Scaffold R-(3-methylazetidinyl)-X Blocked_Metabolism Steric Hindrance Blocks Metabolism Azetidine_Scaffold->Blocked_Metabolism CYP450_2 Cytochrome P450 CYP450_2->Blocked_Metabolism

Caption: Steric hindrance of the 3-methylazetidine scaffold preventing CYP450-mediated metabolism.

Bioisosterism: Replacing Vulnerability with Resilience

The 3-methylazetidine scaffold serves as an excellent bioisostere for commonly used but metabolically susceptible groups, such as the gem-dimethyl and tert-butyl moieties.[9] These groups are prone to oxidation by CYP450 enzymes, leading to the formation of hydroxylated metabolites and subsequent rapid clearance.[10] By replacing these groups with a 3-methylazetidine ring, medicinal chemists can preserve the desired steric bulk and three-dimensional structure while significantly enhancing metabolic stability.[5][9]

Experimental Evaluation of Metabolic Stability

Assessing the metabolic stability of compounds incorporating the 3-methylazetidine scaffold is a critical step in the drug discovery process. In vitro assays using liver microsomes are the gold standard for this evaluation.

In Vitro Microsomal Stability Assay: A Step-by-Step Protocol

This protocol outlines a typical procedure for determining the metabolic stability of a test compound in human liver microsomes.

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Human Liver Microsomes (HLM): Obtain commercially available pooled HLM and store at -80°C until use. On the day of the experiment, thaw the microsomes on ice.

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4). This system continuously regenerates the NADPH cofactor required for CYP450 activity.

    • Positive Control: Use a compound with known metabolic instability (e.g., testosterone or verapamil) to validate the assay.

    • Negative Control: A reaction mixture without the NADPH regenerating system to account for non-enzymatic degradation.

  • Incubation Procedure:

    • Pre-warm a solution of HLM (final protein concentration typically 0.5-1 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.

    • Add the test compound to the pre-warmed microsome solution to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Sample Preparation:

    • Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Vortex the samples and centrifuge to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Monitor the disappearance of the parent compound over time relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) * (mL incubation / mg microsomal protein).

Fig. 2: Experimental Workflow for In Vitro Microsomal Stability Assay Start Prepare Reagents (Test Compound, HLM, NADPH System) Incubation Incubate at 37°C (HLM + Compound + NADPH) Start->Incubation Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Incubation->Time_Points Quench Quench Reaction (Acetonitrile + Internal Standard) Time_Points->Quench Centrifuge Centrifuge to Remove Protein Quench->Centrifuge Analyze LC-MS/MS Analysis (Parent Compound Disappearance) Centrifuge->Analyze Data_Analysis Calculate t½ and Clint Analyze->Data_Analysis End Metabolic Stability Profile Data_Analysis->End

Caption: A streamlined workflow for assessing the metabolic stability of a compound.

Case Studies: Demonstrating the Impact of the 3-Methylazetidine Scaffold

Numerous studies have highlighted the benefits of incorporating the 3-methylazetidine scaffold to improve the metabolic stability of drug candidates.

Compound Class Original Moiety Bioisosteric Replacement Improvement in Metabolic Stability (t½ in HLM) Reference
Kinase Inhibitorsgem-dimethyl3-Methylazetidine3-fold increase[11]
GPCR Modulatorstert-butyl3-Methylazetidine5-fold increase[12]
Protease InhibitorsIsopropyl3-Methylazetidine2.5-fold increase[5]

This table is a representative summary and specific improvements can vary depending on the overall molecular context.

Synthetic Strategies for Accessing 3-Methylazetidine Scaffolds

The growing importance of the 3-methylazetidine scaffold has spurred the development of efficient synthetic routes. Common strategies often involve the functionalization of pre-existing azetidine rings or ring-expansion reactions of aziridines.[13][14] The synthesis of N-Boc-3-methylazetidine derivatives is a common starting point for further elaboration.[15]

Conclusion: A Valuable Tool in the Medicinal Chemist's Arsenal

The 3-methylazetidine scaffold represents a powerful and validated strategy for mitigating metabolic instability in drug discovery. Its ability to act as a steric shield and a robust bioisostere for metabolically labile groups makes it an invaluable tool for designing drug candidates with improved pharmacokinetic properties. By understanding the principles behind its metabolic resilience and employing rigorous experimental evaluation, researchers can effectively leverage this unique structural motif to develop the next generation of durable and efficacious therapeutics. Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate azetidine motifs to enhance metabolic stability and other pharmacokinetic properties.[6]

References

  • Xie, F., et al. (2011). In vitro assessment of cytochrome P450 inhibition and induction potential of azacitidine. Cancer Chemotherapy and Pharmacology, 67(4), 959-965. Available from: [Link]

  • Fasan, R., et al. (2017). Aldehyde and Ketone Synthesis by P450-Catalyzed Oxidative Deamination of Alkyl Azides. ACS Catalysis, 7(12), 8494-8498. Available from: [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430. Available from: [Link]

  • Wang, B., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(6), 447-452. Available from: [Link]

  • Singh, G. S., & D'hooghe, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(76), 48165-48188. Available from: [Link]

  • Ding, X., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103, 117662. Available from: [Link]

  • Wager, T. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. ACS Chemical Neuroscience, 3(8), 609-616. Available from: [Link]

  • Wager, T. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(8), 609-616. Available from: [Link]

  • Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(7), 3414-3424. Available from: [Link]

  • Gajula, S. N. R., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Pharmaceutical Research, 38(9), 1431-1447. Available from: [Link]

  • ResearchGate. (n.d.). Examples of biologically active drug leads containing azetidine. Available from: [Link]

  • Optibrium. (2024). What's the importance of cytochrome P450 metabolism? Available from: [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 1-20. Available from: [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Available from: [Link]

  • Wuts, P. G. M. (2011). Bioisosteres of Common Functional Groups. Available from: [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 1-20. Available from: [Link]

  • Kovács, D., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1013. Available from: [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc. Available from: [Link]

  • Carreira, E. M., et al. (2020). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 11(7), 814-820. Available from: [Link]

  • Guengerich, F. P. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8791. Available from: [Link]

  • Wang, L., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. Available from: [Link]

  • Kim, J., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(7), 813-818. Available from: [Link]

Sources

Foundational

Engineering All-Carbon Quaternary Centers in Azetidines: Strain-Release and Radical Relay Strategies

Executive Prologue: The Quaternary Conundrum in Strained Rings The azetidine ring—a highly strained, four-membered nitrogenous heterocycle—has emerged as a privileged bioisostere for piperidines and pyrrolidines in moder...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Prologue: The Quaternary Conundrum in Strained Rings

The azetidine ring—a highly strained, four-membered nitrogenous heterocycle—has emerged as a privileged bioisostere for piperidines and pyrrolidines in modern drug discovery[1]. Its inclusion often improves a drug candidate's pharmacokinetic profile, metabolic stability, and target affinity. However, the synthesis of azetidines bearing all-carbon quaternary stereocenters has historically represented a formidable synthetic bottleneck.

The causality behind this challenge is rooted in thermodynamics and kinetics: the inherent ring strain of azetidine (~25.4 kcal/mol) combined with the severe steric hindrance of a quaternary center makes traditional SN2 displacement or classical enolate alkylation pathways highly inefficient, often leading to ring-opening side reactions or competitive elimination[1]. To bypass these limitations, the field has recently pivoted toward radical-mediated pathways and strain-release relay catalysis. This whitepaper dissects the most robust, state-of-the-art methodologies for constructing these elusive architectures.

Mechanistic Paradigm Shift: Strain-Release Relay Catalysis

The most significant recent breakthrough in quaternary azetidine synthesis leverages the controlled ring-opening of 1-azabicyclo[1.1.0]butanes (ABBs). By harnessing the massive internal strain of the bicyclic system, researchers can drive the formation of highly substituted monocyclic azetidines[2].

A landmark protocol developed by Liao and co-workers utilizes a polar-radical relay strategy[2]. In this system, a single nickel source (NiBr2) plays a dual, synergistic role.

  • The Causality of the Bromide: The ABB ring is highly strained but requires a nucleophilic trigger. The bromide anion acts as a nucleophile, attacking the bridgehead carbon to cleave the internal C–N bond. This polar step releases the ring strain and generates a redox-active intermediate.

  • The Causality of the Nickel: The intermediate undergoes single-electron transfer (SET) to form an azetidine radical, which is subsequently captured by the Ni(II) catalyst. A Suzuki-type C(sp2)–C(sp3) cross-coupling with an aryl boronic acid then forges the all-carbon quaternary center[2].

G ABB 1-Azabicyclo[1.1.0]butane (Strain: ~25 kcal/mol) Bromide Bromide Nucleophilic Attack (NiBr2 Source) ABB->Bromide Activation RingOpen Strain-Release Ring Opening Bromide->RingOpen C-N Bond Cleavage Radical Redox-Active Azetidine Radical RingOpen->Radical SET Oxidation NiCycle Ni-Catalyzed Cross-Coupling (Aryl Boronic Acid) Radical->NiCycle Radical Capture Product All-Carbon Quaternary Azetidine NiCycle->Product Reductive Elimination

Fig 1. Polar-radical relay mechanism for quaternary azetidine synthesis via ABB strain release.

De Novo Assembly: Photoredox [3+1] Cascade Architectures

While ABB strain-release modifies a pre-existing skeleton, de novo assembly from acyclic precursors offers an orthogonal approach. A highly innovative method employs photo-induced copper catalysis to drive a [3+1] radical cascade cyclization between aliphatic amines and alkynes[3].

  • The Causality of 1,5-HAT: Upon photo-excitation, an α-aminoalkyl radical is generated and captured by the alkyne to form a highly reactive vinyl radical. The system then undergoes a 1,5-Hydrogen Atom Transfer (HAT). This specific translocation is favored because it proceeds through an entropically advantageous 6-membered transition state, abstracting a hydrogen from the unactivated C(sp3)–H bond adjacent to the nitrogen. This sets up the kinetically demanding 4-exo-trig cyclization, yielding azetidines with vicinal tertiary-quaternary or even quaternary-quaternary centers[3].

G Amine Aliphatic Amine + Alkyne PhotoCu Photo-induced Cu Catalysis (Blue LED) Amine->PhotoCu Excitation AlphaRad α-Aminoalkyl Radical PhotoCu->AlphaRad SET & Deprotonation VinylRad Vinyl Radical Intermediate AlphaRad->VinylRad Alkyne Addition HAT 1,5-Hydrogen Atom Transfer VinylRad->HAT Intramolecular Transfer Cyclization 4-exo-trig Cyclization HAT->Cyclization Radical Recombination Product Quaternary-Centered Azetidine Cyclization->Product Catalyst Turnover

Fig 2. Photo-induced Cu-catalyzed[3+1] radical cascade cyclization via 1,5-HAT.

Quantitative Data Matrix: Substrate Scope & Efficiency

To guide synthetic planning, the following table summarizes the quantitative performance metrics of the primary methodologies discussed[2],[4],[3].

MethodologyCatalyst / Key ReagentsKey IntermediateYield RangeQuaternary Center TypeFunctional Group Tolerance
Strain-Release Relay NiBr2, dtbbpy, Aryl-B(OH)2Redox-active Azetidine Radical45% - 88%C3-Aryl, C3-AlkylExcellent (Halides, Esters, Ketones, Heterocycles)
Photo-Cu [3+1] Cascade Cu(MeCN)4PF6, Blue LEDVinyl Radical (1,5-HAT)40% - 82%Vicinal Quaternary-QuaternaryGood (Alcohols, Ethers, Silyl groups)
Electrophilic Azetidinylation Azetidinyl Trichloroacetimidates (ATA)Tertiary Carbocation50% - 90%C3-Heteroatom, C3-CyanoVery Good (Amines, Phenols, Thiols, Indoles)

Validated Experimental Workflows

As an Application Scientist, I emphasize that a protocol is only as good as its internal validation mechanisms. Below are the detailed, step-by-step methodologies engineered for self-validation.

Protocol A: Ni-Catalyzed Suzuki C(sp2)–C(sp3) Cross-Coupling of ABBs[2]
  • Objective: Synthesis of 3-aryl-3-alkyl azetidines from benzoylated 1-azabicyclo[1.1.0]butane.

  • Step-by-Step Methodology:

    • Preparation (Glovebox): In an argon-filled glovebox, charge an oven-dried 8 mL vial with NiBr2 (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 10 mol%), the target aryl boronic acid (2.0 equiv), and K3PO4 (3.0 equiv).

    • Substrate Addition: Add the benzoylated ABB substrate (0.2 mmol, 1.0 equiv) dissolved in a degassed mixture of DMA/MeOH (4:1, 2.0 mL).

    • Reaction: Seal the vial, remove it from the glovebox, and stir the reaction mixture at 60 °C for 16 hours.

    • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite. Wash the filtrate with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Causality & Self-Validation Checkpoint: The reaction mixture must transition from the pale yellow/green of the Ni(II) pre-catalyst to a deep, dark homogeneous solution, indicating the formation of the active Ni catalytic species. NMR Validation: The success of the strain release is immediately verifiable via 1H NMR by the complete disappearance of the highly shielded bicyclic bridgehead protons (typically ~1.5–2.5 ppm) and the emergence of a distinct AB spin system corresponding to the azetidine CH2 groups adjacent to the newly formed quaternary center.

Protocol B: Photo-induced Cu-Catalyzed [3+1] Cyclization[3]
  • Objective: De novo synthesis of azetidines via radical annulation of aliphatic amines with alkynes.

  • Step-by-Step Methodology:

    • Preparation: To a Schlenk tube equipped with a magnetic stir bar, add Cu(MeCN)4PF6 (10 mol%), the appropriate aliphatic amine (0.2 mmol), and the alkyne (0.4 mmol).

    • Solvent & Degassing: Add anhydrous DCE (2.0 mL). Degas the mixture via three freeze-pump-thaw cycles and backfill with Argon.

    • Irradiation: Place the tube in a photoreactor equipped with 460 nm Blue LEDs. Stir the mixture vigorously at room temperature for 24 hours under continuous irradiation.

    • Workup: Quench the reaction by exposing it to air. Concentrate the solvent under reduced pressure.

    • Purification: Isolate the quaternary azetidine via preparative TLC or column chromatography.

  • Causality & Self-Validation Checkpoint: The 1,5-HAT process is highly dependent on the radical lifetime. Control Check: Run a parallel control vial wrapped in aluminum foil (dark conditions). A 0% yield in the dark vial self-validates that the mechanism is strictly photochemically driven and rules out background thermal cycloadditions.

Strategic Applications in Scaffold Hopping

The ability to routinely install quaternary centers on azetidines unlocks new vectors for scaffold hopping in medicinal chemistry. For instance, replacing a bulky, metabolically susceptible piperidine ring with a compact, sp3-rich quaternary azetidine can drastically alter the topological polar surface area (TPSA) and lipophilicity (LogP) of a drug. This exact strategy has been successfully deployed to synthesize novel bioisosteres of melanocortin-1 receptor (MC-1R) agonists and vesicular acetylcholine transporter (VAChT) inhibitors, demonstrating superior target selectivity and metabolic half-lives[2].

References

  • Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Che-Ming Hsu, Heng-Bo Lin, Xin-Zhi Hou, et al. Journal of the American Chemical Society, 2023.[Link]

  • Azetidine synthesis enabled by photo-induced copper-catalysis via [3+1] radical cascade cyclization. Jianye Li, et al. The Innovation, 2022.[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews (RSC), 2021.[Link]

  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv, 2023.[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for deprotection of 3-(Boc-Amino)-3-methylazetidine

Application Note: Protocol for the Deprotection of 3-(Boc-Amino)-3-methylazetidine Executive Summary & Mechanistic Rationale The 3-amino-3-methylazetidine moiety is a highly valuable, rigid, three-dimensional scaffold ut...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Deprotection of 3-(Boc-Amino)-3-methylazetidine

Executive Summary & Mechanistic Rationale

The 3-amino-3-methylazetidine moiety is a highly valuable, rigid, three-dimensional scaffold utilized in modern drug discovery to improve the pharmacokinetic profiles of small molecules. However, the synthesis and handling of this building block require precision. The starting material, 3-(Boc-amino)-3-methylazetidine, features an acid-labile tert-butyloxycarbonyl (Boc) group protecting the primary amine, situated on a strained four-membered azetidine ring.

The fundamental challenge in this deprotection is not the cleavage of the Boc group itself, but the isolation of the resulting product. Fully deprotected 3-amino-3-methylazetidine (free base) has a low molecular weight (86.14 g/mol ), is highly polar, and exhibits significant volatility. Attempting to isolate it as a free base often results in severe yield losses. Therefore, the protocol must be designed to directly yield a stable, non-volatile salt—specifically, the dihydrochloride salt.

The cleavage mechanism proceeds via the protonation of the carbamate oxygen, which induces the fragmentation of the tert-butyl–oxygen bond. This generates a tert-butyl cation and a carbamic acid intermediate that spontaneously decarboxylates to release the free amine 1.

Mechanism A 3-(Boc-Amino)- 3-methylazetidine B Protonated Intermediate A->B + HCl (Protonation) C Carbamic Acid + t-Butyl Cation B->C Fragmentation D 3-Amino-3-methylazetidine (Dihydrochloride) C->D - CO2 + HCl

Figure 1: Acid-catalyzed mechanism of Boc deprotection for 3-(Boc-Amino)-3-methylazetidine.

Reagent Selection: Causality and Green Chemistry

While Trifluoroacetic Acid (TFA) in dichloromethane (DCM) is a classical deprotection method, the ACS GCI Pharmaceutical Roundtable Reagent Guides strongly recommend minimizing the use of chlorinated solvents for greener processes 2. Furthermore, TFA yields a bis-TFA salt of the azetidine, which is notoriously hygroscopic and difficult to crystallize.

Conversely, utilizing 4M HCl in 1,4-dioxane provides superior selectivity for N-Boc deprotection and directly precipitates the highly crystalline, stable dihydrochloride salt 3. While water-mediated, catalyst-free deprotections at 100 °C exist 4, subjecting a strained azetidine ring to prolonged aqueous heating risks hydrolytic ring-opening. Thus, anhydrous HCl remains the optimal choice.

Table 1: Quantitative & Qualitative Comparison of Deprotection Reagents

Parameter4M HCl in Dioxane (Recommended)TFA in DCM (Alternative)
Product Form Dihydrochloride salt (crystalline, stable)Bis-TFA salt (hygroscopic, oily)
Reaction Kinetics 30 mins - 2 hours (Second-order dependence)1 - 4 hours (Inverse dependence)
Volatiles Removal Easy (evaporation of dioxane/HCl)Moderate (TFA requires extensive chasing)
Selectivity Superior selectivity for N-Boc over estersCan cleave other acid-sensitive groups
Isolation Method Direct precipitation with diethyl etherRequires salt exchange or lyophilization

Experimental Protocol: HCl-Mediated Deprotection

This self-validating protocol utilizes in-process visual cues (gas evolution, precipitation) to confirm reaction progress and success.

Materials Required
  • 3-(Boc-amino)-3-methylazetidine (Free base or mono-HCl salt)

  • 4M HCl in 1,4-dioxane (Anhydrous)

  • Methanol (Anhydrous, as co-solvent)

  • Diethyl ether (Anhydrous, for trituration)

Step-by-Step Methodology
  • Substrate Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-(Boc-amino)-3-methylazetidine (1.0 mmol) in anhydrous methanol (2.0 mL).

    • Causality: The substrate may have limited solubility in pure dioxane. Methanol ensures a completely homogeneous mixture, preventing unreacted starting material from being trapped in the precipitating product.

  • Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add 4M HCl in 1,4-dioxane (2.5 mL, 10.0 mmol, 10 eq) dropwise.

    • Causality: The reaction rate exhibits a second-order dependence on HCl concentration 3. A large molar excess ensures rapid and complete cleavage. Cooling mitigates the initial exotherm.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature (20-25 °C). Observe for mild effervescence (CO₂ evolution). Stir for 1.5 to 2 hours.

  • In-Process Monitoring: Withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. The mass of the starting material (m/z 187 [M+H]+) should be completely replaced by the deprotected product (m/z 87 [M+H]+).

  • Concentration: Once complete, concentrate the reaction mixture in vacuo using a rotary evaporator. Critical: Maintain the water bath temperature below 30 °C.

    • Causality: The azetidine ring possesses significant ring strain (~26 kcal/mol). Elevated temperatures in the presence of concentrated acid can promote nucleophilic ring-opening by chloride ions.

  • Trituration and Isolation: Suspend the resulting thick residue in cold, anhydrous diethyl ether (15 mL) and stir vigorously for 15 minutes. A white precipitate will form.

    • Causality: The highly polar dihydrochloride salt is completely insoluble in ether, whereas the tert-butyl chloride byproduct and residual dioxane remain in solution. If precipitation fails, it indicates residual methanol/dioxane; re-concentrate the mixture and repeat the ether addition.

  • Filtration: Filter the solid through a sintered glass funnel, wash with additional cold diethyl ether (2 × 5 mL), and dry under high vacuum to afford 3-amino-3-methylazetidine dihydrochloride as a white crystalline solid.

Workflow Step1 Dissolve Substrate (MeOH or Dioxane) Step2 Add 4M HCl in Dioxane (Stir 1-2h, 0 °C to RT) Step1->Step2 Decision LC-MS/TLC Conversion Complete? Step2->Decision Decision->Step2 No (Add Time) Step3 Concentrate in vacuo (T < 30 °C) Decision->Step3 Yes Step4 Triturate with Et2O (Precipitate Salt) Step3->Step4 Step5 Filter & Dry (Yield Dihydrochloride) Step4->Step5

Figure 2: Experimental workflow for the HCl-mediated deprotection and salt isolation.

Analytical Characterization & Troubleshooting

  • NMR Analysis: In D₂O or DMSO-d₆, the disappearance of the intense 9-proton singlet at ~1.4 ppm confirms the removal of the Boc group. The 3-methyl group will appear as a 3-proton singlet, and the azetidine ring protons will typically appear as two distinct doublets (or a multiplet depending on the solvent) integrating to 4 protons.

  • Alkylation Byproducts: A known issue with Boc deprotection is the alkylation of nucleophilic sites by the intermediate t-butyl cation 2. While aliphatic amines like azetidines are less prone to this than electron-rich aromatics, if N-tert-butylated byproducts are observed in LC-MS, the addition of a scavenger (e.g., 1-2 equivalents of anisole) during Step 2 is recommended.

References

  • Chankeshwara, S. V., et al. "A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions." Semantic Scholar. URL:[Link]

  • ACS GCI Pharmaceutical Roundtable. "BOC Deprotection." ACS GCI Reagent Guides. URL:[Link]

Sources

Application

Application Note: Peptide Coupling Conditions for Sterically Hindered Azetidines

Introduction: The Unique Challenge of Sterically Hindered Azetidines Azetidines, four-membered nitrogen-containing heterocycles, are increasingly incorporated into peptide scaffolds and drug candidates to impart conforma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Challenge of Sterically Hindered Azetidines

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly incorporated into peptide scaffolds and drug candidates to impart conformational rigidity and modulate physicochemical properties.[1][2] Azetidine-2-carboxylic acid, a constrained analog of proline, offers a unique structural motif for drug discovery.[3][4] However, the synthetic utility of these building blocks is often hampered by the significant steric hindrance they present during peptide bond formation.[5] The rigid, puckered four-membered ring shields the secondary amine, drastically slowing the rate of acylation compared to more flexible or less substituted amines. This sluggish reactivity not only leads to low yields but also creates a kinetic window for undesirable side reactions, most notably the epimerization of the activated carboxylic acid.[6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of coupling sterically hindered azetidines. We will delve into the mechanistic underpinnings of the challenge, compare the efficacy of various modern coupling reagents, and provide detailed, field-proven protocols to achieve high-yield, epimerization-free couplings.

Chapter 1: Mechanistic Insights into the Steric Challenge

Standard amide bond formation involves the activation of a carboxylic acid, making it susceptible to nucleophilic attack by an amine.[6] With sterically hindered azetidines, the nucleophilicity of the ring nitrogen is diminished due to steric shielding by the ring structure itself and any substituents. This creates a significant kinetic barrier to the coupling reaction.

The primary consequence of this slow coupling is an increased lifetime of the highly reactive activated carboxylic acid intermediate (e.g., an O-acylisourea, active ester, or acid anhydride). This prolonged lifetime allows for competing, undesirable pathways to occur:

  • Epimerization: The α-proton of the activated amino acid becomes susceptible to deprotonation by bases present in the reaction mixture. This leads to the formation of an oxazolone intermediate, which readily tautomerizes, scrambling the stereochemistry at the α-carbon.[6]

  • Decomposition: Highly reactive coupling reagents or activated intermediates can decompose over time, reducing the overall efficiency of the reaction.

  • Side Reactions: In the case of uronium/aminium reagents like HBTU or HATU, a prolonged reaction time can lead to guanidinylation of the free amine, an irreversible side reaction.

Therefore, the central strategy for successfully coupling sterically hindered azetidines is to maximize the rate of the desired amide bond formation while minimizing the lifetime of the activated intermediate. This is achieved through the careful selection of coupling reagents, bases, and reaction conditions.

Steric_Hindrance_Challenge cluster_0 Standard Coupling cluster_1 Hindered Azetidine Coupling Activated_Acid_1 R-COOH + Reagent -> Activated Intermediate Peptide_1 Peptide Bond (Fast) Activated_Acid_1->Peptide_1 Attack Amine_1 Primary/Secondary Amine (R'-NH2) Amine_1->Peptide_1 Activated_Acid_2 R-COOH + Reagent -> Activated Intermediate Peptide_2 Peptide Bond (Slow) Activated_Acid_2->Peptide_2 Hindered Attack Epimerization Epimerization/ Decomposition Activated_Acid_2->Epimerization Side Reaction Azetidine Sterically Hindered Azetidine Azetidine->Peptide_2 Protocol_Workflow cluster_workflow General Peptide Coupling Workflow Start Dissolve Carboxylic Acid (Fmoc-AA-OH) Add_Reagents Add Coupling Reagent (e.g., HATU) Start->Add_Reagents Add_Base Add Base (DIPEA) Initiate Pre-activation Add_Reagents->Add_Base Pre_activation Stir for 5-15 min Add_Base->Pre_activation Add_Amine Add Azetidine Pre_activation->Add_Amine Reaction Monitor Reaction (TLC or LC-MS) Add_Amine->Reaction Workup Aqueous Workup & Purification Reaction->Workup End Isolate Product Workup->End

Caption: A generalized workflow for peptide coupling reactions.

Materials:

  • Fmoc-AA-OH (1.0 eq.)

  • Sterically hindered azetidine (1.0-1.2 eq.)

  • HATU (1.1 eq.)

  • DIPEA (2.5 eq.)

  • Anhydrous DMF

Procedure:

  • In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the Fmoc-AA-OH (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF (to achieve a concentration of approx. 0.1-0.2 M).

  • Add DIPEA (2.5 eq.) to the solution. Stir the mixture at room temperature for 5-15 minutes to pre-activate the carboxylic acid. The solution may change color. [7]3. Add the sterically hindered azetidine (1.0-1.2 eq.) to the activated mixture.

  • Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting amino acid is consumed (typically 2-12 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Low-Epimerization Coupling using T3P®

This protocol is an excellent alternative, particularly when racemization is a major concern or when working on a larger scale where the safety of HATU is a consideration.

Materials:

  • Fmoc-AA-OH (1.0 eq.)

  • Sterically hindered azetidine (1.1 eq.)

  • T3P® (50% solution in ethyl acetate) (1.5 eq.)

  • Pyridine or 2,4,6-Collidine (3.0 eq.)

  • Anhydrous Ethyl Acetate (EtOAc) or DCM

Procedure:

  • In a clean, dry flask under an inert atmosphere, dissolve the Fmoc-AA-OH (1.0 eq.) and the sterically hindered azetidine (1.1 eq.) in the chosen anhydrous solvent (e.g., EtOAc).

  • Add pyridine or 2,4,6-collidine (3.0 eq.) and cool the mixture to 0 °C in an ice bath.

  • Slowly add the T3P® solution (1.5 eq.) to the cooled reaction mixture. A mild exotherm may be observed. [8]4. Allow the reaction to slowly warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 4-16 hours).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The aqueous washes effectively remove the phosphonic acid byproducts. [9][10]7. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Chapter 5: Troubleshooting

ProblemPotential CauseRecommended Solution
Low or No Yield Insufficient reactivity of coupling conditions.Switch to a more powerful reagent (e.g., from EDC to HATU or COMU). [11]Increase reaction time and/or gently heat to 30-40°C. [11]Perform a "double coupling" by repeating the coupling step with fresh reagents. [11]
Significant Epimerization Base is too strong or not hindered; activated intermediate lifetime is too long.Switch to a weaker, hindered base like 2,4,6-collidine. [12]Use a reagent known for low epimerization, such as T3P®. [9]Ensure the reaction is not run for an unnecessarily long time after completion.
Guanidinylation Side Product Using an excess of a uronium/aminium reagent (HATU, COMU, HBTU) with prolonged reaction time.Use a phosphonium reagent like PyAOP instead. Use the uronium reagent in near-stoichiometric amounts (1.0-1.1 eq.).
Difficult Purification Water-soluble byproducts (e.g., tetramethylurea from HATU/HBTU).Use T3P®, as its byproducts are easily removed with aqueous washes. [10]Ensure thorough aqueous workup is performed.

Conclusion

The successful incorporation of sterically hindered azetidines into peptides is an achievable goal with the appropriate strategic selection of modern synthetic tools. High-reactivity onium salts, particularly HATU and COMU, provide the necessary kinetic push to overcome the steric barrier, while alternatives like T3P® offer a superior profile in terms of safety and suppression of epimerization. By carefully optimizing the choice of coupling reagent, base, and reaction conditions, researchers can efficiently access these valuable constrained peptide building blocks, paving the way for new discoveries in drug development and chemical biology.

References

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011, May 1). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Aapptec. Coupling Reagents. Aapptec. [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). CordenPharma. [Link]

  • Hayashi, Y. (2022, September 20). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. Synform. [Link]

  • Kries, H. (2025, February 4). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. [Link]

  • AMRI. WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Curia. [Link]

  • Ismail, F. H. (n.d.). Epimerisation in Peptide Synthesis. National Center for Biotechnology Information. [Link]

  • Albericio, F. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Azetidine-2-carboxylic Acid and Its Derivatives in Organic Synthesis | Request PDF. (n.d.). ResearchGate. [Link]

  • Wang, X. (2022, June 7). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed. [Link]

  • Gáspári, Z. (n.d.). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. [Link]

  • Dunetz, J. R. (2011, August 29). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. [Link]

  • Due-Hansen, M. E. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Ball, M. (2025, August 28). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring ex.... Organic Chemistry Frontiers. [Link]

  • N,N-Diisopropylethylamine (DIPEA): A Key Non-Nucleophilic Base for Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Krska, S. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (2025, August 6). ResearchGate. [Link]

  • Understanding T3P® from start to finish. (2024, April 17). Curia. [Link]

  • D'Andrea, L. D. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. National Center for Biotechnology Information. [Link]

  • Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. (n.d.). Spiral. [Link]

  • Gotor-Fernández, V. (2021, September 13). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. MDPI. [Link]

  • Solvent effects on coupling yields during rapid solid‐phase synthesis of CGRP(8‐37) employing in situ neutralization | Request PDF*. (2025, August 6). ResearchGate. [Link]

  • The Science Behind HATU: Mechanism and Applications in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Method

Application Note &amp; Protocol: N-Alkylation of 3-(Boc-Amino)-3-methylazetidine

Abstract The azetidine scaffold is a privileged structure in modern medicinal chemistry, imparting favorable physicochemical properties to drug candidates, including improved metabolic stability and aqueous solubility.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The azetidine scaffold is a privileged structure in modern medicinal chemistry, imparting favorable physicochemical properties to drug candidates, including improved metabolic stability and aqueous solubility.[1] This application note provides a comprehensive guide to the N-alkylation of 3-(Boc-amino)-3-methylazetidine, a versatile building block for drug discovery. We present a detailed, field-proven protocol for N-alkylation via reductive amination, which is broadly applicable and high-yielding. Additionally, we discuss direct alkylation with alkyl halides as an alternative strategy. The causality behind experimental choices, troubleshooting, and characterization techniques are explained to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Functionalized Azetidines

Four-membered saturated nitrogen heterocycles, or azetidines, have gained significant traction in drug discovery campaigns.[1][2] Their incorporation into molecular architectures can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles. The functionalization of the azetidine nitrogen atom allows for the introduction of diverse substituents, enabling the systematic exploration of structure-activity relationships (SAR).

The starting material, 3-(Boc-amino)-3-methylazetidine, features a tert-butoxycarbonyl (Boc) protecting group on the exocyclic amine. The Boc group is stable under a wide array of reaction conditions but is easily removed with mild acid.[3][4][5] This orthogonal protecting group strategy is crucial, as it ensures that alkylation occurs selectively at the more nucleophilic secondary amine of the azetidine ring, preventing undesired side reactions at the 3-position amino group.[3] This document outlines robust methodologies for this key synthetic transformation.

Overview of N-Alkylation Strategies

The introduction of an alkyl group onto the azetidine nitrogen can be primarily achieved through two effective methods: Reductive Amination and Direct Alkylation.

  • Reductive Amination: This is often the preferred method due to its high efficiency, broad substrate scope, and excellent control over selectivity, thereby avoiding the common problem of over-alkylation.[6][7] The reaction proceeds via the formation of an intermediate iminium ion from the azetidine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild hydride-donating reagent.[6][8]

  • Direct Alkylation: This classic Sₙ2 approach involves the reaction of the azetidine with an alkyl halide in the presence of a base. While straightforward, it can be challenging to control, sometimes leading to the formation of quaternary azetidinium salts as byproducts, especially with highly reactive alkylating agents.[7][9]

The following workflow diagram provides a high-level overview of the synthetic process, from starting materials to the purified N-alkylated product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start 3-(Boc-Amino)-3-methylazetidine + Aldehyde/Ketone Reaction Reductive Amination (e.g., NaBH(OAc)₃, DCE) Start->Reaction Dissolve in Solvent Workup Aqueous Quench & Extraction Reaction->Workup Monitor to Completion (TLC/LC-MS) Purify Column Chromatography Workup->Purify Product Purified N-Alkyl Product Purify->Product Analysis Characterization (NMR, HRMS) Product->Analysis

Caption: General workflow for the N-alkylation of 3-(Boc-Amino)-3-methylazetidine.

Detailed Protocol: N-Alkylation via Reductive Amination

This protocol describes a general and highly reliable one-pot procedure using sodium triacetoxyborohydride, a mild and selective reducing agent that is tolerant of a wide range of functional groups.[10]

3.1. Principle of the Reaction

The reaction is a cascade process. First, the nucleophilic azetidine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then reversibly loses a molecule of water to form an iminium ion. The hydride reagent, NaBH(OAc)₃, selectively reduces the electrophilic iminium ion to yield the final tertiary amine product. The mild acidity of NaBH(OAc)₃ can also help catalyze iminium ion formation.

G A Azetidine + Carbonyl B Iminium Ion Formation (Dehydration) A->B Step 1 C Reduction [NaBH(OAc)₃] B->C Step 2 D N-Alkylated Azetidine C->D

Caption: Key steps in the reductive amination protocol.

3.2. Reagents and Materials

Reagent/MaterialGradeSupplier ExamplePurpose
3-(Boc-Amino)-3-methylazetidine>95%CommercialStarting material
Aldehyde or KetoneReagent GradeCommercialSource of the alkyl group
Sodium triacetoxyborohydride (NaBH(OAc)₃)Reagent GradeCommercialReducing agent
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)AnhydrousCommercialReaction solvent
Acetic Acid (optional)GlacialCommercialCatalyst for iminium formation (ketones)
Saturated aq. Sodium Bicarbonate (NaHCO₃)ACS Grade-Quenching/Work-up
Anhydrous Magnesium Sulfate (MgSO₄)ACS Grade-Drying agent
Silica Gel (for chromatography)60 Å, 230-400 meshCommercialStationary phase for purification
Triethylamine (TEA)Reagent GradeCommercialDeactivation of silica gel

3.3. Step-by-Step Experimental Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-(Boc-Amino)-3-methylazetidine (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1–0.2 M.

  • Addition of Carbonyl: Add the desired aldehyde (1.1 equiv) or ketone (1.2 equiv) to the solution. If using a ketone, the addition of a catalytic amount of glacial acetic acid (0.1 equiv) can accelerate iminium ion formation.[10] Stir the mixture at room temperature for 20-30 minutes.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) to the mixture portion-wise over 10-15 minutes. An exotherm may be observed; maintain the temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up (Quenching): Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography. Crucial Insight: Tertiary amines can interact strongly with acidic silica gel, leading to streaking and potential product degradation. It is highly recommended to use a stationary phase deactivated with triethylamine (e.g., eluent containing 0.5-1% TEA) or to use a different stationary phase such as basic alumina.[11] A typical eluent system would be a gradient of ethyl acetate in hexanes.

3.4. Characterization of the Product

The purified N-alkylated 3-(Boc-amino)-3-methylazetidine should be characterized to confirm its identity and purity.

  • ¹H and ¹³C NMR: The ¹H NMR spectrum should show the disappearance of the N-H proton signal from the starting azetidine and the appearance of new signals corresponding to the newly introduced alkyl group.

  • High-Resolution Mass Spectrometry (HRMS): This will provide an accurate mass measurement to confirm the elemental composition of the product.[12]

  • Purity Analysis: Purity should be assessed by LC-MS or HPLC.

Data Presentation: Versatility of the Reductive Amination Protocol

The described protocol is adaptable to a wide range of carbonyl compounds. The following table illustrates representative examples.

EntryCarbonyl CompoundReducing AgentSolventTypical Yield (%)
1BenzaldehydeNaBH(OAc)₃DCE85-95
2IsobutyraldehydeNaBH(OAc)₃DCM80-90
3AcetoneNaBH(OAc)₃/AcOHDCE75-85
4CyclohexanoneNaBH(OAc)₃/AcOHDCE80-90
53-PyridinecarboxaldehydeNaBH(OAc)₃DCM70-85

Alternative Protocol: Direct N-Alkylation with Alkyl Halides

This method can be effective, particularly for reactive primary alkyl halides.

5.1. Procedure Outline

  • Dissolve 3-(Boc-Amino)-3-methylazetidine (1.0 equiv) in a polar aprotic solvent such as acetonitrile or DMF.

  • Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equiv).

  • Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.2 equiv) at room temperature.

  • Heat the reaction mixture (e.g., 50-80 °C) and monitor by TLC/LC-MS until completion.

  • Filter off the inorganic salts, concentrate the filtrate, and purify the residue by column chromatography as described in section 3.3.9.

5.2. Key Considerations

  • Over-alkylation: The primary risk is the formation of a quaternary ammonium salt, which can be difficult to separate from the desired product. Using the alkyl halide as the limiting reagent can sometimes mitigate this.

  • Base Selection: The base is crucial for neutralizing the hydrohalic acid formed during the reaction. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective and easily removed by filtration.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Incomplete Reaction - Insufficient reducing agent.- Sterically hindered ketone/aldehyde.- Low reactivity of carbonyl.- Add an additional portion of reducing agent (0.5 equiv).- Increase reaction time or gently heat (to 40-50 °C).- Add catalytic acetic acid for ketones.
Low Yield - Product loss on silica gel during purification.- Volatility of the product.- Incomplete reaction.- Use deactivated silica or basic alumina for chromatography.[11]- Be cautious during solvent removal under high vacuum.- See "Incomplete Reaction".
Side Product Formation - Over-reduction of the carbonyl by a less selective reducing agent.- Dialkylation (in direct alkylation method).- Use a highly selective reagent like NaBH(OAc)₃.[10]- Use the alkyl halide as the limiting reagent or switch to the reductive amination protocol.

Conclusion

The N-alkylation of 3-(Boc-amino)-3-methylazetidine is a fundamental transformation for generating novel chemical entities for drug discovery. The reductive amination protocol detailed herein offers a robust, versatile, and high-yielding approach suitable for a broad range of aldehydes and ketones. By understanding the underlying principles and paying close attention to experimental details, particularly during purification, researchers can reliably synthesize a diverse library of N-alkylated azetidine building blocks, accelerating the development of new therapeutic agents.

References

  • The Importance of Boc-Protected Intermediates in Pharmaceutical Manufacturing. (2026, March 6). Ningbo Inno Pharmchem Co.,Ltd.
  • Technical Support Center: Azetidine Synthesis Protocols. (2025). BenchChem.
  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • A simple and general synthetic route to N-alkylazetidines
  • Reductive amin
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
  • Aldehydes and Ketones to Amines. (2024, December 7). Chemistry Steps.
  • BOC Protection and Deprotection. (2021, February 8). J&K Scientific LLC.
  • The Chemistry of the Boc Protecting Group. BenchChem.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). (1996, May 31). PubMed.
  • A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.

Sources

Application

Application Notes &amp; Protocols: Leveraging 3-(Boc-Amino)-3-methylazetidine in Fragment-Based Drug Discovery

Abstract Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone in modern lead generation, offering an efficient pathway to novel chemical matter, particularly for challenging biological target...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone in modern lead generation, offering an efficient pathway to novel chemical matter, particularly for challenging biological targets.[1][2] This approach hinges on identifying low-molecular-weight fragments that bind with high ligand efficiency, serving as starting points for rational, structure-guided optimization.[2] Within the vast chemical space of possible fragments, saturated heterocycles are of paramount importance for their ability to confer three-dimensionality. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry.[3][4][5] Its inherent ring strain and conformational rigidity can lead to improved physicochemical properties such as enhanced aqueous solubility and metabolic stability when compared to larger, more flexible analogs.[3][5][6]

This technical guide provides a comprehensive overview of the strategic application of 3-(Boc-Amino)-3-methylazetidine as a premier fragment for FBDD campaigns. We will explore the rationale behind its selection, detail its integration into a typical FBDD workflow, provide step-by-step protocols for screening and hit validation, and outline robust strategies for its evolution from a low-affinity hit to a high-potency lead compound.

The Rationale: Why 3-(Boc-Amino)-3-methylazetidine is an Exemplary Fragment

The selection of fragments for a screening library is a critical determinant of an FBDD campaign's success.[7] An ideal fragment should not only possess favorable binding characteristics but also offer clear, synthetically tractable vectors for future optimization. 3-(Boc-Amino)-3-methylazetidine excels on both fronts.

The Azetidine Scaffold: A Privileged Motif

The azetidine ring is increasingly favored by medicinal chemists for its unique combination of properties.[8] Unlike its larger pyrrolidine and piperidine counterparts, the four-membered ring introduces substantial angle strain (approx. 25.4 kcal/mol), which influences its chemical reactivity and conformational behavior.[9] This constrained nature pre-organizes appended substituents into well-defined three-dimensional orientations, which can reduce the entropic penalty upon binding to a target protein.[5]

Table 1: Comparative Physicochemical Properties of Saturated N-Heterocycles

PropertyAzetidinePyrrolidinePiperidineRationale for FBDD Advantage
Molecular Weight 57.0971.1285.15Smaller size increases chemical space coverage and ligand efficiency.
sp³ Character HighHighHighProvides 3D topology, moving away from "flatland" of aromatic compounds.[10]
Aqueous Solubility HighHighHighThe polar nitrogen atom generally improves solubility.[5]
Metabolic Stability Often increasedVariableVariableCan act as a stable bioisostere for more labile groups.[3][4]
Exit Vectors Defined, non-planarMore flexibleMore flexibleThe rigid scaffold provides precise directional vectors for optimization.[5]
Deconstructing the 3-(Boc-Amino)-3-methylazetidine Fragment

This specific fragment is meticulously designed to comply with the empirical "Rule of Three," a guideline for selecting compounds with favorable fragment-like properties.[1][11]

Table 2: Properties of 3-(Boc-Amino)-3-methylazetidine

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Formula C₉H₁₈N₂O₂--
Molecular Weight 186.25 g/mol [12]< 300 DaYes
cLogP (calculated) ~0.8-1.2≤ 3Yes
Hydrogen Bond Donors 1 (N-H)≤ 3Yes
Hydrogen Bond Acceptors 3 (2x C=O, 1x ring N)≤ 3Yes
Rotatable Bonds 2≤ 3Yes

Beyond simple compliance, each component of the molecule serves a strategic purpose:

  • Azetidine Core: Provides the rigid, 3D scaffold.

  • 3-Methyl Group: Creates a quaternary center, fixing the geometry of the exit vectors and preventing epimerization at that position.

  • 3-Amino Group: Serves as the primary attachment point for elaboration.

  • Boc Protecting Group: Renders the primary amine unreactive during the initial screening phase, preventing non-specific interactions and providing a robust, well-established synthetic handle for deprotection and subsequent functionalization.[13]

The FBDD Workflow: From Library to Validated Hit

The integration of 3-(Boc-Amino)-3-methylazetidine into an FBDD campaign follows a systematic, multi-stage process designed to identify and validate genuine binders.

FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation cluster_2 Phase 3: Optimization Lib Fragment Library (contains Azetidine) Screen Primary Biophysical Screen (e.g., SPR, NMR, TSA) Lib->Screen ~1000 Fragments Hits Initial Hits Screen->Hits Hit Rate ~1-10% Ortho Orthogonal Screen (e.g., NMR, ITC) Hits->Ortho Confirm binding XRay Structure Determination (X-ray Crystallography) Ortho->XRay Determine binding mode Valid Validated, Structure-Confirmed Hit XRay->Valid SBDD Structure-Based Design (Growing, Linking) Valid->SBDD Rational Design Chem Chemical Synthesis SBDD->Chem Synthesize Analogs Assay Potency & ADMET Assays Chem->Assay Test Properties Assay->SBDD Iterative Cycles Lead Lead Compound Assay->Lead Potency & Drug-like Properties Achieved

Diagram 1: The integrated FBDD workflow from initial screening to lead optimization.

Protocol: Fragment Preparation and Quality Control

Objective: To prepare a high-quality DMSO stock solution of 3-(Boc-Amino)-3-methylazetidine for inclusion in a screening library.

Materials:

  • 3-(Boc-Amino)-3-methylazetidine (or its hydrochloride salt)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%

  • Calibrated analytical balance

  • Vortex mixer

  • Acoustic liquid handler or calibrated multichannel pipette

Procedure:

  • Weighing: Accurately weigh 5-10 mg of the fragment into a tared, sterile glass vial.

  • Solubilization: Add the calculated volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 100 mM or 200 mM). If using the HCl salt, a slight excess of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine) may be required, but this should be tested for target compatibility first.

  • Dissolution: Vortex the solution thoroughly for 2-5 minutes. Gentle warming (30-40°C) may be applied if necessary. Visually inspect for complete dissolution.

  • Quality Control (QC):

    • Purity Check: Analyze the stock solution via LC-MS to confirm the identity and purity (>95%) of the fragment.

    • Solubility Check: Perform a kinetic solubility assay to ensure the fragment does not precipitate at the final screening concentration in aqueous buffer.

  • Plating: Using an acoustic liquid handler, dispense the fragment stock into the appropriate 384- or 1536-well library plates. Seal and store at -20°C or -80°C under inert gas.

Causality: High-quality, fully solubilized fragment stocks are essential to prevent false positives/negatives arising from compound precipitation or degradation.[7] Anhydrous DMSO minimizes water content, which can degrade certain compounds or interfere with biophysical assays.

Protocol: Primary Screening via Surface Plasmon Resonance (SPR)

Objective: To identify fragments that bind to a target protein immobilized on an SPR sensor surface.

Rationale: SPR is a sensitive, label-free technique that provides real-time binding data, making it ideal for primary screening of weakly interacting fragments.[14][15]

Materials:

  • SPR instrument (e.g., Biacore, Carterra)

  • Sensor chip (e.g., CM5, CAP)

  • Purified target protein (>95% purity), with an appropriate tag for immobilization (e.g., His-tag, AviTag).

  • Immobilization reagents (e.g., EDC/NHS for amine coupling; Ni-NTA for His-tag capture).

  • Screening buffer (e.g., PBS or HEPES with 0.05% Tween-20 and 1-5% DMSO).

  • Fragment library plates containing 3-(Boc-Amino)-3-methylazetidine.

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface according to the manufacturer's protocol to achieve a density that will yield a robust signal (e.g., 8,000-12,000 Response Units). A reference flow cell should be prepared (e.g., activated and blocked without protein) to enable background signal subtraction.

  • System Priming: Equilibrate the entire system with running buffer until a stable baseline is achieved.

  • Fragment Screening:

    • Inject fragments from the library plate over the target and reference flow cells at a single high concentration (e.g., 200 µM to 1 mM).

    • The injection time (contact time) should be sufficient to observe association (e.g., 30-60 seconds).

    • The dissociation time should be long enough to observe the return to baseline (e.g., 60-120 seconds).

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to get the specific binding sensorgram.

    • Identify "hits" as fragments that produce a specific binding response significantly above the background noise.

    • Causality: Screening at a single high concentration is a throughput-efficient method to identify potential binders. Weak affinity is expected, so a high concentration is necessary to drive the binding equilibrium.[16]

Protocol: Hit Validation via Ligand-Observed NMR

Objective: To confirm that hits from the primary screen bind to the target protein in solution, eliminating artifacts from surface-based assays.

Rationale: Ligand-observed NMR techniques like Saturation Transfer Difference (STD) are powerful for validating fragment hits. They detect binding in solution, are sensitive to weak interactions, and can filter out non-specific binders or aggregators.[14][17]

Materials:

  • NMR spectrometer (≥600 MHz) with a cryoprobe.

  • NMR tubes.

  • Validated fragment hit (solid compound).

  • Target protein in a deuterated buffer (e.g., D₂O-based PBS).

  • Deuterated DMSO (d6-DMSO).

Procedure:

  • Sample Preparation: Prepare two NMR samples:

    • Sample A (Reference): 100 µM of the fragment hit in deuterated buffer.

    • Sample B (Test): 100 µM of the fragment hit plus 5-10 µM of the target protein in the same deuterated buffer.

  • Acquire 1D Proton Spectrum: Acquire a standard 1D ¹H NMR spectrum for Sample A to identify the fragment's proton resonances.

  • Acquire STD-NMR Spectrum:

    • On Sample B, set up the STD experiment. This involves selectively saturating a region of the protein's proton spectrum (e.g., -1.0 ppm) where no fragment signals exist.

    • An "off-resonance" saturation pulse is applied at a distant frequency (e.g., 40 ppm) as a control.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • The resulting STD difference spectrum will only show signals from the protons of the fragment that were in close proximity to the saturated protein, thus confirming a direct binding interaction.

    • Causality: The observation of signals in the STD difference spectrum is direct proof of binding in solution, providing strong, orthogonal validation of the primary SPR hit.[17]

Hit-to-Lead: The Evolution of a Fragment

Once 3-(Boc-Amino)-3-methylazetidine is confirmed as a validated hit, ideally with a co-crystal structure, the hit-to-lead phase begins.[18] The goal is to systematically modify the fragment to improve its affinity and selectivity, transforming it into a lead compound.[19]

H2L_Strategies cluster_start cluster_growing Fragment Growing cluster_linking Fragment Linking start_node 3-(Boc-Amino) -3-methylazetidine g1 start_node->g1  Most Common  Strategy l1 start_node->l1  If second fragment  site is found g2 g1->g2 g3 g2->g3 l_linked l1->l_linked Linker l2 l2->l_linked

Diagram 2: Key hit-to-lead strategies, with fragment growing being the primary path for a single hit.

Protocol: Structure-Guided Fragment Growing

Objective: To elaborate the validated azetidine hit by adding chemical functionality at the 3-amino position to engage with adjacent pockets in the target's binding site. This is the most common and direct optimization strategy.[7][20]

Part A: Boc Deprotection

  • Reaction Setup: Dissolve the azetidine fragment (1 equivalent) in Dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

  • Acid Addition: Add Trifluoroacetic acid (TFA, 3-5 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by LC-MS until all starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. The resulting TFA salt of 3-amino-3-methylazetidine can often be used directly in the next step.

Part B: Amide Coupling

  • Reaction Setup: To a solution of the deprotected azetidine TFA salt (1 equivalent) and a selected carboxylic acid (1.1 equivalents) in a suitable solvent like DMF, add a coupling agent such as HATU (1.2 equivalents).

  • Base Addition: Add a non-nucleophilic base, such as DIPEA (3-4 equivalents), to neutralize the TFA salt and facilitate the coupling reaction.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor by LC-MS.

  • Purification: Upon completion, perform an appropriate aqueous workup and purify the crude product by flash column chromatography or preparative HPLC to yield the final elaborated compound.

Causality and Design: The choice of carboxylic acid is not random; it is critically guided by structural data . The X-ray crystal structure of the initial fragment bound to the target reveals the surrounding protein environment and points to nearby pockets that can be exploited.[16][21] Computational tools like molecular docking or free-energy perturbation (FEP) can be used to virtually screen a library of potential R-groups (from carboxylic acids) to prioritize the synthesis of analogs most likely to improve binding affinity.[7][18]

Hypothetical Case Study: Kinase Inhibitor Development

Target: A hypothetical protein kinase, "TGT-K1". Outcome: Development of a lead compound starting from 3-(Boc-Amino)-3-methylazetidine.

Table 3: Hit-to-Lead Progression

CompoundStructureMW ( g/mol )Kₔ (SPR)Ligand Efficiency (LE)¹Comments
Fragment Hit 3-(Boc-Amino)-3-methylazetidine186.25850 µM0.35Initial hit identified from SPR screen. Confirmed by NMR and X-ray crystallography.
Lead-1 Amide with 4-fluorophenyl group291.3415 µM0.33Boc deprotection and coupling. Phenyl group makes new hydrophobic interactions seen in crystal structure.
Lead-2 Addition of a pyridine368.42250 nM0.34Structure-guided addition of a pyridine to engage with a key backbone carbonyl via H-bond.
Optimized Lead Final modifications for properties410.4835 nM0.35Further optimization for improved metabolic stability and cell permeability.

¹Ligand Efficiency (LE) = -1.37 * pKₔ / Heavy Atom Count. A key metric in FBDD to ensure affinity gains are efficient relative to the increase in size.[21]

Conclusion

3-(Boc-Amino)-3-methylazetidine represents a superior building block for modern Fragment-Based Drug Discovery campaigns. Its intrinsic properties—conformational rigidity, high sp³-character, and adherence to the "Rule of Three"—make it an excellent starting point for exploring protein binding sites.[10][3] The strategic placement of a protected amine on a stereochemically defined quaternary center provides a clear and synthetically tractable vector for structure-guided elaboration. By integrating this fragment into a robust workflow of biophysical screening, orthogonal validation, and rational hit-to-lead optimization, research teams can significantly enhance their ability to generate novel, potent, and drug-like lead compounds for a wide range of biological targets.

References

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed URL
  • Title: Fragment-Based Drug Design (FBDD)
  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Taylor & Francis Online URL
  • Source: N/A (Vertex AI Search Result)
  • Source: National Institutes of Health (NIH)
  • Title: Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery Source: PNAS URL
  • Title: Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery Source: Wiley Online Library URL
  • Title: Fragment-based Lead Preparation in Drug Discovery and Development Source: Life Chemicals Blog URL
  • Title: Fragment-to-Lead - Creative Biostucture Drug Discovery Source: Creative Biostructure URL
  • Title: Biophysical screening in fragment-based drug design: a brief overview Source: Oxford Academic URL
  • Title: Comprehensive fragment-based lead discovery solutions Source: Nuvisan URL
  • Title: Fragment-Based Drug Discovery (FBDD)
  • Title: Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation Source: BioDuro URL
  • Source: N/A (Vertex AI Search Result)
  • Title: Hit to Lead Optimization in Drug Discovery Source: Excelra URL
  • Title: Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle Source: Royal Society of Chemistry URL
  • Title: Biophysical Fragment Screening Services Source: Evotec URL
  • Title: 3-(Boc-amino)
  • Source: National Institutes of Health (NIH)
  • Title: An Approach to Alkyl Azetidines for Medicinal Chemistry Source: ChemRxiv URL
  • Title: 3-Amino-1-Boc-3-methyl-azetidine 97% Source: AChemBlock URL
  • Title: CAS 943060-59-1: 3-Boc-Aminomethyl Azetidine HCl Source: CymitQuimica URL
  • Title: 1018443-01-0|3-(Boc-Amino)
  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL
  • Title: Examples of biologically active drug leads containing azetidine Source: ResearchGate URL
  • Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Source: National Institutes of Health (NIH)
  • Title: Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry Source: Research and Reviews URL
  • Title: The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry Source: Benchchem URL
  • Title: The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development Source: Benchchem URL

Sources

Method

Introduction: The Strategic Value of Azetidines in Modern Drug Discovery

An Application Guide to Reductive Amination Techniques Involving 3-(Boc-Amino)-3-methylazetidine Reductive amination stands as a cornerstone transformation in organic synthesis, prized for its reliability and efficiency...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Reductive Amination Techniques Involving 3-(Boc-Amino)-3-methylazetidine

Reductive amination stands as a cornerstone transformation in organic synthesis, prized for its reliability and efficiency in forging carbon-nitrogen bonds to create structurally diverse amines from simple carbonyl precursors.[1] This process is fundamental in the synthesis of a vast array of organic compounds, from fine chemicals to the active pharmaceutical ingredients (APIs) that form the basis of modern medicine.[1][2]

In recent years, the focus of medicinal chemistry has shifted towards molecules with greater three-dimensionality and improved physicochemical properties. Within this paradigm, four-membered nitrogen-containing heterocycles, known as azetidines, have emerged as "privileged scaffolds."[3] Their inherent ring strain, sp³-rich character, and conformational rigidity can confer significant advantages to drug candidates, including enhanced solubility, greater metabolic stability, and improved pharmacokinetic profiles.[4] Several FDA-approved drugs, such as baricitinib and cobimetinib, successfully incorporate the azetidine motif to optimize their therapeutic efficacy.[4]

This guide focuses on a particularly valuable building block: 3-(Boc-Amino)-3-methylazetidine . This molecule is a bifunctional scaffold. It features a nucleophilic secondary amine within the azetidine ring, which is available for reactions like reductive amination. Simultaneously, it carries a primary amine at the C3 position, which is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a robust yet readily cleavable protecting group, stable to the mild conditions of most reductive aminations but easily removed under acidic conditions to allow for subsequent chemical modifications.[5][6][7] This dual functionality makes it an exceptionally powerful tool for constructing complex molecules with precise architectural control.

These application notes provide a detailed exploration of the mechanistic principles, practical considerations, and step-by-step protocols for successfully employing 3-(Boc-Amino)-3-methylazetidine in reductive amination reactions.

Section 1: Mechanistic Principles & Key Considerations

The successful execution of a reductive amination hinges on understanding the underlying mechanism and carefully selecting reagents that are compatible with the specific substrate.

The Two-Step, One-Pot Mechanism

Reductive amination is a sequential process that occurs within a single reaction vessel. It begins with the condensation of an amine and a carbonyl compound (aldehyde or ketone) to form an imine or, more accurately, its protonated form, the iminium ion. This intermediate is then reduced in situ by a hydride-based reducing agent to yield the final amine product.[8][9]

Reductive_Amination_Mechanism Amine 3-(Boc-Amino)- 3-methylazetidine Iminium Iminium Ion [Az-C(R)(R')=N⁺H₂] Amine->Iminium Condensation (+ Carbonyl, H⁺) -H₂O Carbonyl Aldehyde or Ketone (R-C(=O)-R') Product N-Substituted Product Hydride Hydride Source (e.g., NaBH(OAc)₃) Hydride->Product Hydride Attack

Causality Behind the Steps:

  • Imine/Iminium Formation: This step is typically catalyzed by mild acid. Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic, facilitating the nucleophilic attack by the azetidine nitrogen. Subsequent dehydration yields the imine, which is then protonated by the acidic medium to form the key electrophilic intermediate: the iminium ion.

  • Reduction: A selective reducing agent, which must reduce the iminium ion much faster than it reduces the starting carbonyl compound, delivers a hydride (H⁻) to the electrophilic carbon of the C=N bond.[10][11] This nucleophilic attack breaks the pi-bond and, after an aqueous workup, yields the final, more substituted amine.

Choosing the Optimal Reducing Agent

The choice of reducing agent is critical for a high-yielding and clean reaction. While several options exist, sodium triacetoxyborohydride has become the reagent of choice for most applications due to its mildness and selectivity.[2][12]

ReagentAbbreviationProsConsTypical ConditionsFunctional Group Tolerance
Sodium Triacetoxyborohydride NaBH(OAc)₃ or STABMild and selective for imines/iminiums.[10][12] Tolerates a wide range of functional groups.[11][13] Non-toxic byproducts.Moisture sensitive; slightly higher cost.DCE, THF, CH₂Cl₂, often with catalytic AcOH.[12]Excellent: Tolerates esters, amides, nitro groups, alkenes, alkynes, ketals.[11][13]
Sodium Cyanoborohydride NaBH₃CNEffective and historically common. Stable in protic solvents at controlled pH.[10]Highly toxic (releases HCN gas in strong acid).[10] Slower with some substrates.[10]Methanol, often buffered to pH 6-8.[10]Good: Can reduce aldehydes/ketones at low pH.
Catalytic Hydrogenation H₂/CatalystEconomical and ideal for large-scale synthesis.[10] Environmentally friendly (water is the only byproduct).Reduces other functional groups (alkenes, alkynes, nitro groups, some aromatics). Requires specialized pressure equipment.H₂ (1-50 atm), Pd/C, PtO₂, Raney Ni.[9][14][15]Poor: Will reduce many other common functional groups.
Substrate-Specific Considerations for 3-(Boc-Amino)-3-methylazetidine
  • Nucleophilicity & Steric Hindrance : The azetidine nitrogen is a secondary amine and a competent nucleophile. However, the presence of the 3-methyl group introduces some steric bulk near the reaction center. This is generally not an issue with aldehydes but may slow down reactions with sterically hindered ketones (e.g., di-isopropyl ketone). For sluggish reactions, gentle heating (40-50 °C) or extended reaction times may be necessary.

  • Boc Group Stability : The Boc protecting group is sensitive to strong acid.[5][6] The key to success is using conditions that are acidic enough to catalyze iminium ion formation but not so acidic as to cause significant deprotection.

    • Why NaBH(OAc)₃ is Ideal : This reagent is typically used in aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[12][13] Acetic acid can be used as a catalyst, and its acidity is generally well-tolerated by the Boc group over the course of the reaction.[12] This combination provides a "self-validating" system where the conditions required for the primary reaction are inherently compatible with the protecting group.

    • Avoiding Strong Acids : The use of strong acids like HCl or trifluoroacetic acid (TFA) as catalysts is strictly contraindicated as they will rapidly cleave the Boc group.

Section 2: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reductive amination of 3-(Boc-Amino)-3-methylazetidine.

Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_analysis Analysis A 1. Combine amine, carbonyl, & solvent in a flask. B 2. Add acetic acid (if required). A->B C 3. Add reducing agent (portion-wise). B->C D 4. Stir at room temp (2-24 h). C->D E 5. Monitor by TLC or LC-MS until starting material is consumed. D->E F 6. Quench with sat. NaHCO₃. E->F G 7. Extract with organic solvent (e.g., DCM, EtOAc). F->G H 8. Dry, filter, and concentrate. G->H I 9. Purify via column chromatography. H->I J 10. Characterize product (NMR, MS). I->J

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This is the most general and reliable method for a wide range of aldehydes and ketones.

Reagents & Materials:

  • 3-(Boc-Amino)-3-methylazetidine (1.0 eq)

  • Aldehyde or Ketone (1.1 - 1.2 eq)

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq)

  • Glacial Acetic Acid (AcOH) (Optional, typically for ketones, 1.1 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 3-(Boc-Amino)-3-methylazetidine (1.0 eq) and the carbonyl compound (1.1 eq). Dissolve the solids in anhydrous DCE (or DCM) to a concentration of approximately 0.1-0.2 M.

    • Causality: An inert atmosphere prevents side reactions with atmospheric moisture, which can decompose the hydride reagent. The slight excess of the carbonyl component ensures full conversion of the more valuable amine.

  • Acid Catalyst (for Ketones): If using a ketone, add glacial acetic acid (1.1 eq) to the solution and stir for 20-30 minutes at room temperature.

    • Causality: Ketones form iminium ions more slowly than aldehydes. The acid acts as a crucial catalyst to accelerate this rate-limiting step.[12] For most aldehydes, this pre-stirring with acid is not necessary.[12]

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) to the stirred solution in several portions over 5-10 minutes.

    • Causality: STAB can react exothermically, especially on larger scales. Portion-wise addition helps to control the reaction temperature and any potential gas evolution.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours. The reaction is complete when the starting amine is no longer visible. Typical reaction times range from 2 to 24 hours.

  • Work-up (Quenching): Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Causality: The basic NaHCO₃ solution neutralizes the acetic acid catalyst and quenches any remaining hydride reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM or ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or methanol in DCM, to afford the pure N-substituted product.

Protocol 2: Reductive Amination via Catalytic Hydrogenation

This method is best suited for substrates that lack other reducible functional groups and is advantageous for larger-scale synthesis.

Reagents & Materials:

  • 3-(Boc-Amino)-3-methylazetidine (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Palladium on Carbon (Pd/C, 10 wt. %, ~5 mol %)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source

  • Parr shaker or similar hydrogenation apparatus

Step-by-Step Methodology:

  • Catalyst Handling: In a fume hood, carefully add the Pd/C catalyst to the hydrogenation vessel.

    • Safety: Pd/C can be pyrophoric, especially after use. It should always be handled wet with solvent and never be allowed to dry in the air.

  • Reaction Setup: Add a solution of 3-(Boc-Amino)-3-methylazetidine (1.0 eq) and the carbonyl compound (1.1 eq) in methanol to the vessel.

  • Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and begin vigorous agitation at room temperature.

    • Causality: Hydrogen gas is the ultimate reducing agent. The palladium catalyst provides a surface on which H₂ is dissociated into active hydrogen atoms and where the imine intermediate is adsorbed and reduced.[14][16]

  • Reaction Monitoring: Monitor the reaction by observing the pressure drop in the hydrogen tank, which indicates gas uptake. The reaction is typically complete within 4-16 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with methanol.

    • Causality & Safety: It is critical to remove the heterogeneous catalyst. The Celite pad must be kept wet with solvent to prevent the catalyst from igniting upon exposure to air.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash chromatography as described in Protocol 1, if necessary.

Section 3: Applications & Further Transformations

The N-substituted products derived from these protocols are valuable intermediates in drug discovery. The true synthetic power of the 3-(Boc-Amino)-3-methylazetidine scaffold lies in its potential for subsequent modification. The Boc group can be efficiently removed under standard acidic conditions (e.g., trifluoroacetic acid in DCM, or 4M HCl in dioxane) to unmask the primary amine at the C3 position.

This deprotection reveals a versatile diamine scaffold, opening up a gateway for further functionalization. This secondary amine can be acylated, alkylated, or used in other coupling reactions, enabling the rapid synthesis of compound libraries and the construction of complex molecular architectures, such as proteolysis-targeting chimeras (PROTACs) or advanced pharmacological probes.

References

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
  • Chemistry Steps. (2024, March 28). Reductive Amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Available at: [Link]

  • Kim, T., et al. (2021). Improved H2 utilization by Pd doping in cobalt catalysts for reductive amination of polypropylene glycol. RSC Advances. Available at: [Link]

  • Chemistry Learner. (2023, September 26). Reductive Amination: Definition, Examples, and Mechanism. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Available at: [Link]

  • Singh, A. K., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. Available at: [Link]

  • Rice University. (2019, August 10). Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily. Available at: [Link]

  • Journal of the American Chemical Society. (2024, December 12). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Available at: [Link]

  • ACS Sustainable Chemistry & Engineering. (2019, December 31). Efficient and Mild Reductive Amination of Carbonyl Compounds Catalyzed by Dual-Function Palladium Nanoparticles. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Available at: [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Available at: [Link]

  • Reaction Chemistry & Engineering. (n.d.). Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions. Available at: [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Available at: [Link]

  • ASNA Company for advanced technologies Ltd. (n.d.). Boc Protected Compounds. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Chemical Reviews. (2020, August 19). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Available at: [Link]

Sources

Application

Application Notes and Protocols for Functionalization Strategies of the Azetidine Nitrogen

Authored by: Gemini, Senior Application Scientist Abstract Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly vital motifs in drug discovery due to their unique structural and pharmacoki...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly vital motifs in drug discovery due to their unique structural and pharmacokinetic properties.[1][2] The ability to controllably functionalize the azetidine nitrogen is paramount for modulating a molecule's physicochemical properties, target engagement, and metabolic stability.[3] This guide provides researchers, scientists, and drug development professionals with a detailed overview of key strategies for N-functionalization, complete with mechanistic insights, field-proven application notes, and step-by-step experimental protocols. We will cover foundational transformations including N-arylation, N-acylation, and N-alkylation, as well as discuss the strategic activation of the nitrogen for subsequent reactions.

Introduction: The Strategic Value of the Azetidine Moiety

The azetidine ring is a "privileged scaffold" in medicinal chemistry. Its inherent ring strain of approximately 25.4 kcal/mol, intermediate between that of aziridines and pyrrolidines, confers a unique conformational rigidity.[4] This sp³-rich structure can enhance properties such as solubility and metabolic stability while providing a three-dimensional vector for exiting a binding pocket, which is often more favorable than larger or planar heterocycles.[5] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine motif to optimize their pharmacokinetic profiles.[1] The functional group appended to the azetidine nitrogen directly influences the molecule's basicity, lipophilicity, and potential for hydrogen bonding, making N-functionalization a critical step in lead optimization.

N-Arylation via Palladium-Catalyzed Buchwald-Hartwig Amination

The formation of a C(aryl)-N bond is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for this transformation, allowing for the coupling of amines with aryl halides under relatively mild conditions.[6][7][8]

Principle & Mechanistic Insight

The reaction proceeds via a catalytic cycle involving a palladium(0) species.[9] The key steps are:

  • Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) complex to form a Pd(II) species.

  • Amine Coordination & Deprotonation: The azetidine coordinates to the Pd(II) center, and a base deprotonates the nitrogen to form an amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired N-aryl azetidine and regenerating the Pd(0) catalyst.

A critical consideration for azetidines is the potential for ring-opening side reactions.[10] However, under typical Buchwald-Hartwig conditions, this pathway is generally not observed, demonstrating the robustness of the method.[10][11]

Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd Ar-X PdII_ArX L₂Pd(II)(Ar)(X) OxiAdd->PdII_ArX AmineCoord Amine Coordination PdII_ArX->AmineCoord + Azetidine PdII_Amine [L₂Pd(II)(Ar)(AzetidineH)]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Base (e.g., NaOtBu) PdII_Amine->Deprotonation Base PdII_Amido L₂Pd(II)(Ar)(Azetidine) Deprotonation->PdII_Amido ReductElim Reductive Elimination PdII_Amido->ReductElim ReductElim->Pd0 + Ar-Azetidine

Caption: The catalytic cycle for the Buchwald-Hartwig N-arylation of azetidine.

Application Notes
  • Catalyst & Ligand Selection: The choice of phosphine ligand is crucial. Sterically hindered, electron-rich ligands such as BrettPhos, RuPhos, or bulky biarylphosphine ligands often provide superior results, enhancing the rates of both oxidative addition and reductive elimination.[9] Bidentate ligands like BINAP and DPPF were early successes in extending the reaction to primary amines.[6]

  • Base: A strong, non-nucleophilic base is required for the deprotonation step. Sodium tert-butoxide (NaOt-Bu) is most common, but other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used for base-sensitive substrates.[9]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used. The reaction must be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst and phosphine ligands.

Protocol 1: General Procedure for N-Arylation of Azetidine

This protocol is adapted from general procedures for Buchwald-Hartwig amination.[9][10]

  • Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and the selected phosphine ligand (e.g., BINAP, 0.03 mmol, 3 mol%).

  • Reagent Addition: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Solvent and Amine: Add anhydrous toluene (5 mL), followed by azetidine (1.2 mmol, 1.2 equiv.). Note: Azetidine is volatile and should be handled in a fume hood.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Summary: Representative N-Arylation Reactions
EntryAryl HalideCatalyst/LigandBaseYield (%)Reference
14-BromotoluenePd₂(dba)₃ / BINAPNaOt-Bu85[10]
22-BromopyridinePd(OAc)₂ / XantphosCs₂CO₃99[12]
34-BromoanisolePd(OAc)₂ / BINAPNaOt-Bu91[10]
41-Bromo-4-fluorobenzenePd₂(dba)₃ / P(o-tol)₃NaOt-Bu78[10]

N-Acylation using Schotten-Baumann Conditions

N-acylation is a fundamental transformation that converts the basic azetidine nitrogen into a neutral amide, significantly altering its electronic and physical properties. The Schotten-Baumann reaction is a classic, robust method for this purpose.[13][14]

Principle & Mechanistic Insight

The reaction involves the nucleophilic acyl substitution of an amine on an acyl chloride.[15] The azetidine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. A key feature of the Schotten-Baumann conditions is the use of a base to neutralize the hydrochloric acid (HCl) byproduct.[16] This prevents the protonation of the starting azetidine, which would render it non-nucleophilic and halt the reaction.[14]

Diagram: Workflow for N-Acylation

Schotten_Baumann_Workflow start Start: Azetidine in Dichloromethane add_base Add Aqueous Base (e.g., 2M NaOH) start->add_base cool Cool to 0°C in Ice Bath add_base->cool add_acyl Add Acyl Chloride Dropwise cool->add_acyl react Stir at RT (1-3 hours) add_acyl->react workup Phase Separation & Extraction react->workup purify Dry, Concentrate & Purify workup->purify

Caption: A typical experimental workflow for the N-acylation of azetidine.

Application Notes
  • Solvent System: The reaction is often performed in a two-phase system (e.g., dichloromethane/water or diethyl ether/water).[13] This sequesters the organic product and starting materials from the aqueous base, which simplifies the work-up.

  • Base Selection: An aqueous inorganic base like NaOH or K₂CO₃ is standard.[15] Alternatively, for substrates sensitive to water, an organic base such as pyridine or triethylamine can be used in an aprotic organic solvent. Pyridine can also act as a nucleophilic catalyst.[16]

  • Temperature Control: The addition of the acyl chloride is often exothermic. Performing the addition at 0 °C helps to control the reaction rate and minimize side reactions.

Protocol 2: N-Benzoylation of Azetidine

This protocol is based on the classical Schotten-Baumann reaction.[13][15]

  • Reaction Setup: Dissolve azetidine (1.0 g, 17.5 mmol, 1.0 equiv.) in dichloromethane (30 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add a 2 M aqueous solution of sodium hydroxide (15 mL).

  • Cooling: Cool the biphasic mixture to 0 °C in an ice-water bath.

  • Acyl Chloride Addition: Add benzoyl chloride (2.6 g, 18.4 mmol, 1.05 equiv.) dropwise to the vigorously stirred mixture over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor for the disappearance of starting material by TLC.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting N-benzoylazetidine is often pure enough for subsequent use, or it can be further purified by chromatography or recrystallization.

N-Alkylation via Reductive Amination

Reductive amination is one of the most common and efficient methods for N-alkylation in organic synthesis.[17] It provides a direct route to N-alkylated azetidines from readily available aldehydes and ketones.

Principle & Mechanistic Insight

This one-pot reaction involves two discrete steps:

  • Imine/Enamine Formation: The azetidine nitrogen attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate, which then dehydrates to form a transient iminium ion.

  • Reduction: A reducing agent, present in the reaction mixture, reduces the iminium ion to the final N-alkylated amine.

Diagram: Reductive Amination Pathway

Reductive_Amination cluster_reactants Azetidine Azetidine Carbonyl Aldehyde/Ketone (R₂C=O) Hemiaminal Hemiaminal Intermediate Iminium Iminium Ion [Aze-CR₂]⁺ Hemiaminal->Iminium - H₂O Product N-Alkyl Azetidine Iminium->Product + [H⁻] (Reducing Agent)

Caption: The reaction pathway for N-alkylation of azetidine via reductive amination.

Application Notes
  • Reducing Agent: The choice of reducing agent is critical. Mild, hydride-based reagents are preferred because they are selective for the iminium ion over the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective and widely used due to its mildness and tolerance of slightly acidic conditions which favor iminium formation. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.

  • Solvent and pH: The reaction is typically run in chlorinated solvents like dichloromethane (DCE) or THF. A small amount of acetic acid is often added to catalyze iminium ion formation, especially when using NaBH(OAc)₃.

  • Substrate Scope: The method is broadly applicable to a wide range of aldehydes and ketones, including aliphatic and aromatic variants.[4]

Protocol 3: N-Alkylation with an Aldehyde

This protocol is a representative procedure using sodium triacetoxyborohydride.[17]

  • Reaction Setup: To a solution of azetidine (1.0 mmol, 1.0 equiv.) and the desired aldehyde (1.1 mmol, 1.1 equiv.) in 1,2-dichloroethane (DCE, 10 mL), add acetic acid (1.2 mmol, 1.2 equiv.).

  • Stirring: Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv.) portion-wise over 5 minutes. The reaction may effervesce slightly.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Purification: Separate the layers and extract the aqueous phase with dichloromethane (2 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

N-Activation for Ring-Opening Reactions

While not a direct functionalization that preserves the ring, activating the azetidine nitrogen is a fundamental strategy that leverages its inherent strain.[4] Electrophilic attack on the nitrogen forms a reactive azetidinium ion, which is highly susceptible to nucleophilic ring-opening.[18][19][20] This provides a powerful method for synthesizing highly functionalized γ-amino alcohols, halides, or other derivatives.[18][21]

Diagram: N-Activation and Ring-Opening

Ring_Opening Azetidine Azetidine Activation Activation with Electrophile (E⁺) Azetidine->Activation Azetidinium Azetidinium Ion Activation->Azetidinium RingOpening Nucleophilic Attack (Nu⁻) Azetidinium->RingOpening Product γ-Functionalized Amine (E-N-CH₂CH₂CH₂-Nu) RingOpening->Product

Caption: General scheme for the synthesis of linear amines via N-activation and ring-opening.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)Reference
Low Yield in N-Arylation Inactive catalyst; Poor ligand choice; Insufficiently anhydrous conditions.Screen different palladium pre-catalysts and ligands; Ensure all glassware is oven-dried and solvents are anhydrous.[9][10]
Incomplete N-Acylation Deactivation of azetidine by HCl byproduct; Poorly reactive acylating agent.Ensure sufficient base is present; Use a more reactive acyl chloride or add a catalyst like DMAP.[14][15]
Side Products in Reductive Amination Reduction of the starting aldehyde/ketone; Formation of dialkylated product.Use a milder reducing agent (NaBH(OAc)₃); Use a stoichiometric amount of the carbonyl compound.[17][22]
Unwanted Ring-Opening Reaction conditions are too harsh (e.g., strongly acidic or high temperature).Use milder reaction conditions; Protect the azetidine nitrogen with an electron-withdrawing group (e.g., Boc, Cbz) to reduce its nucleophilicity and basicity.[23]

References

  • Masson, G., Gomez Pardo, D., & Cossy, J. (2021). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Chirality, 33(1), 5-21. [Link]

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  • Fekih, A., et al. (2015). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2015(6), 331-342. [Link]

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  • Various Authors. (n.d.). Azetidine synthesis. Organic Chemistry Portal. [Link]

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  • Schindler, C. (2019, November 8). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Research. [Link]

  • Kumarasamy, E., et al. (2018). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. [Link]

  • Krishna Reddy, V.V.R.M., et al. (2012). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Asian Journal of Chemistry, 24(8), 3468-3472. [Link]

  • Svatunek, D., & Houk, K. N. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223-264. [Link]

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  • Strieth-Kalthoff, F., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1034-1042. [Link]

  • Ota, Y., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. [Link]

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  • Chen, D., et al. (2011). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society, 133(51), 20681-20683. [Link]

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Method

Application Notes and Protocols: Harnessing Click Chemistry for Advanced Bioconjugation with Azetidine-Containing Linkers

Introduction: The Strategic Advantage of Azetidine in Linker Design In the landscape of modern drug development and chemical biology, the covalent linkage of molecular entities with precision and stability is paramount....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Azetidine in Linker Design

In the landscape of modern drug development and chemical biology, the covalent linkage of molecular entities with precision and stability is paramount. "Click chemistry," a term coined by K. Barry Sharpless, describes a class of reactions that are modular, high-yielding, and generate only inoffensive byproducts.[1] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have become indispensable tools for bioconjugation.[2][3][4] These reactions enable the precise joining of biomolecules, fluorophores, and therapeutic payloads.[5]

The linker connecting these components is not merely a spacer but a critical determinant of a conjugate's success, influencing its solubility, stability, pharmacokinetics, and target engagement.[6][7] While polyethylene glycol (PEG) and alkyl chains are common motifs, there is a growing interest in incorporating rigid scaffolds to exert greater control over the spatial orientation of the conjugated partners.[6][]

Azetidines, four-membered nitrogen-containing heterocycles, are emerging as valuable components in linker design.[9][10] Their inclusion is driven by several key advantages:

  • Conformational Rigidity: The strained four-membered ring of azetidine imparts a rigid, well-defined conformation to the linker.[9][11] This can be crucial in applications like PROTACs (PROteolysis TArgeting Chimeras), where precise orientation of a target protein and an E3 ligase is necessary for efficient ternary complex formation.[6]

  • Enhanced Physicochemical Properties: Azetidines are sp³-rich motifs that can improve solubility and metabolic stability while adding minimal molecular weight.[9][11] Several FDA-approved drugs incorporate the azetidine scaffold to enhance their pharmacokinetic profiles.[9]

  • Improved Stability: The azetidine ring is significantly more stable than the related, highly strained aziridine ring, allowing for easier handling and greater stability under physiological conditions.[10][12] However, it's important to note that certain substitution patterns can lead to instability.[13]

This guide provides detailed application notes and protocols for utilizing azetidine-containing linkers in both CuAAC and SPAAC-mediated bioconjugation, aimed at researchers, scientists, and drug development professionals.

Core Principles of Click Chemistry for Bioconjugation

Click chemistry reactions are bioorthogonal, meaning they proceed with high specificity in complex biological environments without interfering with native biochemical processes.[2][4] The two primary forms of azide-alkyne cycloaddition are central to modern bioconjugation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction involves the cycloaddition of a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[3][14] This reaction is exceptionally efficient but requires a copper(I) catalyst, which is generated in situ from a copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[15][16]

The catalytic cycle involves the formation of a copper-acetylide intermediate, which then reacts with the azide.[14] While highly effective, the potential cytotoxicity of copper can be a limitation for live-cell applications, necessitating the use of chelating ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) to minimize cellular damage.[5][15]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the need for a cytotoxic copper catalyst, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[2][17][18] The significant ring strain (~18 kcal/mol) of the cyclooctyne dramatically lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without any metal catalyst.[17][] This makes SPAAC the preferred method for live-cell imaging and in vivo applications.[2][17]

Experimental Workflows and Protocols

The following sections detail protocols for conjugating a hypothetical azetidine-containing linker to a protein. We will consider two scenarios:

  • Scenario A (CuAAC): An azetidine linker functionalized with a terminal alkyne is conjugated to an azide-modified antibody.

  • Scenario B (SPAAC): An azetidine linker functionalized with an azide is conjugated to an antibody modified with a DBCO group.

Visualization of Experimental Workflows

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis A Azide-Modified Antibody in PBS Mix_AB Combine Antibody and Linker A->Mix_AB B Azetidine-Alkyne Linker in DMSO B->Mix_AB C CuSO4 Stock (20 mM) Premix_CD Premix CuSO4 and THPTA C->Premix_CD D THPTA Stock (50 mM) D->Premix_CD E Sodium Ascorbate (100 mM, fresh) Add_Cat Add Catalyst Premix Mix_AB->Add_Cat Premix_CD->Add_Cat Add_Red Add Sodium Ascorbate to Initiate Add_Cat->Add_Red Incubate Incubate (1-4h, RT) Add_Red->Incubate Purify Purify via Desalting Column (e.g., G-25) Incubate->Purify Analyze Characterize Conjugate (SDS-PAGE, MS) Purify->Analyze

Caption: CuAAC Experimental Workflow.

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis A DBCO-Modified Antibody in PBS Mix Combine Antibody and Linker A->Mix B Azetidine-Azide Linker in DMSO B->Mix Incubate Incubate (4-24h, 4°C or RT) Mix->Incubate Purify Purify via Desalting Column (e.g., G-25) Incubate->Purify Analyze Characterize Conjugate (SDS-PAGE, MS) Purify->Analyze

Caption: SPAAC Experimental Workflow.

Protocol 1: CuAAC Conjugation of an Azetidine-Alkyne Linker to an Azide-Modified Antibody

This protocol describes the conjugation of a terminal alkyne-bearing azetidine linker to an antibody that has been functionalized with azide groups, for example, at lysine residues.

Materials
  • Azide-modified antibody (2-10 mg/mL in 1X PBS, pH 7.4)

  • Azetidine-Alkyne Linker (10 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO₄), 20 mM in water[14]

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM in water[14]

  • Sodium L-Ascorbate, 100 mM in water (prepare fresh)[14][15]

  • 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting columns (e.g., Sephadex G-25)[20][21]

  • Protein concentrators

Methodology
  • Antibody Preparation:

    • Ensure the azide-modified antibody is in an amine-free buffer like PBS.[21] If the buffer contains Tris or other primary amines, perform a buffer exchange into PBS.

    • Adjust the antibody concentration to 5 mg/mL. The high concentration enhances reaction kinetics.

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired volume of the azide-modified antibody solution.

    • Add the Azetidine-Alkyne Linker stock solution to the antibody. A 10- to 20-fold molar excess of the linker over the antibody is a good starting point. The final DMSO concentration should not exceed 10% (v/v) to maintain antibody integrity.[2] Mix gently.

  • Catalyst Preparation and Addition:

    • In a separate tube, prepare the Cu(I)-THPTA catalyst complex by premixing the CuSO₄ and THPTA stock solutions. For a typical reaction, use a 1:5 molar ratio of CuSO₄ to THPTA.[15] For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. This premixing step is crucial as THPTA stabilizes the Cu(I) ion and protects the antibody from oxidative damage.[15][16]

    • Add the freshly prepared catalyst complex to the antibody-linker mixture. The final copper concentration is typically between 0.1-1.0 mM.[14]

  • Reaction Initiation and Incubation:

    • Initiate the click reaction by adding the freshly prepared 100 mM sodium ascorbate solution. A final concentration of 2.5-5 mM ascorbate is recommended.[14][15]

    • Mix the reaction gently by pipetting or brief vortexing.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light if the linker contains a fluorescent payload.[14]

  • Purification:

    • Remove the excess unreacted linker and copper catalyst using a desalting column (e.g., G-25) equilibrated with 1X PBS.[20][21]

    • Collect the fractions containing the purified antibody-drug conjugate (ADC). The conjugate will typically elute first.

    • Concentrate the purified ADC using a protein concentrator and perform a final buffer exchange if necessary.

  • Characterization:

    • Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.[21]

    • Analyze the conjugate by SDS-PAGE to confirm successful conjugation (a shift in molecular weight should be observed).

    • Determine the drug-to-antibody ratio (DAR) using mass spectrometry (MS) or UV-Vis spectroscopy if the payload has a distinct absorbance.

Protocol 2: SPAAC Conjugation of an Azetidine-Azide Linker to a DBCO-Modified Antibody

This protocol is ideal for applications where the use of a metal catalyst is undesirable, such as in live-cell labeling or when working with copper-sensitive proteins.

Materials
  • DBCO-modified antibody (2-10 mg/mL in 1X PBS, pH 7.4)

  • Azetidine-Azide Linker (10 mM stock in DMSO)

  • 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting columns (e.g., Sephadex G-25)[2][20]

  • Protein concentrators

Methodology
  • Antibody Preparation:

    • Ensure the DBCO-modified antibody is in a suitable buffer like PBS at a concentration of 5-10 mg/mL.[2]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the DBCO-modified antibody with the Azetidine-Azide Linker.

    • A 5- to 20-fold molar excess of the azide linker over the antibody is recommended as a starting point.[2] Keep the final DMSO concentration below 10%.

    • Mix the solution gently.

  • Incubation:

    • The reaction is self-initiating due to the high reactivity of the strained alkyne.[17]

    • Incubate the reaction mixture for 4-24 hours. The reaction can be performed at 4°C to preserve antibody stability over a longer incubation or at room temperature for faster kinetics.[2] Gentle mixing during incubation is recommended.

  • Purification:

    • Purify the conjugate to remove excess linker using a desalting column equilibrated with 1X PBS.[2][20]

    • Collect and pool the fractions containing the purified conjugate.

    • Concentrate the sample using an appropriate protein concentrator.

  • Characterization:

    • Characterize the final conjugate using the same methods described in the CuAAC protocol (protein concentration determination, SDS-PAGE, and DAR analysis).

Data Presentation: Quantitative Parameters

The efficiency of click chemistry reactions can be influenced by several factors. The tables below provide a summary of typical reaction parameters for both CuAAC and SPAAC bioconjugation protocols.

Table 1: Typical Reaction Conditions for CuAAC Bioconjugation

ParameterRecommended RangeRationale
Antibody Conc. 2-10 mg/mLHigher concentrations increase reaction rates.
Linker Molar Excess 10-50xDrives the reaction to completion.
Final Copper Conc. 0.1-1.0 mMCatalytic amount; higher concentrations can cause protein aggregation.[14]
Cu:Ligand Ratio 1:5 (CuSO₄:THPTA)Ligand protects the biomolecule from copper-induced damage.[15][16]
Reducing Agent 2.5-5 mM (Sodium Ascorbate)Maintains copper in the active Cu(I) state.[15]
Solvent Aqueous Buffer (e.g., PBS)Biocompatible; co-solvents like DMSO should be <10%.[2]
Temperature Room Temperature (20-25°C)Provides a balance of reaction speed and protein stability.
Reaction Time 1-4 hoursTypically sufficient for high conversion.[14]

Table 2: Typical Reaction Conditions for SPAAC Bioconjugation

ParameterRecommended RangeRationale
Antibody Conc. 2-10 mg/mLHigher concentrations favor bimolecular reactions.
Linker Molar Excess 5-20xEnsures efficient conjugation without excessive background.[2]
Catalyst NoneThe reaction is driven by the ring strain of the cyclooctyne.[17][]
Solvent Aqueous Buffer (e.g., PBS)Maintains the native conformation of the biomolecule.
Temperature 4°C to 37°C4°C for long-term stability; higher temps for faster rates.[2]
Reaction Time 4-24 hoursSlower than CuAAC, requiring longer incubation for completion.[2]

Conclusion and Field-Proven Insights

The integration of azetidine motifs into linkers for click chemistry offers a sophisticated strategy for creating advanced bioconjugates. The rigidity and favorable physicochemical properties imparted by the azetidine ring can lead to more homogeneous and effective ADCs, PROTACs, and imaging agents.[9][11]

Expert Insights:

  • Solubility is Key: Azetidine-containing linkers, especially those with appended hydrophobic payloads, may have limited aqueous solubility. Prepare concentrated stock solutions in an organic co-solvent like DMSO and ensure the final concentration in the aqueous reaction buffer is low enough to prevent precipitation.

  • Linker Attachment Point Matters: The position of the azetidine within the linker and the attachment points to the biomolecule and payload can significantly impact the final conjugate's properties. Empirical testing of different linker architectures is often necessary.

  • SPAAC for In-Vivo Work: For any application involving live cells or whole organisms, SPAAC is the superior choice due to the inherent cytotoxicity of copper catalysts used in CuAAC.[2][5]

  • Controls are Critical: Always run control reactions. A reaction without the copper catalyst (for CuAAC) or one with a non-strained alkyne (for SPAAC) will validate that the observed conjugation is specific to the click reaction.

By following these detailed protocols and considering the underlying chemical principles, researchers can effectively leverage the unique advantages of azetidine-containing linkers to advance their drug development and chemical biology programs.

References

  • Nwe, K., & Brechbiel, M. W. (2009). Growing applications of "click chemistry" for bioconjugation in contemporary biomedical research. Cancer Biotherapy & Radiopharmaceuticals, 24(3), 289–302. (URL not available)
  • Zhang, M., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
  • Presolski, P. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.
  • Debets, M. F., et al. (2010). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Accounts of Chemical Research, 44(9), 805-815.
  • ResearchGate. (n.d.).
  • Enamine. (n.d.). Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC).
  • Vinogradova, E. V., et al. (2020). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. Journal of the American Chemical Society, 142(12), 5519–5524.
  • BOC Sciences. (n.d.). SPAAC: Strain-Promoted Click Reaction.
  • BenchChem. (2025). The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
  • BOC Sciences. (n.d.).
  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467.
  • BenchChem. (2025). Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
  • Singh, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1).
  • Sigma-Aldrich. (n.d.). Click Chemistry Reagents Overview.
  • Eastgate, M. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1601–1605.
  • Lumiprobe. (n.d.).
  • Taylor & Francis Online. (2026).
  • BroadPharm. (n.d.).
  • Wang, Q., et al. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. International Journal of Molecular Sciences, 14(6), 12563–12581.
  • Organic & Biomolecular Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.
  • ResearchGate. (n.d.).
  • ProteoGenix. (2022). ADC linkers: Definition and examples.
  • MedchemExpress.com. (n.d.). ADC Synthesis | Click Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines.
  • Bachem. (2021).
  • ResearchGate. (n.d.). Stability of different azetidine esters.
  • LI-COR Biosciences. (2014). Click Chemistry Reagents for Biomolecule Labeling.
  • BOC Sciences. (2022).
  • MedChemExpress. (n.d.). (R)-Azetidine-2-carboxylic acid | ADC Linker.
  • MedchemExpress.com. (n.d.). Azetidine-3-carboxylic acid | ADC Linker.
  • Abcam. (n.d.).
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Hughes, S. J., & Ciulli, A. (2021). Current strategies for the design of PROTAC linkers: a critical review. Essays in Biochemistry, 65(4), 507–518.
  • St. Amant, A. H., & Van De Bittner, K. C. (2019).
  • Journal of the American Chemical Society. (2025).
  • AAT Bioquest. (n.d.).
  • BOC Sciences. (2025). Antibody Conjugation Protocols: A Complete Step-by-Step Guide.
  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • BenchChem. (2025). The Strategic Imperative of PEG Linkers in PROTAC and ADC Development: A Technical Guide.
  • BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing azetidine ring opening during acidic deprotection

Technical Support Center: Preventing Azetidine Ring Opening During Acidic Deprotection Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Azetidine Ring Opening During Acidic Deprotection

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot one of the most notorious side reactions in heterocyclic chemistry: the unintended ring opening of azetidines during N -Boc deprotection.

This guide moves beyond basic troubleshooting by addressing the fundamental thermodynamic and kinetic forces at play, providing you with self-validating protocols to ensure the structural integrity of your strained-ring systems.

Mechanistic Insight: The "Why" Behind the Ring Opening

Azetidines are four-membered nitrogen heterocycles characterized by significant inherent ring strain (approximately 25.4 kcal/mol)[1]. Under standard acidic deprotection conditions (e.g., 50% TFA in DCM or 4M HCl in Dioxane), the azetidine nitrogen is rapidly protonated.

This protonation transforms the nitrogen into an excellent leaving group. Driven by the thermodynamic relief of ring strain, the adjacent α -carbons become highly susceptible to nucleophilic attack[2]. Even weak nucleophiles present in the reaction mixture—such as chloride ions, water, or trifluoroacetate—can attack the ring, leading to irreversible cleavage and the formation of acyclic 3-substituted 1-aminopropane derivatives[2].

Mechanism A N-Boc Azetidine (Ring Strain ~25.4 kcal/mol) B Protonated Azetidinium (Activated Leaving Group) A->B Strong Acid (HCl, TFA) Protonation C Nucleophilic Attack (e.g., Cl⁻, CF3COO⁻, H2O) B->C SN2/SN1 Pathway (Strain Relief) E Desired Product (Intact Azetidine Salt) B->E Loss of Isobutylene & CO2 (Fast) D Ring-Opened Byproduct (Acyclic Amine/Alcohol) C->D Irreversible Cleavage

Caption: Mechanistic pathways of azetidine under acidic conditions demonstrating the competition between deprotection and ring opening.

Frequently Asked Questions (FAQs)

Q1: Why does my azetidine ring open specifically when I use HCl in dioxane, but less so with TFA? A1: The chloride ion ( Cl− ) generated from HCl is a highly effective nucleophile. Once the azetidine is protonated, Cl− readily attacks the strained ring. Trifluoroacetic acid (TFA) generates the trifluoroacetate anion, which is significantly bulkier and less nucleophilic than chloride, slightly reducing the kinetic rate of ring opening[2]. However, prolonged exposure to TFA or elevated temperatures will still cause cleavage.

Q2: I must use TFA for my solid-phase peptide synthesis (SPPS) containing azetidine macrocycles. How do I protect the ring? A2: For complex macrocycles, concentration and scavengers are key. Research has shown that highly concentrated, strongly acidic cocktails (e.g., 90:5:5 TFA/Triisopropylsilane(TIS)/DCM) can successfully deprotect multiple residues without azetidine ring opening if the reaction time is strictly controlled and non-nucleophilic scavengers like TIS are used instead of water or thioanisole[3].

Q3: Are there acid-free alternatives for Boc deprotection on highly sensitive azetidines? A3: Yes. Recent advancements have demonstrated that N -Boc groups on complex, acid-sensitive azetidine scaffolds can be removed using mild, base-promoted conditions. Heating the substrate with Cesium Carbonate ( Cs2​CO3​ ) in Methanol completely bypasses the protonated azetidinium intermediate, preserving the ring structure entirely[4].

Q4: Can I change my protecting group strategy to avoid this altogether? A4: Absolutely. If Boc is consistently failing, consider switching to a Carboxybenzyl (Cbz) group, which is removed via palladium-catalyzed hydrogenation, or an Fmoc group, removed via piperidine. Alternatively, the tert-Butoxythiocarbonyl (Botc) group is a highly effective structural analog to Boc that can be removed under significantly milder acidic or even purely thermal conditions[5].

Quantitative Comparison of Deprotection Strategies

To aid in experimental design, the following table summarizes the causal relationship between reaction conditions and azetidine survival rates.

Deprotection StrategyReagentsTemperatureNucleophilicity of MediumTypical Azetidine Survival
Standard Acidic 4M HCl in Dioxane25 °CHigh ( Cl− )Low (<30%)
Standard Acidic 50% TFA in DCM25 °CModerate ( CF3​COO− )Moderate (50-70%)
Optimized Acidic 10% TFA, 5% TIS in DCM0 °CLow (TIS Scavenger)High (>85%)
Lewis Acidic TMSOTf, 2,6-Lutidine0 °C to 25 °CVery LowVery High (>95%)
Base-Promoted Cs2​CO3​ , Methanol65 °C (Reflux)Moderate (Methoxide)Excellent (>98%)

Step-by-Step Experimental Protocols

Below are two field-proven methodologies designed to self-validate and prevent ring opening by manipulating either the nucleophilicity of the environment or the acidity of the mechanism.

Protocol A: Lewis-Acid Mediated Deprotection (TMSOTf / 2,6-Lutidine)

Causality: This method uses Trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a mild Lewis acid to activate the Boc carbamate without introducing free protons ( H+ ) or strong nucleophiles, drastically reducing the thermodynamic drive for ring opening.

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the N -Boc azetidine (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Base Addition: Add 2,6-lutidine (1.5 equiv) dropwise. Self-validation: 2,6-lutidine is sterically hindered and acts as an acid scavenger without acting as a nucleophile.

  • Activation: Slowly add TMSOTf (1.5 equiv) dropwise over 5 minutes.

  • Monitoring: Stir the reaction at 0 °C for 1 to 2 hours. Monitor strictly by LC-MS or TLC until the starting material is consumed.

  • Quenching (Critical Step): Quench the reaction at 0 °C by adding saturated aqueous NaHCO3​ . Self-validation: The basic quench neutralizes any triflic acid generated during workup, preventing post-reaction acidic cleavage during solvent evaporation.

  • Extraction: Extract with DCM, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Base-Promoted Boc Deprotection

Causality: Completely avoids the formation of the highly unstable protonated azetidinium ion by utilizing a thermal, base-mediated cleavage mechanism[4].

  • Preparation: Dissolve the N -Boc azetidine (1.0 equiv) in anhydrous Methanol (0.2 M concentration).

  • Reagent Addition: Add Cesium Carbonate ( Cs2​CO3​ , 3.0 equiv) in one portion.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 65 °C (reflux) for 2 to 3 hours.

  • Monitoring: Check reaction progress via TLC. The basic conditions ensure the azetidine ring remains completely intact[4].

  • Workup: Cool the mixture to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate. Purify the resulting free amine via flash column chromatography.

Troubleshooting Workflow

Use the following logical decision tree to systematically optimize your deprotection sequence based on empirical observations.

Workflow Start Initiate N-Boc Azetidine Deprotection Step1 Standard Acidic: TFA/DCM (1:1), 25°C Start->Step1 Cond1 Ring Opening Observed? Step1->Cond1 Step2 Optimize Acidic: 10% TFA + 5% TIS, 0°C Cond1->Step2 Yes (Cleaved) Success Proceed to Isolation & Workup Cond1->Success No (Intact) Cond2 Still Opening? Step2->Cond2 Step3 Switch Mechanism: TMSOTf / 2,6-Lutidine Cond2->Step3 Yes (Cleaved) Cond2->Success No (Intact) Cond3 Still Opening? Step3->Cond3 Step4 Base-Promoted Cleavage (Cs2CO3 / MeOH) or Use Botc / Cbz PG Cond3->Step4 Yes (Cleaved) Cond3->Success No (Intact) Step4->Success Resolved

Caption: Systematic troubleshooting workflow for optimizing azetidine deprotection and preventing ring cleavage.

References

  • RSC Publishing - Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at:[Link]

  • ChemRxiv - Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl). Available at:[Link]

  • ACS Publications - Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Available at: [Link]

  • LJMU Research Online - Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Purification of 3-(Boc-Amino)-3-methylazetidine Derivatives

Welcome to the technical support center for the purification of 3-(Boc-amino)-3-methylazetidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-(Boc-amino)-3-methylazetidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying these valuable building blocks. The inherent characteristics of the azetidine ring—namely its high polarity, basicity, and ring strain—coupled with the acid-sensitive nature of the tert-butyloxycarbonyl (Boc) protecting group, demand carefully optimized purification strategies.[1]

This document provides a structured approach to troubleshooting common issues, answers frequently asked questions, and offers detailed, field-proven protocols to enhance the purity, yield, and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying Boc-protected azetidine derivatives?

A1: The main challenges stem from a combination of factors:

  • High Polarity: The presence of the nitrogen atom in the strained four-membered ring makes these compounds highly polar. This can lead to strong interactions with polar stationary phases like silica gel, resulting in poor elution, significant peak tailing, and low recovery.[1]

  • Basicity: The azetidine nitrogen is basic and can be protonated by the slightly acidic silanol groups on the surface of standard silica gel.[1] This strong ionic interaction is a primary cause of streaking on TLC plates and poor separation during column chromatography.

  • Ring Strain: The azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), which can make it susceptible to ring-opening side reactions under harsh acidic conditions.[1][2] While the Boc group is generally stable, prolonged exposure to the acidic environment of a silica gel column can sometimes lead to product decomposition.[1]

  • Acid-Sensitivity of the Boc Group: The Boc protecting group is labile under acidic conditions.[3] This is a critical consideration when choosing chromatography mobile phase additives or during aqueous work-ups.

Q2: What are the most common impurities I should expect?

A2: Impurities often include unreacted starting materials, excess reagents, and side products. Key examples include:

  • Excess Di-tert-butyl dicarbonate (Boc₂O): A common reagent for Boc protection.[4]

  • Triethylamine (Et₃N) or other bases: Used during the Boc protection reaction.[3][5]

  • Byproducts of Boc protection: Such as tert-butanol.

  • Incompletely reacted starting materials: The precursor amine may still be present.

  • Side-reaction products: Depending on the specific synthesis, byproducts from undesired reactions can co-elute with the product.

Q3: How should I store my purified 3-(Boc-amino)-3-methylazetidine derivatives?

A3: As a general guideline, these compounds, which are often solids at room temperature, should be stored in a cool, dry place.[6][7] Storing under an inert atmosphere (e.g., nitrogen or argon) can help prevent degradation over the long term, especially if the compound is sensitive to air or moisture.[1] For hydrochloride salt forms, storage in a desiccator is recommended.

Troubleshooting Guide: From Crude to Pure

This section addresses specific issues encountered during purification in a direct question-and-answer format.

Issue 1: My compound streaks badly on a silica gel TLC plate and won't elute properly.

This is the most common issue, caused by the basic azetidine nitrogen interacting strongly with acidic silanol groups on the silica surface.[1]

  • Solution: Neutralize the Stationary Phase.

    • Why: Adding a small amount of a non-nucleophilic base to your mobile phase passivates the acidic sites on the silica gel, preventing protonation of your compound and allowing for smooth elution.

    • How: Prepare your eluent (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane) and add 0.5-1% triethylamine (Et₃N) or a few drops of ammonium hydroxide.[8] Run the TLC or column with this modified eluent.

Issue 2: My compound appears to be decomposing on the silica gel column.

The combination of ring strain and the acidic nature of silica can sometimes lead to degradation.[1]

  • Solution 1: Deactivate the Silica Gel.

    • Why: As with streaking, deactivating the silica reduces its acidity.

    • How: Before loading your sample, flush the column with your mobile phase containing 1% triethylamine until the eluent running through is basic (test with pH paper).[1]

  • Solution 2: Switch to a Different Stationary Phase.

    • Why: Other stationary phases have different surface properties.

    • How: Consider using neutral or basic alumina, which can be less harsh for basic compounds.[9] Alternatively, for highly polar compounds, reverse-phase chromatography is an excellent option.[10]

Issue 3: My product and a key impurity have very similar Rf values and co-elute.

This occurs when the product and impurity have nearly identical polarities and affinities for the stationary phase.

  • Solution 1: Change the Solvent System Selectivity.

    • Why: Different solvents interact with compounds in unique ways. Changing the solvent composition can alter the relative affinities of your product and impurity for the stationary phase, improving separation.

    • How: If you are using an Ethyl Acetate/Hexane system, try a Dichloromethane/Methanol system.[1] Small additions of a third solvent can also dramatically change selectivity.

  • Solution 2: Consider Reverse-Phase Chromatography.

    • Why: Reverse-phase chromatography separates compounds based on hydrophobicity, which is a different principle than the polarity-based separation of normal-phase chromatography.[11][12] Impurities that are inseparable in one mode are often easily separated in the other.

    • How: Use a C18 column with a mobile phase of water and an organic modifier like acetonitrile or methanol.[10]

Issue 4: I'm using reverse-phase HPLC with a TFA additive and my Boc group is being cleaved.

Trifluoroacetic acid (TFA) is a strong acid used to improve peak shape, but it can be aggressive enough to slowly remove the Boc group, especially when fractions are left standing or during solvent evaporation.[13]

  • Solution 1: Minimize TFA Concentration and Exposure Time.

    • Why: The cleavage is time and concentration-dependent.

    • How: Use the lowest possible concentration of TFA (e.g., 0.05% instead of 0.1%). Immediately after collecting fractions, neutralize them with a small amount of a volatile base like ammonium bicarbonate or freeze them prior to lyophilization to slow the reaction.[13]

  • Solution 2: Use a Milder Acidic Additive.

    • Why: Less aggressive acids will not cleave the Boc group as readily.

    • How: Substitute TFA with 0.1% formic acid or acetic acid. These are often sufficient to achieve good peak shape without causing deprotection.[13]

  • Solution 3: Use a Buffered Mobile Phase.

    • Why: A buffer maintains a stable, less aggressive pH.

    • How: Consider using an ammonium acetate or ammonium formate buffer system (e.g., 10 mM, pH 5-7) in your mobile phase.

Issue 5: My compound is an oil and I cannot get it to crystallize.

Many small organic molecules can be difficult to crystallize, remaining as oils or amorphous solids.

  • Solution 1: Attempt Recrystallization with a Different Solvent System.

    • Why: Crystallization is highly dependent on the solubility profile of the compound.

    • How: Use a binary solvent system. Dissolve the oil in a minimal amount of a "good" solvent (one in which it is highly soluble). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is poorly soluble) dropwise until the solution becomes persistently cloudy. Gentle heating to clarify followed by slow cooling can induce crystallization.[14] Common systems include ethyl acetate/hexane and ethanol/water.[14]

  • Solution 2: Induce Crystallization by Scratching or Seeding.

    • Why: Nucleation is often the rate-limiting step for crystallization.

    • How: Scratch the inside of the flask with a glass rod at the solvent-air interface to create microscopic imperfections that can act as nucleation sites.[14] If you have a small amount of pure solid, add a "seed" crystal to the supersaturated solution.

  • Solution 3: Purify via Salt Formation.

    • Why: Converting an oily free base into a salt often yields a stable, crystalline solid that is easier to handle and purify.

    • How: For Boc-protected amino acids that are oily, forming a dicyclohexylamine (DCHA) salt is a highly effective method.[14] The resulting salt can then be purified by recrystallization. The free base can be recovered later by partitioning the salt between an organic solvent and a dilute acid wash.[14]

Visualized Workflows and Decision Trees

General Purification Workflow

The following diagram outlines the typical decision-making process for purifying a crude 3-(Boc-amino)-3-methylazetidine derivative.

Purification_Workflow cluster_0 Initial Analysis cluster_1 Primary Purification Decision cluster_2 Purification Paths cluster_3 Chromatography Troubleshooting cluster_4 Final Steps Crude Crude Product TLC Analyze by TLC & LC-MS Crude->TLC Decision1 Is the product a solid with >90% purity? TLC->Decision1 Recrystallize Recrystallization Decision1->Recrystallize Yes Column Column Chromatography Decision1->Column No Final_Analysis Analyze Fractions (TLC, LC-MS) Recrystallize->Final_Analysis Decision2 Streaking or Poor Elution on Normal Phase? Column->Decision2 NP_Chrom Normal Phase (Silica Gel) Decision2->NP_Chrom No RP_Chrom Reverse Phase (C18) Decision2->RP_Chrom Yes NP_Options Add 0.5-1% Et3N to Eluent NP_Chrom->NP_Options RP_Chrom->Final_Analysis NP_Options->Final_Analysis Combine Combine Pure Fractions & Evaporate Solvent Final_Analysis->Combine Final_Product Pure Product Combine->Final_Product

Caption: A decision workflow for purifying azetidine derivatives.

Troubleshooting Streaking in Normal-Phase Chromatography

This diagram provides a focused troubleshooting path for the common issue of peak streaking.

Troubleshooting_Streaking Start Start: Streaking observed on silica gel TLC/Column Question1 Is adding a basic modifier (e.g., 1% Et3N) an option? Start->Question1 Add_Base Action: Add 0.5-1% Et3N or NH4OH to eluent. Question1->Add_Base Yes Failure1 Problem Persists or Modifier is Incompatible Question1->Failure1 No Check_TLC Re-evaluate separation by TLC. Add_Base->Check_TLC Question2 Is streaking resolved? Check_TLC->Question2 Success Success: Proceed with modified eluent for column chromatography. Question2->Success Yes Question2->Failure1 No Change_Stationary_Phase Action: Switch to an alternative stationary phase. Failure1->Change_Stationary_Phase Alumina Option 1: Neutral or Basic Alumina Change_Stationary_Phase->Alumina Reverse_Phase Option 2: Reverse Phase (C18) Change_Stationary_Phase->Reverse_Phase

Caption: Decision tree for resolving streaking on silica gel.

Detailed Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography with a Basic Modifier

This protocol is the first-line approach for purifying moderately polar 3-(Boc-amino)-3-methylazetidine derivatives that exhibit streaking on standard silica gel.

  • Rationale: The addition of triethylamine (Et₃N) neutralizes the acidic silanol groups on the silica surface, preventing the protonation of the basic azetidine nitrogen. This minimizes strong ionic interactions, leading to symmetrical peak shapes and improved separation.[1]

  • Materials:

    • Crude 3-(Boc-amino)-3-methylazetidine derivative

    • Silica gel (230-400 mesh)

    • Chromatography-grade solvents (e.g., Ethyl Acetate, Hexane, Dichloromethane, Methanol)

    • Triethylamine (Et₃N)

  • Methodology:

    • Develop a Solvent System: Using a TLC plate, find a solvent system (e.g., 70:30 Ethyl Acetate/Hexane) that gives your product an Rf value of approximately 0.2-0.4.

    • Prepare the Modified Eluent: To the chosen solvent system, add 0.5-1% v/v of triethylamine. For example, to 1 liter of eluent, add 5-10 mL of Et₃N.

    • Pack the Column: Pack a flash chromatography column with silica gel using the modified eluent. Do not let the column run dry.

    • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

    • Elute and Collect: Run the column with the modified eluent, collecting fractions. Monitor the elution by TLC.

    • Isolate the Product: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure using a rotary evaporator.

Protocol 2: Reverse-Phase Flash Chromatography

This method is ideal for highly polar derivatives that are poorly retained or separate poorly on normal-phase silica.

  • Rationale: Reverse-phase chromatography separates compounds based on hydrophobicity.[11] Polar molecules have weaker interactions with the non-polar C18 stationary phase and elute earlier, while non-polar impurities are retained more strongly. This provides an orthogonal separation mechanism to normal-phase chromatography.[12]

  • Materials:

    • Crude 3-(Boc-amino)-3-methylazetidine derivative

    • C18-functionalized silica gel

    • HPLC-grade water

    • HPLC-grade acetonitrile (ACN) or methanol (MeOH)

    • (Optional) Formic acid or ammonium acetate

  • Methodology:

    • Develop a Gradient: Using analytical HPLC-MS if available, determine a suitable gradient. A typical starting point is a gradient of 10% to 95% ACN in water over 20-30 column volumes. If HPLC is unavailable, use C18 TLC plates to estimate appropriate conditions.

    • Prepare the Mobile Phase: Prepare your aqueous (A) and organic (B) mobile phases. For better peak shape, consider adding 0.1% formic acid to both phases. Caution: Avoid TFA if Boc-group lability is a concern.[13]

    • Pack/Equilibrate the Column: Pack a column with C18 silica or use a pre-packed cartridge. Equilibrate the column with your starting mobile phase composition (e.g., 90% Water / 10% ACN).

    • Load the Sample: Dissolve your crude product in a minimal amount of a strong solvent like methanol or DMSO, then dilute with water to match the initial mobile phase conditions before loading.

    • Elute and Collect: Run the gradient, collecting fractions.

    • Isolate the Product: Analyze fractions by TLC or LC-MS. Combine pure fractions. The majority of the organic solvent can be removed by rotary evaporation. The remaining aqueous solution should be frozen and lyophilized (freeze-dried) to obtain the final product.

Protocol 3: Recrystallization from a Binary Solvent System

This is the most efficient method for obtaining high-purity crystalline solids, provided a suitable solvent system can be found.

  • Rationale: Recrystallization purifies compounds based on differences in solubility between the desired product and impurities at different temperatures. A good solvent system will dissolve the compound when hot but allow it to crystallize upon cooling, while impurities either remain in solution or are removed by hot filtration.[14]

  • Materials:

    • Crude, solid 3-(Boc-amino)-3-methylazetidine derivative

    • A "good" solvent (e.g., Ethyl Acetate, Acetone, Ethanol)

    • A "poor" or "anti-solvent" (e.g., Hexane, Petroleum Ether, Water)[15]

  • Methodology:

    • Select a Solvent System: Place a small amount of your crude material in a test tube. Add a few drops of a "good" solvent and heat to dissolve. Slowly add a "poor" solvent until the solution turns cloudy. If crystals form upon cooling, you have found a suitable system.

    • Dissolve the Compound: In an Erlenmeyer flask, dissolve the bulk of the crude material in a minimal amount of the "good" solvent, heating gently if necessary.

    • Add Anti-Solvent: While the solution is warm, slowly add the "poor" solvent dropwise until the solution is persistently cloudy. Add a final 1-2 drops of the "good" solvent to make it clear again.

    • Cool Slowly: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Rapid cooling can cause the product to "oil out" instead of crystallizing.[14]

    • Induce Further Crystallization: Once at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.

    • Isolate and Dry: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent. Dry the crystals under vacuum to a constant weight.

References

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • RediSep C-18 reversed phase column Purification of primary amines - Teledyne ISCO. (2012, November 9). Teledyne ISCO. [Link]

  • 2D Interfacial Crystallization Stabilized by Short-Chain Aliphatic Interfaces - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Reversed Phase HPLC Columns - Phenomenex. (n.d.). Phenomenex. [Link]

  • Reversed-phase chromatography - Wikipedia. (n.d.). Wikipedia. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18). Waters. [Link]

  • Crystallization of Small Molecules in Lyotropic Liquid Crystals - ChemRxiv. (n.d.). ChemRxiv. [Link]

  • BOC deprotection - Hebei Boze Chemical Co.,Ltd. (2023, July 4). Hebei Boze Chemical Co.,Ltd. [Link]

  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC. (2025, February 5). National Center for Biotechnology Information. [Link]

  • Co-crystallization and small molecule crystal form diversity: From pharmaceutical to materials applications | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. (2023, January 21). MDPI. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC. (2022, November 30). National Center for Biotechnology Information. [Link]

  • Enhancement of Crystallization Process of the Organic Pharmaceutical Molecules through High Pressure - MDPI. (2022, March 20). MDPI. [Link]

  • The impact of crystallization conditions on structure-based drug design: A case study on the methylene blue/acetylcholinesterase. (2016, March 14). Springer. [Link]

  • CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents. (n.d.).
  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly | Journal of Medicinal Chemistry - ACS Publications. (2024, February 8). ACS Publications. [Link]

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012, July 6). ResearchGate. [Link]

  • An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, Intermediate For Linagliptin - QuickCompany. (n.d.). QuickCompany. [Link]

  • A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a Catalyst. (2019, November 6). Thieme Connect. [Link]

  • CN105130879B - (R)The preparation method of 3 Boc amino piperidines - Google Patents. (n.d.).
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (2024, April 25). National Center for Biotechnology Information. [Link]

  • CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents. (n.d.).
  • Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. (2026, March 2). ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3,3-Disubstituted Azetidine Synthesis

Welcome to the Application Scientist Support Center. Azetidines are highly prized in drug discovery as bioisosteres for larger heterocycles (like morpholines and piperidines), offering improved metabolic stability and al...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Azetidines are highly prized in drug discovery as bioisosteres for larger heterocycles (like morpholines and piperidines), offering improved metabolic stability and altered physicochemical properties. However, synthesizing 3,3-disubstituted azetidines presents a formidable challenge. The C3 position behaves similarly to a neopentyl center; introducing a second substituent via classical pathways is often thwarted by severe steric hindrance.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to bypass these steric bottlenecks.

FAQ: Diagnostic & Strategic Troubleshooting

Q1: Why do my traditional SN2 cyclizations and substitutions fail at the C3 position? A: The failure is rooted in transition-state geometry. In an SN2 reaction, the incoming nucleophile must approach at a 180° angle relative to the leaving group. At the azetidine C3 position, the puckered four-membered ring and the existing substituent create a severe steric clash (neopentyl-like hindrance) that physically blocks the required Bürgi-Dunitz trajectory. This raises the activation energy exponentially, leading to competitive elimination (forming azetines) or ring-opening side reactions instead of the desired substitution.

Q2: If SN2 is blocked, what are the most reliable modern strategies to achieve 3,3-disubstitution? A: To bypass the steric demands of a bimolecular transition state, you must change the fundamental reaction mechanism. The three most robust approaches are:

  • Radical Functionalization (Photoredox/Ni Dual Catalysis): This involves generating a tertiary benzylic or alkyl radical at C3 from a carboxylic acid or halide precursor. Because radicals are planar (or rapidly inverting), they significantly reduce steric repulsion during the cross-coupling step [1].

  • Strain-Release of 1-Azabicyclo[1.1.0]butanes (ABBs): ABBs possess extreme ring strain (~65 kcal/mol). Electrophilic or radical activation of the bridging C-N bond drives a highly exergonic ring-opening that bypasses traditional steric barriers, trapping nucleophiles to form 3,3-disubstituted products [2].

  • Carbocation-Mediated Alkylation (Azetidinylation Reagents): Using Lewis acids (e.g., Sc(OTf)3) to generate a C3 carbocation from azetidinyl trichloroacetimidates or azetidinols. The planar sp2-hybridized carbocation is easily trapped by incoming nucleophiles [3].

Q3: I am attempting a Brønsted acid-catalyzed alkylation of an azetidin-3-ol. My ring keeps opening or polymerizing. How do I fix this? A: The protecting group (PG) on the azetidine nitrogen is the critical variable here. If you use an electron-donating or weakly withdrawing PG (like alkyl or benzyl), the nitrogen lone pair can facilitate ring-opening via aziridinium intermediates or undergo intermolecular polymerization. Switch to an N-Cbz (carboxybenzyl) group. The N-Cbz group effectively delocalizes the nitrogen lone pair, preventing ring opening, while still allowing the formation of the C3 carbocation required for substitution [4].

Experimental Protocols & Workflows

Protocol 1: Photoredox/Nickel Dual Catalyzed Decarboxylative Cross-Coupling

Causality Note: This method uses visible light to oxidize an azetidine-3-carboxylic acid to a tertiary radical. Because the radical is planar, it easily intercepts the Ni(II) intermediate, completely bypassing the steric hindrance of an SN2 approach.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, add the N-Boc-azetidine-3-carboxylic acid (1.0 equiv), aryl halide (1.5 equiv), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%), NiCl2·glyme (5 mol%), dtbbpy (5 mol%), and Cs2CO3 (2.0 equiv) to an oven-dried vial.

  • Solvent Addition: Add anhydrous, degassed DMF (0.1 M). Self-Validation Step: Degassing is critical. Oxygen will quench the excited state photocatalyst and trap the tertiary radical, leading to peroxy byproducts. Use freeze-pump-thaw (minimum 3 cycles) for optimal results.

  • Irradiation: Seal the vial and irradiate with a 34 W Blue LED (450 nm) at room temperature for 24 hours. Ensure vigorous stirring to keep the insoluble base suspended.

  • Workup: Dilute with EtOAc, wash with water and brine to remove DMF and salts. Dry over Na2SO4, concentrate, and purify via silica gel chromatography.

Protocol 2: Modular Synthesis via Azetidinylation Reagents (Carbocation Pathway)

Causality Note: Utilizing Sc(OTf)3 generates a planar C3 carbocation from an azetidinyl trichloroacetimidate. The empty p-orbital accepts nucleophiles from the less hindered face, enabling modular synthesis.

Step-by-Step Methodology:

  • Setup: To an oven-dried vial containing 4Å molecular sieves (100 mg, flame-dried prior to use), add azetidine trichloroacetimide ester (0.20 mmol) and the desired nucleophile (0.30 mmol) [3].

  • Catalyst Addition: Add Sc(OTf)3 (10-20 mol%) and dry CH2Cl2 (1.5 mL) at 35 °C under an argon atmosphere.

  • Monitoring: Stir the mixture. Self-Validation Step: Monitor via TLC. The reaction relies on a delicate balance of Lewis acidity; if starting material persists after 12 hours, moisture may have deactivated the Sc(OTf)3. Ensure sieves are properly activated.

  • Isolation: Upon complete consumption, remove the solvent under reduced pressure and purify directly via column chromatography.

Quantitative Data: Method Comparison

Synthetic StrategySubstrate ScopeTypical Yield RangeSteric TolerancePrimary Limitation
Classical SN2 Cyclization 1,3-dihalopropanes + amines10 - 30%Very LowSevere neopentyl clash; elimination dominates.
Photoredox/Ni Cross-Coupling Azetidine-3-carboxylic acids55 - 85%HighRequires specialized LED setups and strict inert atmosphere.
ABB Strain-Release 1-Azabicyclo[1.1.0]butanes40 - 72%Very HighPrecursor synthesis can be multi-step; handling strained intermediates.
Sc(OTf)3 Azetidinylation Trichloroacetimidates60 - 95%HighSensitive to moisture; requires specific leaving groups.

Visualizations of Mechanistic Logic

PhotoredoxNi A Azetidine-3-carboxylic acid (Precursor) B Photocatalyst (Ir/Ru) Visible Light A->B Oxidation C Tertiary Azetidinyl Radical (Overcomes Sterics) B->C -CO2 F Ni(III) Complex (Radical Capture) C->F D Ni(0) Catalyst + Aryl Halide E Ni(II)-Aryl Intermediate D->E Oxidative Addition E->F + Radical F->D Ni(I) -> Ni(0) G 3,3-Disubstituted Azetidine (Product) F->G Reductive Elimination

Mechanistic pathway of photoredox/Ni dual catalysis overcoming C3 steric hindrance.

ABBStrainRelease Start 1-Azabicyclo[1.1.0]butane (ABB) Act Electrophilic or Photocatalytic Activation Start->Act Strain = ~65 kcal/mol Int Bicyclobutonium Ion / Radical Intermediate Act->Int C-N Bond Cleavage Nuc Nucleophile Trapping (e.g., Sulfonyl, Aryl) Int->Nuc Prod 3,3-Disubstituted Azetidine Nuc->Prod Strain Release

Strain-release strategy utilizing 1-azabicyclo[1.1.0]butanes to bypass steric crowding.

References

  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Title: Synthesis and photocatalytic three-component ring-opening of 3-substituted-1-azabicyclo[1.1.
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Title: Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols Source: RSC Publishing URL
Optimization

Technical Support Center: Stability of 3-(Boc-Amino)-3-methylazetidine in Solution

Welcome to the technical support center for 3-(Boc-amino)-3-methylazetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(Boc-amino)-3-methylazetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, we will address common questions and troubleshooting scenarios to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 3-(Boc-amino)-3-methylazetidine in solution?

The stability of 3-(Boc-amino)-3-methylazetidine is primarily influenced by three factors: pH, temperature, and the choice of solvent. The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions and elevated temperatures, which can lead to its cleavage.[1][2][3] The azetidine ring, a strained four-membered heterocycle, can also be susceptible to nucleophilic attack and ring-opening under certain conditions, potentially initiated by the formation of an azetidinium ion.[4][5]

Q2: What are the recommended storage conditions for solutions of 3-(Boc-amino)-3-methylazetidine?

For optimal stability, solutions of 3-(Boc-amino)-3-methylazetidine should be stored at 2-8°C.[6][7] It is also advisable to use an inert atmosphere (e.g., argon or nitrogen) to prevent potential reactions with atmospheric components like carbon dioxide, which could interact with the free amine if any deprotection occurs.[2] For long-term storage, freezing at -20°C or -80°C is recommended, although freeze-thaw cycles should be minimized.

Q3: Which solvents are recommended for dissolving and storing 3-(Boc-amino)-3-methylazetidine?

Aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile are generally good choices for dissolving 3-(Boc-amino)-3-methylazetidine. Protic solvents like methanol and ethanol can also be used, but stability may be slightly reduced over extended periods, especially if acidic impurities are present. For aqueous applications, it is crucial to use buffers with a neutral to slightly basic pH (pH 7-9).

Q4: How stable is the Boc protecting group on 3-(Boc-amino)-3-methylazetidine?

The Boc group is generally stable under basic and nucleophilic conditions.[1] However, it is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2] Even milder acidic conditions (pH < 4) can lead to slow hydrolysis of the Boc group over time.[8] Thermal stability is also a consideration; prolonged exposure to temperatures above 85-90°C can cause deprotection.[2]

Troubleshooting Guide

Scenario 1: My LC-MS analysis shows a growing peak corresponding to the deprotected compound, 3-amino-3-methylazetidine.

  • Potential Cause: This is a classic sign of Boc group cleavage due to acidic conditions.

  • Troubleshooting Steps:

    • Check the pH of your solution: If you are using an aqueous buffer, ensure the pH is neutral or slightly basic.

    • Evaluate your solvent: If using an organic solvent, consider if it has acidic impurities. For example, aged chlorinated solvents can contain trace amounts of HCl.

    • Review your experimental conditions: If your experiment involves heating, assess if the temperature is too high, potentially causing thermal deprotection.[3]

    • Purify your solvents: If you suspect solvent contamination, consider using freshly purified or high-purity solvents.

Scenario 2: I observe multiple unexpected peaks in my chromatogram after storing my solution for a week.

  • Potential Cause: This could indicate more complex degradation pathways beyond simple deprotection, possibly involving the azetidine ring. The formation of an azetidinium ion can lead to ring-opening or reactions with nucleophiles present in the solution.[4][5]

  • Troubleshooting Steps:

    • Characterize the impurities: If possible, use mass spectrometry to determine the molecular weights of the unexpected peaks. This can provide clues about the degradation products (e.g., oligomers, adducts with solvent molecules).

    • Perform a forced degradation study: Exposing the compound to controlled stress conditions (acid, base, heat, oxidation) can help identify the degradation products and pathways, aiding in their identification in your experimental samples.[4]

    • Optimize storage conditions: For long-term storage, aliquoting the initial solution and storing it at -80°C can minimize degradation.

Scenario 3: The yield of my reaction using a 3-(Boc-amino)-3-methylazetidine solution is consistently low.

  • Potential Cause: The concentration of your stock solution may be lower than calculated due to degradation.

  • Troubleshooting Steps:

    • Verify the concentration: Use an analytical technique like quantitative NMR (qNMR) or HPLC with a calibration curve to determine the actual concentration of the active compound in your solution.

    • Prepare fresh solutions: If you suspect degradation of your stock solution, prepare a fresh solution immediately before use.

    • Assess solution compatibility: Ensure that other components in your reaction mixture are not promoting the degradation of 3-(Boc-amino)-3-methylazetidine. For example, some Lewis acids used in catalysis can cleave the Boc group.[9]

Experimental Protocols

Protocol 1: Assessment of 3-(Boc-Amino)-3-methylazetidine Stability in Different Solvents

Objective: To determine the stability of 3-(Boc-amino)-3-methylazetidine in various commonly used laboratory solvents over time.

Materials:

  • 3-(Boc-amino)-3-methylazetidine

  • HPLC-grade solvents: DMSO, DMF, Acetonitrile, Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC system with a C18 column and UV detector

  • Autosampler vials

Procedure:

  • Prepare a 10 mM stock solution of 3-(Boc-amino)-3-methylazetidine in each of the test solvents.

  • Aliquot 100 µL of each solution into separate autosampler vials for each time point.

  • Store the vials under the desired temperature conditions (e.g., room temperature, 4°C).

  • At each time point (e.g., 0, 24, 48, 72, and 168 hours), analyze the corresponding sample by HPLC.

  • HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1 mL/min

    • Detection: 210 nm

  • Calculate the percentage of the parent compound remaining at each time point by integrating the peak area.

Data Presentation

Table 1: Stability of 3-(Boc-Amino)-3-methylazetidine in Various Solvents at Room Temperature

Solvent% Remaining (24h)% Remaining (72h)% Remaining (168h)
DMSO>99%99%98%
DMF>99%98%97%
Acetonitrile>99%99%98%
Methanol98%95%91%
PBS (pH 7.4)99%97%94%

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary based on experimental conditions and compound purity.

Visualizing Degradation Pathways

A potential degradation pathway for 3-(Boc-amino)-3-methylazetidine under acidic conditions involves the initial loss of the Boc protecting group, followed by possible side reactions.

G A 3-(Boc-Amino)-3-methylazetidine B Protonation of Carbonyl Oxygen A->B H+ (Acidic Conditions) C Loss of tert-Butyl Cation & CO2 B->C Spontaneous D 3-Amino-3-methylazetidine (Deprotected Product) C->D E Potential Side Reactions (e.g., Ring Opening, Oligomerization) D->E Further Degradation/Reaction

Caption: Acid-catalyzed deprotection of 3-(Boc-amino)-3-methylazetidine.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • RSC Publishing. Recent advances in synthetic facets of immensely reactive azetidines. [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • ResearchGate. Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. [Link]

  • Reddit. Boc and tBu ester pH stability during enamine hydrolysis. [Link]

  • LJMU Research Online. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]

  • R Discovery. Analysis of the amino acid 3-methylhistidine by gas-liquid chromatography. [Link]

  • PubMed. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. [Link]

  • ResearchGate. Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R) - ResearchGate. [Link]

  • RSC Publishing. Dual protection of amino functions involving Boc. [Link]

  • ResearchGate. Is the protecting group boc of the amino group stable at 37°C?. [Link]

  • RSC Publishing. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. [Link]

  • PubMed. Methods for the Chemical Analysis of β-N-Methylamino-L-A lanine: What Is Known and What Remains to Be Determined. [Link]

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Troubleshooting

Technical Support Center: A Guide to Handling Deprotected Azetidine Residues

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) to address the challenges associated with the hygroscopic nature of deprotected azetidine residues. Our goal is to equip you with the knowledge and practical steps to ensure the integrity, stability, and accurate handling of these valuable compounds in your research and development endeavors.

Introduction: The Challenge of Hygroscopicity in Deprotected Azetidines

Azetidines are increasingly vital building blocks in medicinal chemistry, prized for their ability to impart unique three-dimensional structures and favorable physicochemical properties to drug candidates.[1][2] However, upon removal of the nitrogen-protecting group, the resulting secondary amine is typically isolated as a salt, most commonly a hydrochloride salt, to enhance stability and ease of handling.[3] This salt formation, while beneficial, introduces a significant experimental challenge: hygroscopicity.

Amine hydrochloride salts have a strong affinity for atmospheric moisture, readily absorbing water to form hydrates or even deliquesce into a saturated solution.[4][5] This moisture uptake can lead to a cascade of problems, including:

  • Inaccurate Weighing: Absorption of water leads to significant errors in mass determination, affecting reaction stoichiometry and the accuracy of analytical measurements.[6]

  • Physical State Changes: The compound can transform from a free-flowing powder to a sticky solid, a clumped cake, or even a liquid, making it difficult to handle and dispense.[7]

  • Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, compromising the purity and stability of the azetidine derivative.[8]

  • Reaction Failures: Undisclosed water content can interfere with moisture-sensitive reactions, leading to low yields or complete failure of the synthetic step.

This guide is structured to provide direct answers to the common issues you may face. We will first present a troubleshooting guide for specific problems, followed by a broader FAQ section to deepen your understanding of the underlying principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with deprotected azetidine residues.

Q1: My freshly deprotected azetidine hydrochloride, which should be a solid, has become a sticky or oily substance overnight. What happened?

Possible Cause: This is a classic sign of deliquescence, where the compound has absorbed a significant amount of moisture from the atmosphere to the point of dissolving in the absorbed water.[4] Amine hydrochlorides are particularly susceptible to this.[5]

Solution Workflow:

  • Immediate Action: Move the compound to a controlled, dry environment immediately. A glovebox with an inert atmosphere (<10 ppm H₂O) is ideal.[9][10] If a glovebox is unavailable, place the compound in a desiccator over a strong desiccant (e.g., phosphorus pentoxide).

  • Drying the Compound:

    • High Vacuum Drying: Place the material in a vacuum oven or connect it to a high vacuum line (Schlenk line) for several hours. Gentle heating (e.g., 30-40 °C), if the compound's stability permits, can accelerate the process.

    • Azeotropic Distillation: For larger quantities where vacuum drying is inefficient, consider dissolving the material in a suitable solvent (e.g., toluene) and performing azeotropic distillation to remove water.[11] This should be followed by drying under high vacuum.

  • Future Prevention:

    • Inert Atmosphere Handling: Always handle the deprotected azetidine salt under an inert atmosphere (nitrogen or argon), preferably within a glovebox.[12]

    • Appropriate Storage: Store the compound in a tightly sealed vial, wrapped with Parafilm®, inside a desiccator or a freezer designated for sensitive compounds.[7] For long-term storage, aliquoting the material into smaller, single-use vials is recommended to avoid repeated exposure of the bulk material to the atmosphere.

Q2: I can't get an accurate and reproducible weight for my deprotected azetidine salt. The reading on the analytical balance keeps drifting upwards.

Possible Cause: The upward drift in weight is a direct indication that the compound is absorbing moisture from the air during the weighing process.[6] This is a common issue with hygroscopic materials.

Solution Workflow:

Table 1: Weighing Protocols for Hygroscopic Azetidine Salts

MethodProcedureProsCons
Ideal Method: Glovebox Place the analytical balance inside a glovebox with a controlled inert atmosphere. Allow the balance to equilibrate. Weigh the compound directly in the glovebox.[13]Highest accuracy and reproducibility; minimizes moisture exposure.Requires a dedicated balance inside the glovebox; pressure fluctuations can affect readings.[13]
Alternative: Weighing by Difference 1. Pre-weigh a sealed vial containing the azetidine salt. 2. In a fume hood, quickly transfer an approximate amount of the solid to the reaction vessel. 3. Immediately reseal the vial and re-weigh it. The difference in weight is the amount of compound transferred.[14]Reduces exposure time of the bulk material; does not require a glovebox.Less precise for very small quantities; requires careful and swift handling.
Rapid Weighing Work quickly in a low-humidity environment. Have all equipment ready. Use a clean, dry spatula to transfer the powder to a tared weigh boat, and record the weight as soon as the reading stabilizes.[15]Fast and simple.Prone to significant error, especially in humid environments; not suitable for highly sensitive reactions.

Best Practice: For reactions requiring high accuracy, weighing inside a glovebox is strongly recommended. If a glovebox is not available, the "weighing by difference" method offers a practical compromise.

Q3: My NMR analysis of the deprotected azetidine shows a broad peak for water and residual solvent, even after drying under vacuum. How can I get a purer sample?

Possible Cause: Standard vacuum drying may not be sufficient to remove all trapped water and high-boiling point solvents, especially if the material has formed a dense cake. The hygroscopic nature of the salt can also lead to reabsorption of moisture during sample preparation for NMR.

Solution Workflow:

The following diagram illustrates a decision-making process for obtaining a pure, dry sample.

Drying_Workflow Troubleshooting Workflow for Sample Purity start Initial State: NMR shows H₂O and residual solvent peaks check_drying Was the sample dried under high vacuum (and gentle heat)? start->check_drying high_vac Action: Dry under high vacuum (e.g., <1 mbar) at 30-40°C for 12-24 hours. check_drying->high_vac No problem_persists Problem Persists: Water/solvent still present check_drying->problem_persists Yes reanalyze Re-run NMR high_vac->reanalyze problem_solved Result: Sample is pure and dry. reanalyze->problem_solved Yes reanalyze->problem_persists No consider_azeotrope Is the compound soluble in a solvent that forms an azeotrope with water (e.g., toluene)? problem_persists->consider_azeotrope perform_azeotrope Action: Perform azeotropic distillation with toluene, then dry under high vacuum. consider_azeotrope->perform_azeotrope Yes recrystallize Action: Recrystallize from an appropriate anhydrous solvent system (e.g., isopropanol/ether). consider_azeotrope->recrystallize No final_drying Final Step: Dry crystals thoroughly under high vacuum. perform_azeotrope->final_drying recrystallize->final_drying final_drying->reanalyze

Caption: A logical workflow for drying deprotected azetidine salts.

Additional Tip for NMR Sample Preparation: Prepare the NMR sample inside a glovebox or use anhydrous deuterated solvents from a freshly opened ampoule to prevent moisture contamination during sample preparation.

Frequently Asked Questions (FAQs)

Q4: Why are deprotected azetidines, particularly as hydrochloride salts, so hygroscopic?

The hygroscopicity of deprotected azetidine hydrochlorides stems from two main factors:

  • Ionic Nature of the Salt: The formation of an ammonium chloride salt introduces strong ionic interactions. Water, being a highly polar molecule, is readily attracted to and can effectively solvate these ions, leading to the absorption of moisture from the atmosphere.[5]

  • Crystal Lattice Structure: The way the azetidinium and chloride ions pack in the solid state can create cavities or channels within the crystal lattice. These voids can accommodate water molecules, contributing to the material's hygroscopicity.[16][17] Compounds with 3D crystal structures and large cavities tend to be more hygroscopic.[16]

Q5: Does the choice of deprotection method influence the hygroscopicity of the final product?

While the inherent hygroscopicity is primarily due to the final salt form, the deprotection and work-up procedure can indirectly affect it.

  • Acidic Deprotection (e.g., TFA, HCl for Boc-azetidine): These methods directly yield the corresponding salt (e.g., trifluoroacetate or hydrochloride). The choice of acid is critical. Hydrochloride salts are notoriously hygroscopic.[4] While trifluoroacetate salts are also polar, their hygroscopic properties can vary.

  • Hydrogenolysis (e.g., H₂, Pd/C for Cbz-azetidine): This method yields the free-base azetidine. To isolate and store it, it is often converted to a salt by adding an acid like HCl. Therefore, the hygroscopicity is introduced during the work-up.

  • Work-up and Purification: Inadequate drying after work-up will leave residual water. If the crude product is not thoroughly dried before storage, this initial water content can accelerate further moisture absorption and caking.[18]

Q6: What is the best way to store deprotected azetidine salts for long-term stability?

For long-term storage, the following conditions are recommended:

  • Temperature: Store at low temperatures (-20°C is common) to reduce the rate of any potential degradation.[7]

  • Atmosphere: Store under a dry, inert atmosphere (argon or nitrogen).

  • Container: Use a tightly sealed glass vial with a secure cap. Wrapping the cap-vial interface with Parafilm® provides an extra barrier against moisture ingress.

  • Location: Store inside a desiccator, which itself should be placed in a cold room or freezer.

  • Aliquoting: As mentioned previously, dividing a large batch into smaller, single-use aliquots is a crucial best practice. This prevents the entire batch from being repeatedly exposed to ambient conditions each time a sample is needed.

Q7: Can I use the deprotected azetidine as a free base to avoid hygroscopicity issues?

Yes, it is possible to work with the azetidine free base, and this will circumvent the hygroscopicity issues associated with the salt form. However, there are trade-offs to consider:

  • Stability: The free base of azetidine, being a secondary amine, can be less stable than its salt form. It may be more susceptible to oxidation or decomposition, especially if it is an oil.

  • Handling: Many azetidine free bases are oils or low-melting solids, which can be more challenging to handle and accurately dispense than crystalline salts.

  • Purification: Purification of the free base may require chromatography, which can be more complex than recrystallizing a salt.

Workflow for Using the Free Base:

If you need to use the free base, a common procedure is to store the stable, non-hygroscopic protected azetidine. The deprotection can then be performed immediately before the next reaction step, and the resulting crude free base can be used directly without isolation. Alternatively, the hydrochloride salt can be neutralized just before use.

Free_Base_Workflow Workflow for In-Situ Generation of Azetidine Free Base start Start with stable Azetidine HCl salt dissolve Dissolve salt in a suitable organic solvent (e.g., DCM). start->dissolve add_base Add an aqueous base (e.g., sat. NaHCO₃ or 1M NaOH) and stir vigorously. dissolve->add_base extract Separate the layers. Extract aqueous layer with more organic solvent. add_base->extract dry_combine Combine organic layers and dry over anhydrous Na₂SO₄. extract->dry_combine filter_concentrate Filter and concentrate under reduced pressure. dry_combine->filter_concentrate use_immediately Use the resulting free base (often an oil) immediately in the next reaction. filter_concentrate->use_immediately

Caption: Protocol for generating the free base from its hydrochloride salt.

References

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Ammonium Chloride and Amine Corrosion. studylib.net. Available at: [Link]

  • Synthesis and Characterization of a Novel Azetidine Derivative. ijarsct. Available at: [Link]

  • Berthelot, M., & Jungfleisch, E. (Year). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS. Canadian Science Publishing. Available at: [Link]

  • School of Chemistry SOP For Operation Of Glove Boxes. (2018). University College Dublin. Available at: [Link]

  • Safely handling air-sensitive products. (2018). Cleanroom Technology. Available at: [Link]

  • An Overview of USP General Chapter <41> and<1251> Good Weighing Practices. Veeprho. Available at: [Link]

  • Klásek, A., et al. (2011). Synthesis and properties of acetamidinium salts. Chemistry Central Journal, 5(1), 72. Available at: [Link]

  • Process for synthesis of azetidine and novel intermediates therefor. Google Patents.
  • Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Wipf, P. Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. Available at: [Link]

  • Neutral Gas Glove Box. Jacomex. Available at: [Link]

  • Lei, T., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4223-4243. Available at: [Link]

  • Stability of different azetidine esters. ResearchGate. Available at: [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Klásek, A., et al. (2011). Synthesis and properties of acetamidinium salts. PubMed. Available at: [Link]

  • Synthesis of azetidine derivatives. Google Patents.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Available at: [Link]

  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Publications. Available at: [Link]

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Crystal Pharmatech. Available at: [Link]

  • Why is hydrogen chloride in everything? Reddit. Available at: [Link]

  • Anti-caking amine salts materials and treatments using the same. Google Patents.
  • Best Weighing Practices in the Pharmaceutical Industry. (2017). MasterControl. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Publications. Available at: [Link]

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Crystal Pharmatech. Available at: [Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. ResearchGate. Available at: [Link]

  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society. Available at: [Link]

  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Pharma's Almanac. Available at: [Link]

  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. Available at: [Link]

  • Best Practices for Pharmaceutical Weighing. Scribd. Available at: [Link]

  • How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. Refining Community. Available at: [Link]

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Optimization

Technical Support Center: Resolving NMR Peak Broadening in 3-Substituted Azetidines

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting for a common challenge in the characterization of 3-substituted azetidines: the presence of broad, poorly resol...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for a common challenge in the characterization of 3-substituted azetidines: the presence of broad, poorly resolved peaks in their Nuclear Magnetic Resonance (NMR) spectra. As a Senior Application Scientist, this resource is designed to move beyond simple procedural lists, offering a rationale-driven approach to diagnosing and resolving these spectral ambiguities.

Frequently Asked Questions (FAQs)

Q1: Why are the proton signals for my 3-substituted azetidine so broad and poorly defined at room temperature?

A1: Broadening of ¹H NMR signals in 3-substituted azetidines is frequently a consequence of dynamic processes occurring on a timescale comparable to the NMR experiment itself. The primary culprits are typically:

  • Conformational Exchange: Azetidine rings are not planar and undergo rapid puckering. Additionally, the nitrogen atom undergoes inversion. These processes interconvert different conformations of the molecule. If the rate of this interconversion is in the intermediate exchange regime on the NMR timescale, it leads to significant line broadening.[1] The substituent at the 3-position can influence the energy barrier for these conformational changes.

  • Intermediate Chemical Exchange: Protons attached to or near the nitrogen atom can exchange with other labile protons in the sample, such as trace amounts of water or acidic impurities. When the rate of this exchange is intermediate, it can cause the signals of the exchanging protons and their neighbors to broaden.[1]

  • Aggregation: If the azetidine nitrogen is unsubstituted (a secondary amine), intermolecular hydrogen bonding can lead to self-aggregation. The exchange between monomeric and aggregated species can cause peak broadening, particularly at higher concentrations.[2]

Q2: I suspect conformational exchange is the issue. How can I confirm this and obtain a sharp spectrum?

A2: Variable Temperature (VT) NMR is the most effective method to diagnose and resolve issues arising from conformational exchange.[3][4] By altering the temperature, you can manipulate the rate of the dynamic process:

  • Increasing the Temperature: This provides more energy to overcome the rotational or inversional barrier, pushing the exchange rate into the fast exchange regime. As a result, you will observe a single, sharp, time-averaged signal for the exchanging protons.[1]

  • Decreasing the Temperature: This slows down the exchange rate, moving it into the slow exchange regime. At a sufficiently low temperature, you may be able to resolve distinct signals for each of the individual conformers.

If temperature variation leads to sharpening or the resolution of distinct signals, it strongly indicates that conformational exchange is the cause of the broadening.[4]

Q3: Could the solvent I'm using be contributing to the peak broadening?

A3: Absolutely. The choice of solvent can significantly impact the NMR spectrum of your azetidine derivative in several ways:

  • Viscosity: More viscous solvents can lead to broader lines due to slower molecular tumbling.

  • Hydrogen Bonding: Protic solvents like methanol-d4 or D₂O can participate in hydrogen bonding with the azetidine nitrogen, potentially altering the rate of conformational exchange or promoting proton exchange.[2] Aprotic solvents like benzene-d6 or toluene-d8 can sometimes resolve overlapping signals through anisotropic effects.[5]

  • Polarity: The polarity of the solvent can influence the relative energies of different conformers and the barrier to their interconversion.

Experimenting with a range of deuterated solvents with different properties is a valuable troubleshooting step.[6][7]

Q4: My compound is highly pure according to LC-MS, but the NMR peaks are still broad. What else could be the cause?

A4: Even with high purity, trace contaminants can wreak havoc on an NMR spectrum. The most common offender is paramagnetic impurities.[8][9][10]

  • Paramagnetic Metals: Trace amounts of paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺, Mn²⁺) from glassware, reagents, or catalysts can cause significant line broadening.[11] These impurities affect the relaxation times of nearby nuclei, leading to broader signals.[10]

Another possibility, even in highly pure samples, is the presence of insoluble micro-aggregates that can disrupt the homogeneity of the magnetic field.[12]

Troubleshooting Guides

Scenario 1: Broad Peaks Suspected from Conformational Exchange

This is often the primary cause of peak broadening in 3-substituted azetidines due to ring puckering and nitrogen inversion.[13][14][15]

Troubleshooting Workflow

start Broad Azetidine Signals vt_nmr Perform Variable Temperature (VT) NMR start->vt_nmr increase_temp Increase Temperature vt_nmr->increase_temp decrease_temp Decrease Temperature vt_nmr->decrease_temp sharpens Signal Sharpens to Averaged Peak increase_temp->sharpens no_change No Significant Change increase_temp->no_change splits Signal Splits into Multiple Peaks decrease_temp->splits decrease_temp->no_change conclusion Conformational Exchange Confirmed. Report data at optimal temperature. sharpens->conclusion splits->conclusion other_causes Consider Other Causes (e.g., Paramagnetics, Aggregation) no_change->other_causes

Caption: Troubleshooting workflow for suspected paramagnetic impurities.

Experimental Protocol: Removal of Paramagnetic Impurities

  • Chelation Method:

    • Prepare your NMR sample as usual.

    • Add a very small amount (a few crystals) of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to the NMR tube. [16][17][18] * Shake the tube vigorously to dissolve the EDTA and allow it to complex with any metal ions present.

    • Re-acquire the ¹H NMR spectrum. A significant sharpening of the peaks is indicative of paramagnetic metal ion contamination. [19]

  • Filtration Method:

    • Place a small plug of silica gel or Celite into a Pasteur pipette.

    • Dissolve your compound in a minimal amount of a volatile solvent.

    • Pass the solution through the plug directly into a clean NMR tube.

    • Remove the solvent under a stream of nitrogen or by gentle heating.

    • Add the deuterated solvent and acquire the spectrum. This can physically remove particulate and some adsorbed metal impurities. [8] By systematically addressing these potential causes, researchers can overcome the challenges of NMR peak broadening in 3-substituted azetidines and obtain high-quality spectral data essential for accurate structural elucidation and drug development.

References

  • Trout, D. L., et al. (2021). Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of 24 measured in DMSO- d 6 at different temperatures. Retrieved from [Link]

  • Suslick, K. S. (2012). Paramagnetic NMR. Retrieved from [Link]

  • Bull, J. A., et al. (2013). Study of boron-nitrogen dative bonds using azetidine inversion dynamics. PubMed. Retrieved from [Link]

  • Somashekar, B. S., et al. (2021). EDTA as a chelating agent in quantitative 1 H-NMR of biologically important ions. FACETS. Retrieved from [Link]

  • Bull, J. A., et al. (2013). Study of boron–nitrogen dative bonds using azetidine inversion dynamics. RSC Publishing. Retrieved from [Link]

  • Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • University of Ottawa. (n.d.). Basic NMR Concepts. Retrieved from [Link]

  • Somashekar, B. S., et al. (2021). EDTA as a chelating agent in quantitative H-NMR of biologically important ions. FACETS. Retrieved from [Link]

  • Williams College. (n.d.). Troubleshooting 1 H NMR Spectroscopy. Retrieved from [Link]

  • Somashekar, B. S., et al. (2021). EDTA as a chelating agent in quantitative 1H-NMR of biologically important ions. PubMed. Retrieved from [Link]

  • Bottini, A. T., & Roberts, J. D. (1956). Nuclear Magnetic Resonance Spectra. Nitrogen Inversion Rates of N-Substituted Aziridines (Ethylenimines)1. Journal of the American Chemical Society. Retrieved from [Link]

  • MRIquestions.com. (2015). 5.2 Chemical Shift. Retrieved from [Link]

  • Somashekar, B. S., et al. (2021). EDTA as a chelating agent in quantitative 1H-NMR of biologically important ions. FACETS. Retrieved from [Link]

  • Thomas, W. A., & Williams, M. K. (1972). Conformational effects in cyclic imino acids—I: The NMR spectra and conformations of l‐azetidine‐2‐carboxylic acid and its N‐acetyl derivative. Organic Magnetic Resonance. Retrieved from [Link]

  • Nakagawa, H., et al. (2016). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. Retrieved from [Link]

  • Demanze, S. (2011). About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra. NMR Spectroscopy Community. Retrieved from [Link]

  • Witanowski, M., et al. (1987). Study of solvent effects on the nitrogen NMR shieldings of some indolizines. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Ismael, S., et al. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Iraqi Journal of Science. Retrieved from [Link]

  • Bramwell, F. B., & Randall, E. W. (1969). Solvent effects in the N.M.R. spectra of aza-aromatics. R Discovery. Retrieved from [Link]

  • Anet, F. A. L., & Osyany, J. M. (1967). On the reported high barrier to nitrogen inversion in azetidine (trimethylenimine). Journal of the American Chemical Society. Retrieved from [Link]

  • Cini, E., et al. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. Retrieved from [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. Retrieved from [Link]

  • Ciobanu, M. (2013). How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules? ResearchGate. Retrieved from [Link]

  • Tzeng, Y.-R., & Kalodimos, C. G. (2011). Relaxation dispersion NMR spectroscopy for the study of protein allostery. PMC. Retrieved from [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • St-Gelais, A., et al. (2025). Programmable wide-range pH gradients for NMR titrations: application to antibody–drug conjugate linker group modifications. PMC. Retrieved from [Link]

  • Vippagunta, S. R., et al. (2009). Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation. PubMed. Retrieved from [Link]

  • Chalmers Research. (n.d.). Surfactant-Chelating Agent Interactions. Retrieved from [Link]

  • Li, Y., & Palmer, A. G. (2010). Narrowing of Protein NMR Spectral Lines Broadened by Chemical Exchange. Journal of the American Chemical Society. Retrieved from [Link]

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  • University of Bristol. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Lalloz, A., et al. (2015). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. PMC. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Navigating the Scale-up of 3-(Boc-Amino)-3-methylazetidine Synthesis

Welcome to the technical support center for the synthesis of 3-(Boc-Amino)-3-methylazetidine. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges encoun...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(Boc-Amino)-3-methylazetidine. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the scale-up of this valuable building block. The inherent ring strain of the azetidine core presents unique synthetic hurdles.[1][2] This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure your synthesis is both successful and scalable.

I. Overview of Synthetic Strategy

The synthesis of 3-(Boc-Amino)-3-methylazetidine typically involves a multi-step process. A common route begins with the construction of a suitably protected 3-methylazetidine precursor, followed by the introduction of the Boc-protected amino group. Key stages where challenges often arise include the azetidine ring formation, the protection of the amino group, and the final purification.

II. Troubleshooting Guide: Common Scale-up Issues

This section addresses specific problems that can occur during the synthesis of 3-(Boc-Amino)-3-methylazetidine, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low Yields in Azetidine Ring Formation

Question: We are experiencing significantly lower yields than expected during the intramolecular cyclization to form the azetidine ring. What are the potential causes and how can we improve the yield?

Answer: Low yields in azetidine ring formation are a frequent challenge, primarily due to the high ring strain of the four-membered ring (approximately 25.4 kcal/mol), which makes the cyclization kinetically and thermodynamically unfavorable compared to competing intermolecular reactions.[1]

Potential Causes & Solutions:

Cause Explanation Troubleshooting & Optimization
Poor Leaving Group The efficiency of the intramolecular SN2 reaction is highly dependent on the quality of the leaving group. An inefficient leaving group will slow the desired cyclization, allowing side reactions to predominate.[1]Convert hydroxyl groups to better leaving groups such as tosylates (Ts), mesylates (Ms), or halides. The choice of leaving group can significantly impact the reaction rate and final yield.
Steric Hindrance The precursor must adopt a specific conformation for the nucleophilic nitrogen and electrophilic carbon to be in close proximity for ring closure. Steric hindrance around the reaction centers can prevent this.[1]Consider modifying the synthetic route to use precursors with less steric bulk near the reacting centers. This may involve choosing different protecting groups or altering the substitution pattern on the acyclic precursor.
Competing Intermolecular Reactions At higher concentrations, which are common during scale-up, the probability of intermolecular reactions increases, leading to the formation of polymers and other byproducts.Perform the cyclization step under high-dilution conditions to favor the intramolecular reaction pathway. This can be achieved by the slow addition of the precursor to a large volume of solvent.
Incorrect Base or Solvent The choice of base and solvent is critical for promoting the desired reaction and minimizing side reactions. An inappropriate base can lead to elimination or other undesired pathways.Screen a variety of non-nucleophilic bases (e.g., NaH, K2CO3, DBU) and aprotic solvents (e.g., THF, DMF, acetonitrile) to find the optimal conditions for your specific substrate.
Issue 2: Incomplete Boc Protection of the 3-Amino-3-methylazetidine

Question: Our Boc protection reaction is not going to completion, and we are left with a significant amount of starting material. How can we drive the reaction to completion?

Answer: The tert-butyloxycarbonyl (Boc) group is a standard protecting group for amines.[3][4] Incomplete reaction is usually due to issues with reagents, reaction conditions, or the nature of the amine itself.

Potential Causes & Solutions:

Cause Explanation Troubleshooting & Optimization
Insufficient Reagent An inadequate amount of di-tert-butyl dicarbonate (Boc2O) will naturally lead to an incomplete reaction.Use a slight excess (1.1-1.5 equivalents) of Boc2O to ensure the reaction goes to completion.[5]
Inadequate Base A base is typically used to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.Ensure at least a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used.[4] For amine salts, an initial freebasing step or the use of a stronger base may be necessary.[3]
Reaction Temperature and Time The reaction may be too slow at room temperature, especially with sterically hindered or less nucleophilic amines.Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate.[5] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Solvent Choice The solubility of the amine and the reagents can affect the reaction rate.Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are commonly used.[4] In some cases, a mixture of solvents, including water, can improve the solubility of amine starting materials.[5]
Issue 3: Difficulty in Purifying the Final Product

Question: We are struggling with the purification of 3-(Boc-Amino)-3-methylazetidine. Column chromatography on silica gel is leading to product degradation and low recovery. What are our options?

Answer: Azetidines can be challenging to purify due to their polarity and potential for decomposition on acidic stationary phases like silica gel.[1] The Boc protecting group adds to the lipophilicity, but care must still be taken.

Potential Causes & Solutions:

Cause Explanation Troubleshooting & Optimization
Acidity of Silica Gel The acidic nature of standard silica gel can cause the degradation of the acid-sensitive Boc group or the strained azetidine ring.[1]- Neutralized Silica: Use silica gel that has been neutralized by washing with a solution of triethylamine in the eluent. - Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded-phase silica like diol or amino-propyl.
Product is an Oil Boc-protected amines are often oils or low-melting solids, making crystallization difficult.[6]- Recrystallization: If the product is a solid, recrystallization is a highly effective purification method for scale-up. Experiment with different solvent systems, such as ethyl acetate/hexanes or ethanol/water.[6] - Salt Formation: For oily products, formation of a crystalline salt (e.g., with dicyclohexylamine) can facilitate purification by recrystallization. The free base can then be regenerated.[6]
Residual Reagents Excess Boc2O and its byproducts can co-elute with the product.- Aqueous Workup: A thorough aqueous workup with a mild base (e.g., NaHCO3) can help remove some impurities. - Scavenger Resins: Polymer-supported trisamine can be used to scavenge excess Boc2O.[3]
Issue 4: Unwanted Deprotection During Synthesis or Workup

Question: We are observing partial or complete loss of the Boc group during subsequent reaction steps or during the workup. How can we prevent this?

Answer: The Boc group is known for its lability under acidic conditions.[4][7] Accidental deprotection can occur if the reaction or workup conditions are not carefully controlled.

Potential Causes & Solutions:

Cause Explanation Troubleshooting & Optimization
Acidic Conditions Exposure to strong acids, even catalytic amounts, will cleave the Boc group.[8] This can happen during an acidic workup or if an acidic reagent is used in a subsequent step.- Avoid Strong Acids: Use neutral or basic conditions whenever possible. If an acidic wash is necessary, use a dilute, weak acid (e.g., 0.5 M citric acid) and minimize contact time.[9] - Buffer Reactions: If a reaction generates acidic byproducts, consider adding a non-nucleophilic base to maintain a neutral pH.
Lewis Acids Some Lewis acids can also catalyze the removal of the Boc group.[8]Be cautious when using Lewis acids in subsequent steps. If a Lewis acid is required, consider one that is less likely to cause deprotection, or screen different Lewis acids to find a compatible one. Iron(III) salts have been reported for selective deprotection and should be used with caution if other acid-labile groups are present.[10]
Elevated Temperatures While generally stable, prolonged heating at high temperatures can lead to thermal decomposition of the Boc group.Conduct reactions at the lowest effective temperature and avoid unnecessarily long reaction times.

III. Frequently Asked Questions (FAQs)

Q1: What is the main challenge in synthesizing azetidines?

A1: The primary challenge is the inherent ring strain of the four-membered ring, which makes its formation difficult and the resulting molecule susceptible to ring-opening reactions.[1][2]

Q2: Are there alternative protecting groups to Boc for the amino functionality?

A2: Yes, other protecting groups like carboxybenzyl (Cbz) or various sulfonyl groups (e.g., tosyl) can be used.[1] The choice of protecting group will depend on the overall synthetic strategy and the conditions required for subsequent steps. The Boc group is often favored due to its ease of removal under mild acidic conditions that are orthogonal to many other protecting groups.[7]

Q3: Can 3-(Boc-Amino)-3-methylazetidine be synthesized from a commercially available azetidine precursor?

A3: Yes, a common approach is to start with a pre-formed azetidine ring, such as N-Boc-3-azetidinone.[11][12] The synthesis would then involve the introduction of the methyl and amino groups at the 3-position.

Q4: What are the key safety precautions to consider during the scale-up of this synthesis?

A4: When scaling up, it is important to consider the safe handling of all reagents, particularly pyrophoric materials like n-butyllithium or reactive intermediates. Ensure adequate cooling for exothermic reactions and proper ventilation. The deprotection of the Boc group often releases carbon dioxide and isobutylene gas, so the reaction should be performed in a well-ventilated area and not in a closed system.[4]

Q5: How can I monitor the progress of the reactions effectively?

A5: Thin-layer chromatography (TLC) is a quick and effective method for monitoring reaction progress. For more quantitative analysis, especially during optimization, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

IV. Visualizing the Workflow

Experimental Workflow for Boc Protection

cluster_start Starting Materials cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup & Purification start_amine 3-Amino-3-methylazetidine reaction Combine and stir (RT to 40-50°C) start_amine->reaction start_boc Boc2O (1.1-1.5 eq) start_boc->reaction start_base Base (e.g., TEA) start_base->reaction start_solvent Aprotic Solvent (e.g., THF) start_solvent->reaction monitoring Monitor by TLC/LC-MS until completion reaction->monitoring workup Aqueous Workup (e.g., NaHCO3 wash) monitoring->workup purification Purification (e.g., Neutral Chromatography or Recrystallization) workup->purification end_product 3-(Boc-Amino)-3-methylazetidine purification->end_product

Caption: Boc Protection Workflow

Troubleshooting Logic for Low Yield in Cyclization

start Low Yield in Azetidine Ring Formation cause1 Poor Leaving Group? start->cause1 cause2 Steric Hindrance? start->cause2 cause3 High Concentration? start->cause3 solution1 Use better leaving group (e.g., Ms, Ts) cause1->solution1 Yes solution2 Modify precursor to reduce steric bulk cause2->solution2 Yes solution3 Use high dilution conditions cause3->solution3 Yes

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Lipophilicity of 3-(Boc-Amino)azetidine vs. 3-(Boc-Amino)-3-methylazetidine

Executive Summary Azetidines have emerged as privileged scaffolds in modern medicinal chemistry, frequently deployed as metabolically stable, conformationally restricted bioisosteres for larger heterocycles like piperidi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidines have emerged as privileged scaffolds in modern medicinal chemistry, frequently deployed as metabolically stable, conformationally restricted bioisosteres for larger heterocycles like piperidines and morpholines. When optimizing a lead compound, the choice of building block—specifically 3-(Boc-Amino)azetidine versus its methylated analog, 3-(Boc-Amino)-3-methylazetidine—can profoundly impact the physicochemical profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of their lipophilicity profiles, detailing the mechanistic causality behind these differences and providing robust experimental protocols for their quantification.

Structural and Physicochemical Comparison

While both building blocks share the highly strained four-membered azetidine ring, the addition of a single methyl group at the 3-position introduces significant steric and electronic changes. Lipophilicity, represented by the partition coefficient (LogP for neutral species) and distribution coefficient (LogD for ionizable species at a specific pH), is a central component of drug-like properties, dictating absorption, distribution, metabolism, excretion, and toxicity (ADMET) [1].

The table below summarizes the quantitative physicochemical differences between the two scaffolds.

Table 1: Physicochemical Properties Comparison

Property3-(Boc-Amino)azetidine3-(Boc-Amino)-3-methylazetidineVariance & Pharmacological Impact
Molecular Weight 172.23 g/mol 186.25 g/mol +14.02 g/mol : Minimal impact on ligand efficiency.
cLogP (Neutral) ~0.6~1.1+0.5 units : Standard additive increase from the methyl group.
pKa (Azetidine N) ~10.4~10.2Slight Decrease : Driven by steric hindrance of amine solvation.
TPSA 41.5 Ų41.5 ŲIdentical : Theoretical polar surface area remains unchanged.
Conformation Flexible at 3-positionRestrictedLocked Rotamers : Methyl group limits Boc-NH flexibility.

Mechanistic Causality: The "Magic Methyl" Effect on Lipophilicity

In drug discovery, the strategic addition of a methyl group is often referred to as the "magic methyl" effect due to its ability to drastically alter target affinity and physicochemical properties [2]. The increase in lipophilicity observed when transitioning from 3-(Boc-Amino)azetidine to 3-(Boc-Amino)-3-methylazetidine is not merely additive; it is driven by three interconnected mechanisms:

  • Hydrophobic Surface Area Expansion: The addition of the carbon atom directly increases the lipophilic volume of the molecule. Standard additive models accurately predict a baseline +0.4 to +0.5 increase in LogP [2].

  • Conformational Shielding: The quaternary center at the 3-position restricts the rotational freedom of the Boc-protected amine. This steric bulk forces the molecule into conformations that shield the polar carbamate NH (hydrogen bond donor) from the aqueous solvent. This effectively reduces the apparent polar surface area, driving up lipophilicity beyond simple additive rules.

  • Desolvation Penalty and pKa Shift: The methyl group sterically hinders water molecules from solvating the protonated azetidine nitrogen. This desolvation penalty slightly lowers the basicity (pKa) of the amine. Because LogD at physiological pH (7.4) is highly dependent on the ionization state, a lower pKa means a higher fraction of the highly lipophilic neutral species is present, which exponentially increases LogD7.4[3].

G A 3-Methyl Addition B Increased Hydrophobic Surface Area A->B C Steric Shielding of Boc-NH A->C D Reduced Solvation of Protonated Azetidine A->D E Increased cLogP (+0.4 to 0.5) B->E C->E F Decreased pKa (Azetidine N) D->F G Elevated LogD at pH 7.4 E->G F->G

Mechanistic pathways by which 3-methyl addition increases azetidine lipophilicity.

Experimental Protocol: Self-Validating LogD7.4 Determination

To objectively compare the lipophilicity of these building blocks (or their downstream API derivatives), researchers must rely on robust experimental methodologies. The Shake-Flask LC-MS/MS method remains the gold standard for LogD determination. To ensure trustworthiness, this protocol incorporates a self-validating system using an internal reference standard to confirm thermodynamic equilibrium [4].

High-Throughput Shake-Flask LC-MS/MS Protocol

Rationale: Measuring LogD at pH 7.4 accurately reflects the physiological partitioning of the ionizable azetidine nitrogen.

  • Step 1: Phase Mutual Saturation. Vigorously stir 1-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours to ensure mutual saturation. Separate the phases carefully.

  • Step 2: Sample & Standard Preparation. Prepare 10 mM stock solutions of 3-(Boc-Amino)azetidine, 3-(Boc-Amino)-3-methylazetidine, and a reference standard (e.g., Propranolol, known LogD7.4 = 1.2) in DMSO.

  • Step 3: Partitioning. In a 2 mL deep-well plate, add 5 µL of the compound stock to 495 µL of saturated PBS and 500 µL of saturated octanol.

  • Step 4: Equilibration. Seal the plate and shake at 1000 RPM for 60 minutes at 25°C to achieve thermodynamic equilibrium.

  • Step 5: Phase Separation. Centrifuge the plate at 3000 x g for 15 minutes to break any microemulsions and ensure sharp phase boundaries.

  • Step 6: Quantification. Carefully aliquot 50 µL from the octanol layer and 50 µL from the aqueous layer into separate analytical plates. Dilute with mobile phase and analyze via LC-MS/MS (Multiple Reaction Monitoring mode).

  • Step 7: Data Processing & Validation. Calculate LogD7.4 using the formula: LogD = Log10 (Peak Area_Octanol / Peak Area_Aqueous). Self-Validation Check: The assay is only considered valid if the Propranolol reference falls within ±0.1 log units of its literature value.

G S1 Step 1: Phase Mutual Saturation (Octanol & PBS pH 7.4) S2 Step 2: Spike Compounds (10 mM in DMSO) S1->S2 S3 Step 3: Incubation & Shaking (60 mins at 25°C) S2->S3 S4 Step 4: Phase Separation (Centrifugation at 3000g) S3->S4 S5 Step 5: LC-MS/MS Quantification (Aqueous & Organic Layers) S4->S5 S6 Step 6: LogD Calculation Log10([Org]/[Aq]) S5->S6

Self-validating shake-flask workflow for accurate LogD7.4 determination.

Strategic Application in Drug Development

The choice between these two building blocks dictates the trajectory of lead optimization and overall Lipophilic Ligand Efficiency (LLE) [5]:

  • Opt for 3-(Boc-Amino)azetidine when: The primary goal is to lower overall lipophilicity (LogD) to improve aqueous solubility, reduce plasma protein binding, or mitigate lipophilicity-driven off-target toxicities (e.g., hERG inhibition). Its lower LogD makes it an excellent bioisostere for highly basic, lipophilic piperidines.

  • Opt for 3-(Boc-Amino)-3-methylazetidine when: The target binding site features a small hydrophobic pocket adjacent to the amine vector, or when the unmethylated azetidine exhibits poor metabolic stability. The methyl group can effectively block oxidative metabolism at the 3-position and improve LLE if the gain in target potency outpaces the +0.5 penalty to LogP.

References

  • Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives MDPI - Molecules URL:[Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist ACS Medicinal Chemistry Letters URL:[Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD ACD/Labs Knowledge Base URL:[Link]

  • Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist Journal of Medicinal Chemistry URL:[Link]

  • Discovery of a Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase with Oral Anti-Inflammatory Activity PubMed Central (PMC) URL:[Link]

Comparative

Comprehensive Characterization and Comparison Guide: 3-(Boc-Amino)-3-methylazetidine in Drug Discovery

Introduction: The Strategic Role of Substituted Azetidines The incorporation of azetidine rings into pharmacophores is a proven strategy to lower logP, reduce metabolic liability, and improve the overall pharmacokinetic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Substituted Azetidines

The incorporation of azetidine rings into pharmacophores is a proven strategy to lower logP, reduce metabolic liability, and improve the overall pharmacokinetic profiles of drug candidates. This has been extensively demonstrated in the development of 1[1] and 2[2]. Among these building blocks, 3-(Boc-Amino)-3-methylazetidine (CAS: 1408076-37-8 for the HCl salt) stands out. The C3-methyl group provides critical conformational restriction and blocks metabolic oxidation at the C3 position, while the Boc (tert-butyloxycarbonyl) group ensures orthogonal protection during complex multi-step syntheses, as documented in 3[3].

This guide objectively compares the performance, structural stability, and NMR characterization of 3-(Boc-Amino)-3-methylazetidine against its common alternatives.

Structural & Performance Comparison

When designing a synthetic route, chemists must choose the appropriate azetidine derivative based on deprotection orthogonality and conformational requirements.

Selection Start Target: Azetidine Incorporation Q1 Require Orthogonal Deprotection (Base vs Acid)? Start->Q1 Fmoc 3-(Fmoc-Amino)-3-methylazetidine (Base Labile) Q1->Fmoc Base Labile Preferred Q2 Need Conformational Restriction? Q1->Q2 Acid Labile Preferred Boc 3-(Boc-Amino)-3-methylazetidine (Acid Labile) Q2->Boc Yes (Methyl restricts conformation) DesMe 3-(Boc-Amino)azetidine (High Flexibility) Q2->DesMe No

Decision matrix for selecting azetidine building blocks in synthesis.

Table 1: Performance Comparison of Azetidine Alternatives
Metric3-(Boc-Amino)-3-methylazetidine3-(Fmoc-Amino)-3-methylazetidine3-(Boc-Amino)azetidine
Conformational Rigidity High (C3-Methyl restricts puckering)High (C3-Methyl restricts puckering)Low (Rapid ring puckering)
Metabolic Stability Excellent (C3 blocked from oxidation)Excellent (C3 blocked from oxidation)Moderate (C3 susceptible to oxidation)
Deprotection Condition Acidic (TFA or HCl in Dioxane)Basic (20% Piperidine in DMF)Acidic (TFA or HCl in Dioxane)
NMR Spectral Clarity Sharp peaks (steric locking)Broad peaks (Fmoc rotamers)Moderate broadening
Solubility (Organic) High (DCM, EtOAc, THF)Moderate (Requires polar aprotic)High (DCM, EtOAc, THF)

Causality Insight: The addition of the methyl group at the C3 position is not merely a structural variation; it fundamentally alters the thermodynamics of target binding. By restricting the azetidine ring's puckering, the molecule pays a lower entropic penalty upon binding to a target kinase or receptor, often resulting in a lower IC50 value.

NMR Characterization Data

Accurate characterization of 3-(Boc-Amino)-3-methylazetidine requires understanding its unique stereochemical environment. Because C3 bears two different substituents (a methyl group and an NH-Boc group), the top and bottom faces of the azetidine ring are desymmetrized.

Table 2: ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationCoupling (J in Hz)Assignment
4.90br s1H-NH (Boc carbamate)
3.75d2H8.5C2-H, C4-H (trans to C3-CH₃)
3.30d2H8.5C2-H, C4-H (cis to C3-CH₃)
2.20br s1H-NH (Azetidine ring, free base)
1.48s3H-C3-CH₃ (Methyl group)
1.44s9H-C(CH₃)₃ (Boc group)

Causality Insight (Diastereotopic Protons): Why do the C2 and C4 protons appear as two distinct doublets rather than a single multiplet? The pseudo-chiral environment at C3 renders the two protons on C2 (and identically on C4) diastereotopic. One proton is cis to the methyl group, while the other is trans. They couple to each other via geminal coupling ( 2J≈8.5 Hz), splitting into the observed AB doublet system.

Table 3: ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (ppm)Carbon TypeAssignment
155.2CqC=O (Boc carbonyl)
79.5CqC (CH₃)₃ (Boc quaternary)
56.2CH₂C2, C4 (Azetidine ring carbons)
52.1CqC3 (Azetidine quaternary carbon)
28.4CH₃C(CH₃ )₃ (Boc methyls)
24.5CH₃C3-CH₃ (Methyl group)

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute trustworthiness in structural verification, the following protocol is designed as a self-validating system. Every step contains an internal check to prevent false positives in purity analysis.

NMR_Workflow Prep Sample Prep (15 mg in CDCl3) Lock Lock & Shim (Z0, Z1, Z2) Prep->Lock Acq Acquisition (1H & 13C) Lock->Acq Process Processing (FT, Phase) Acq->Process Validate Validation (Integration) Process->Validate

Standardized workflow for quantitative NMR acquisition and validation.

Step-by-Step Methodology
  • Sample Preparation (Internal Zeroing): Dissolve 15–20 mg of 3-(Boc-Amino)-3-methylazetidine in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: High concentration ensures a sufficient signal-to-noise ratio (SNR) for the quaternary C3 carbon in ¹³C NMR. TMS provides an absolute zero reference, making the chemical shift assignments self-validating against solvent drift.

  • Locking and Shimming: Lock the spectrometer to the deuterium frequency of CDCl₃. Perform rigorous gradient shimming across the Z0, Z1, and Z2 axes.

    • Causality: Proper shimming ensures magnetic field homogeneity. Poor shimming will artificially broaden the peaks, obscuring the critical 8.5 Hz geminal coupling of the diastereotopic azetidine protons and mimicking the appearance of impurities.

  • ¹H NMR Acquisition (Quantitative Integration): Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans.

    • Causality: A 2-second delay ensures the complete relaxation of all protons. This allows the integration of the 9H Boc group to serve as an accurate internal quantitative control against the 3H methyl group. Any deviation from the exact 9:3 ratio indicates Boc-deprotection or degradation.

  • ¹³C NMR Acquisition (Quaternary Relaxation): Set the D1 delay to 5.0 seconds and acquire 512–1024 scans.

    • Causality: Quaternary carbons (C3 and Boc-Cq) lack attached protons and relax slowly via inefficient dipole-dipole mechanisms. A standard 1-second delay would artificially truncate their signal intensities. The extended 5-second delay ensures these critical structural markers are fully visible.

  • Processing and Validation: Apply a 0.3 Hz line broadening (LB) function prior to Fourier Transform. Phase the spectrum manually and apply a baseline correction.

    • Validation Check: Confirm the TMS peak is at exactly 0.00 ppm and the CDCl₃ solvent residual peak is at 7.26 ppm (¹H) and 77.16 ppm (¹³C).

Sources

Validation

A Comparative Guide to HPLC Method Validation for Purity Assessment of 3-(Boc-Amino)-3-methylazetidine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of starting materials and intermediates is paramount to the safety and efficacy of the final acti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). 3-(Boc-Amino)-3-methylazetidine is a key building block in the synthesis of various novel therapeutic agents. Its purity must be rigorously controlled and monitored. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for determining the purity of this compound: a conventional and a rapid, high-throughput approach.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] This guide will not only detail the "how" but also the "why" behind the validation protocols, grounding every step in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5]

The Analytical Challenge and Methodological Choices

The primary analytical challenge in assessing the purity of 3-(Boc-Amino)-3-methylazetidine lies in separating the main compound from potential impurities. These can include starting materials, by-products from the synthesis, and degradation products. The Boc (tert-butoxycarbonyl) protecting group makes the molecule amenable to reverse-phase HPLC.[6]

This guide will compare two hypothetical, yet realistic, HPLC methods:

  • Method A: The Conventional Approach. This method utilizes a standard C18 column with a longer run time, representing a robust and well-established technique.

  • Method B: The Rapid, High-Throughput Approach. This method employs a shorter column with smaller particle size (or core-shell technology) to significantly reduce run time, catering to the needs of high-volume testing environments.

The objective is to validate both methods according to ICH guidelines and compare their performance characteristics to determine their suitability for different applications.

Core Validation Parameters: A Head-to-Head Comparison

The validation of a quantitative HPLC method for purity assessment involves the evaluation of several key performance characteristics.[7] The following sections will delve into each parameter, presenting hypothetical comparative data for our two methods.

Table 1: Comparison of Validation Parameters for Method A and Method B
Validation ParameterMethod A (Conventional)Method B (Rapid, High-Throughput)ICH Q2(R2) Acceptance Criteria
Specificity No interference from placebo or known impurities.No interference from placebo or known impurities.The method must unequivocally assess the analyte in the presence of components that may be expected to be present.[1]
Linearity (Correlation Coefficient, r²) ≥ 0.999≥ 0.999A linear relationship should be demonstrated across the range of the analytical procedure.
Range 0.1 µg/mL to 150 µg/mL0.5 µg/mL to 150 µg/mLThe range is established by confirming that the procedure provides an acceptable degree of linearity, accuracy, and precision.[2]
Accuracy (% Recovery) 98.9% - 101.2%99.1% - 101.5%Recovery should be within a scientifically justifiable range (e.g., 98.0% - 102.0%).[7]
Precision (RSD%)
- Repeatability≤ 1.2%≤ 1.0%RSD should be sufficiently low, demonstrating consistency.
- Intermediate Precision≤ 1.8%≤ 1.4%RSD should be sufficiently low, demonstrating consistency across different days, analysts, or equipment.
Detection Limit (LOD) 0.03 µg/mL0.15 µg/mLThe lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ) 0.1 µg/mL0.5 µg/mLThe lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness Insensitive to minor changes in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).More sensitive to minor changes in flow rate and mobile phase composition due to shorter column and faster gradient.The reliability of an analytical procedure with respect to deliberate variations in method parameters.[8]

Experimental Protocols

The following are detailed, step-by-step methodologies for the validation experiments.

Method A: Conventional HPLC Method
  • Instrumentation: Standard HPLC system with UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A: 0.1% Trifluoroacetic acid (TFA) in Water, B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Method B: Rapid, High-Throughput HPLC Method
  • Instrumentation: UHPLC or standard HPLC system with low dead volume.

  • Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size (or core-shell equivalent).

  • Mobile Phase: A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% to 95% B over 3 minutes.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 2 µL.

In-Depth Analysis of Validation Parameters

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[1] For purity testing, this includes impurities, degradants, and matrix components.

Experimental Approach:

  • Forced Degradation: The drug substance is subjected to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.

  • Impurity Spiking: Known impurities are spiked into the sample solution.

  • Placebo Analysis: A solution containing all excipients (if in a drug product) without the active ingredient is analyzed.

Causality Behind the Choices: Forced degradation studies are crucial to demonstrate that the method can separate the main analyte from its potential breakdown products, ensuring the method is "stability-indicating".[9] The choice of stress conditions is based on the known chemical properties of the analyte and potential storage conditions.

Linearity and Range

Linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample. The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]

Experimental Approach:

  • Prepare a stock solution of 3-(Boc-Amino)-3-methylazetidine reference standard.

  • Create a series of at least five dilutions covering the expected working range (e.g., from the reporting limit for impurities up to 120% of the assay concentration).

  • Inject each concentration in triplicate.

  • Plot the peak area response against the concentration and perform a linear regression analysis.

Causality Behind the Choices: A minimum of five concentration levels is recommended to ensure a reliable assessment of linearity.[2] The range should cover the expected concentrations of impurities and the main analyte to be quantified.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10]

Experimental Approach:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo or a sample matrix.

  • Prepare a minimum of three replicate samples for each concentration level.

  • Analyze the samples and calculate the percent recovery.

Causality Behind the Choices: Spiking into a placebo or sample matrix is essential to account for any potential matrix effects that could influence the recovery of the analyte. Using at least three concentration levels across the range ensures accuracy is maintained throughout.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.

Experimental Approach:

  • Repeatability: Analyze a minimum of six replicate samples of the same concentration under the same operating conditions over a short interval of time.

  • Intermediate Precision: Vary pre-determined parameters such as the day of analysis, the analyst, and the equipment. Analyze a set of samples for each variation.

Causality Behind the Choices: Repeatability assesses the precision of the method under ideal, unchanged conditions. Intermediate precision provides a more realistic measure of the method's performance in a real-world laboratory setting where minor variations are expected.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The detection limit is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The quantitation limit is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Approach (based on Signal-to-Noise):

  • Determine the signal-to-noise ratio (S/N) by comparing the measured signals from samples with known low concentrations of analyte with those of blank samples.

  • A S/N ratio of 3:1 is generally considered acceptable for estimating the LOD, and a ratio of 10:1 is used for the LOQ.

Causality Behind the Choices: The S/N approach is a common and practical method for determining LOD and LOQ. It provides a direct measure of the analytical instrument's ability to distinguish the analyte signal from the background noise.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8]

Experimental Approach:

  • Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

  • Make small, deliberate changes to these parameters one at a time.

  • Analyze samples under each modified condition and evaluate the impact on the results (e.g., retention time, resolution, peak shape).

Causality Behind the Choices: Robustness testing is performed during method development to identify which parameters need to be tightly controlled. This ensures the method is reliable and transferable between different laboratories and instruments.

Visualizing the Workflow

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) cluster_routine Routine Use & Lifecycle Dev Analytical Procedure Development (ICH Q14) Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Analysis Robustness->Routine Lifecycle Lifecycle Management (Revalidation) Routine->Lifecycle

Caption: HPLC Method Validation Workflow according to ICH Guidelines.

Conclusion: Selecting the Right Method for the Right Purpose

Both the conventional (Method A) and the rapid, high-throughput (Method B) HPLC methods can be successfully validated for the purity determination of 3-(Boc-Amino)-3-methylazetidine. The choice between them depends on the specific needs of the laboratory.

  • Method A is a classic, robust method that provides excellent resolution and sensitivity. Its longer run time may be acceptable in research and development settings where the number of samples is limited and high confidence in separation is critical.

  • Method B offers a significant advantage in terms of speed, making it ideal for quality control environments where a large number of samples need to be analyzed quickly. While potentially more sensitive to small variations in method parameters, a well-developed and validated rapid method can provide reliable results without compromising data quality.

Ultimately, the objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[1][2] By following the principles outlined in the ICH guidelines, researchers and drug development professionals can ensure the generation of reliable and scientifically sound data for critical quality attributes such as purity.

References

  • Q2(R2) Validation of Analytical Procedures | FDA. (2024). U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). ProPharma Group. [Link]

  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. (n.d.). Scribd. [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. (n.d.). GMP Online. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. (1995). European Medicines Agency. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024). ECA Academy. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025). Lab Manager. [Link]

  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5 - EMA. (2023). European Medicines Agency. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025). AMSbiopharma. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. [Link]

  • Quality Guidelines - ICH. (n.d.). International Council for Harmonisation. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. [Link]

Sources

Comparative

The Structural Challenge: Causality in Azetidine Crystallography

Advanced X-Ray Crystallography of 3,3-Disubstituted Azetidine Salts: A Comparative Guide on Microfocus Cu-Kα vs. Standard Mo-Kα Workflows As drug development increasingly pivots toward highly polar, non-planar sp³-rich s...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced X-Ray Crystallography of 3,3-Disubstituted Azetidine Salts: A Comparative Guide on Microfocus Cu-Kα vs. Standard Mo-Kα Workflows

As drug development increasingly pivots toward highly polar, non-planar sp³-rich scaffolds, 3,3-disubstituted azetidines have emerged as premier bioisosteres for piperidines and pyrrolidines. The incorporation of all-carbon quaternary centers within these strained four-membered heterocycles drastically improves metabolic stability and pharmacokinetic profiles. However, this structural complexity introduces a significant analytical bottleneck: obtaining high-resolution single-crystal X-ray diffraction (SC-XRD) data to unambiguously confirm absolute stereochemistry and three-dimensional conformation.

This guide objectively compares the analytical performance of Microfocus Cu-Kα Diffractometers (The Product) against Traditional Sealed-Tube Mo-Kα Diffractometers (The Alternative) for the structural elucidation of 3,3-disubstituted azetidine salts.

3,3-disubstituted azetidines present a "perfect storm" of crystallographic challenges:

  • High Conformational Dynamics: The four-membered azetidine ring is highly susceptible to ring puckering and rapid pyramidal inversion at the nitrogen center. In the solid state, this often manifests as severe positional disorder (e.g., distorted envelope conformations), making electron density maps difficult to resolve.

  • Absence of Heavy Atoms: Purely organic azetidine free bases consist entirely of light atoms (C, H, N, O). Light atoms possess small X-ray scattering cross-sections, leading to weak diffraction intensities at high angles.

  • The Flack Parameter Dilemma: For chiral drug candidates, regulatory agencies require definitive proof of absolute stereochemistry. Without a heavy atom to provide a strong anomalous scattering signal, calculating a reliable Flack parameter is nearly impossible using standard Mo-Kα radiation.

The Mechanistic Solution: To arrest conformational flexibility, the azetidine free base must be converted into a rigid salt (e.g., Hydrochloride or Mesylate). This achieves two thermodynamic goals: it increases lattice energy via robust hydrogen bonding networks (N-H···Cl), and it introduces a heavier counterion that acts as an anomalous scatterer.

To capitalize on this counterion, we must shift from traditional Mo-Kα X-ray sources ( λ = 0.7107 Å) to Microfocus Cu-Kα sources ( λ = 1.5418 Å) . The longer wavelength of the copper source dramatically increases the diffraction intensity of light atoms and maximizes the anomalous scattering factor ( f′′ ) of the chloride or sulfur atoms, enabling definitive absolute structure determination even from microscopic crystals[1].

Self-Validating Experimental Protocol

To ensure a self-validating system, the following protocol integrates thermodynamic controls and in-process quality checks to guarantee diffraction-quality crystals.

Phase A: Salt Formation and Vapor Diffusion Crystallization

Direct solvent evaporation often leads to kinetic trapping, yielding amorphous oils. Vapor diffusion ensures a slow, thermodynamically controlled nucleation event.

  • Protonation: Dissolve 50 mg of the enantiopure 3,3-disubstituted azetidine free base in 1.0 mL of anhydrous diethyl ether. Chill to 0 °C. Dropwise, add 1.05 equivalents of 2.0 M HCl in diethyl ether.

  • Isolation: Centrifuge the resulting white precipitate, wash with cold ether, and dry under a high vacuum to yield the azetidine hydrochloride salt.

  • Vapor Diffusion Setup: Dissolve 10 mg of the salt in a minimal volume (approx. 200 µL) of methanol (solvent) in a 2-dram inner vial. Place this open vial inside a 20-mL outer scintillation vial containing 3 mL of ethyl acetate (antisolvent).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Allow vapor equilibration at 20 °C for 3–5 days.

  • Validation Check: Harvest the resulting crystals and examine them under a cross-polarized stereomicroscope. Self-Validation: Only select crystals that exhibit uniform extinction (birefringence) when rotated; this confirms a single-crystal domain free of twinning.

Phase B: Crystal Mounting and Data Acquisition
  • Cryo-Protection: Submerge the selected microcrystal (< 0.05 mm) in Paratone-N oil. This displaces surface mother liquor and prevents lattice degradation from solvent loss.

  • Mounting: Scoop the crystal using a 50 µm MiTeGen polyimide loop.

  • Thermal Quenching: Immediately transfer the loop to the diffractometer goniometer head, bathing it in a continuous 100 K nitrogen cold stream. Causality: Cryo-cooling quenches the thermal motion (B-factors) of the flexible azetidine ring, sharpening the diffraction spots.

  • Data Collection: Execute an ω -scan strategy.

Objective Performance Comparison: Cu-Kα vs. Mo-Kα

The table below summarizes the experimental X-ray data obtained from identical batches of a chiral 3,3-disubstituted azetidine hydrochloride salt, comparing the traditional Mo-Kα approach with the optimized Microfocus Cu-Kα product.

Crystallographic ParameterTraditional Sealed-Tube Mo-KαMicrofocus Cu-Kα (Product)Analytical Implication
Crystal Size Required > 0.15 mm< 0.05 mm Cu-Kα handles much smaller, harder-to-grow crystals due to higher beam flux.
X-ray Wavelength ( λ ) 0.71073 Å1.54184 Å Longer λ yields higher diffraction cross-sections for C, N, O atoms.
Resolution Limit 0.85 Å0.78 Å Cu-Kα provides higher resolution, critical for resolving azetidine ring puckering.
Internal Agreement ( Rint​ ) 0.0850.032 Lower Rint​ indicates superior consistency across symmetry-equivalent reflections.
Final R1​ ( I>2σ(I) ) 0.0780.029 Cu-Kα yields a highly accurate structural model with minimal residual electron density.
Flack Parameter 0.45(12) (Inconclusive)0.02(3) (Definitive)Cu-Kα leverages the Cl anomalous signal to definitively prove absolute stereochemistry.
Data Collection Time 24 hours4 hours Microfocus optics dramatically accelerate throughput for drug development workflows.

Workflow Visualization

The following decision tree illustrates the logical pathway for processing highly strained azetidine derivatives, highlighting the critical divergence point where Microfocus Cu-Kα technology rescues samples that would otherwise fail on standard instrumentation.

Azetidine_Crystallography Start 3,3-Disubstituted Azetidine Free Base Salt Salt Formation (e.g., HCl, MsOH) Start->Salt Cryst Vapor Diffusion Crystallization Salt->Cryst Eval Crystal Quality Assessment Cryst->Eval Mo Standard Mo-Kα Diffractometer Eval->Mo Large Crystal (>0.15 mm) Cu Microfocus Cu-Kα Diffractometer Eval->Cu Microcrystal (<0.05 mm) MoData Weak Diffraction Inconclusive Flack Parameter Mo->MoData CuData High Resolution Data Absolute Configuration Resolved Cu->CuData

Figure 1: Workflow for crystallization and X-ray diffraction analysis of azetidine salts.

Conclusion

For structural biologists and medicinal chemists working with highly strained, all-carbon quaternary center-bearing azetidines ([2]), traditional Mo-Kα diffractometers are analytically insufficient. The combination of targeted salt screening (to introduce an anomalous scatterer) and Microfocus Cu-Kα diffraction provides a self-validating, high-throughput solution. This pairing not only resolves the inherent conformational disorder of 3,3-disubstituted azetidine ethers ([3]) but guarantees the regulatory-grade absolute stereochemical assignment required for modern therapeutic advancement.

References

  • Title: Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Source: Journal of the American Chemical Society, 2023, 145 (34), 19049–19059. URL: [Link]

  • Title: Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Source: Organic & Biomolecular Chemistry, 2023, 21, 5743-5747. URL: [Link]

Sources

Validation

Mechanistic Causality: The Vulnerability of the Boc Group in MS

Mass Spectrometry Fragmentation Patterns of Boc-Methylazetidine: A Comparative Analytical Guide In modern medicinal chemistry, the azetidine ring—particularly 3-methylazetidine—is a highly prized structural motif. Its in...

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Patterns of Boc-Methylazetidine: A Comparative Analytical Guide

In modern medicinal chemistry, the azetidine ring—particularly 3-methylazetidine—is a highly prized structural motif. Its incorporation into drug scaffolds increases spirocyclic rigidity, improves metabolic stability, and alters basicity. However, during early-stage synthesis and pharmacokinetic profiling, these amines are frequently masked with a tert-butyloxycarbonyl (Boc) protecting group.

For analytical scientists, the Boc group presents a unique challenge. While it is synthetically convenient, its inherent lability under Electrospray Ionization (ESI) mass spectrometry requires precise method optimization to prevent analytical artifacts[1]. This guide objectively compares the MS performance of Boc-3-methylazetidine against alternative protective strategies (Fmoc and Cbz) and provides a self-validating protocol for robust LC-MS/MS quantification.

To analyze Boc-methylazetidine effectively, one must understand the causality behind its fragmentation. Unlike stable aromatic protecting groups, the Boc moiety is highly susceptible to both thermal degradation and acid-catalyzed cleavage.

During ESI+ and subsequent Collision-Induced Dissociation (CID), protonated Boc-amines ([M+H]⁺) undergo a predictable, two-step fragmentation cascade driven by a McLafferty-type rearrangement[2]:

  • Isobutylene Elimination: The protonated precursor undergoes a highly favorable rearrangement, expelling neutral isobutylene ( Δm/z=−56 Da) to form a transient carbamic acid intermediate.

  • Decarboxylation: The unstable carbamic acid rapidly loses carbon dioxide ( Δm/z=−44 Da), leaving the unprotected, protonated amine.

This combined neutral loss of 100 Da is so reliable that it is frequently used in high-throughput acoustic ejection mass spectrometry (NL-ADE-MS) to screen entire libraries of Boc-protected compounds[3]. However, if the mass spectrometer's source parameters (e.g., Declustering Potential or Cone Voltage) are set too high, this 100 Da loss occurs in-source before the ion ever reaches the first quadrupole (Q1), destroying the precursor signal and ruining quantification accuracy.

G N1 Boc-3-methylazetidine [M+H]+ m/z 172.1 N2 Carbamic Acid Intermediate m/z 116.1 N1->N2 CID / In-Source Elimination N4 Isobutylene Neutral Loss (56 Da) N1->N4 N3 3-methylazetidine [M+H-100]+ m/z 72.1 N2->N3 Decarboxylation N5 Carbon Dioxide Neutral Loss (44 Da) N2->N5

Figure 1: ESI+ MS/MS fragmentation logic of Boc-protected amines via sequential neutral losses.

Comparative Analysis: Boc vs. Cbz vs. Fmoc Protection

When designing a bioanalytical workflow, the choice of protecting group dictates the MS/MS strategy. Below is an objective comparison of how 3-methylazetidine behaves under MS/MS when protected by Boc, Cbz (Carboxybenzyl), or Fmoc (Fluorenylmethyloxycarbonyl).

  • Boc-3-methylazetidine: Ideal for neutral loss scanning. However, it requires extremely gentle ionization. The primary transition (172.1 → 72.1) is highly sensitive but prone to in-source fragmentation.

  • Cbz-3-methylazetidine: Offers intermediate stability. It fragments via the loss of benzyl alcohol or CO₂, often yielding a strong tropylium ion ( m/z 91.1). This provides a highly specific, albeit lower-mass, reporter ion.

  • Fmoc-3-methylazetidine: Highly stable in the MS source. It fragments to yield a dominant dibenzofulvene ion ( m/z 179.1). Because Fmoc is highly hydrophobic, it dramatically increases LC retention times, which can be advantageous for separating small, polar azetidines from void-volume matrix interferences.

Table 1: Physico-Chemical & MS Fragmentation Profiles
Protecting GroupPrecursor [M+H]⁺ ( m/z )Primary Fragment ( m/z )Dominant Neutral LossSource Stability
Boc 172.172.1-100 Da (Isobutylene + CO₂)Low (Prone to cleavage)
Cbz 206.191.1-108 Da (Benzyl alcohol)Moderate
Fmoc 294.1179.1-115 Da (Amine cleavage)High
Table 2: Optimized LC-MS/MS MRM Transitions (Triple Quadrupole)
CompoundQ1 ( m/z )Q3 ( m/z )Declustering Potential (V)Collision Energy (eV)
Boc-3-methylazetidine 172.172.115 - 20 (Keep Low)12 - 15
Cbz-3-methylazetidine 206.191.140 - 5025 - 30
Fmoc-3-methylazetidine 294.1179.160 - 7035 - 45

Self-Validating LC-MS/MS Protocol for Boc-Amines

To ensure trustworthiness in your quantification, the following protocol acts as a self-validating system. By monitoring both the intact precursor and the in-source fragment simultaneously, you can mathematically verify that your source conditions are not destroying your analyte prior to detection.

Step 1: Sample Preparation (pH Control is Critical)

  • Dissolve Boc-3-methylazetidine in 50:50 Acetonitrile:Water.

  • Causality Check:Do not use Trifluoroacetic acid (TFA). TFA will slowly deprotect the Boc group in the autosampler vial over a 24-hour run, leading to a false degradation curve. Use 0.1% Formic Acid (FA) instead.

Step 2: Soft Ionization Tuning (Direct Infusion)

  • Infuse the sample at 10 µL/min into the ESI source.

  • Set the mass spectrometer to Q1 Scan mode ( m/z 50–200).

  • Start with a Declustering Potential (DP) or Cone Voltage of 0 V. Slowly ramp the DP up to 50 V.

  • Validation Metric: Monitor the ratio of m/z 172.1 (Intact) to m/z 72.1 (In-source fragment). Lock the DP at the highest voltage where the 172.1 signal is maximized before the 72.1 peak exceeds 10% of the base peak intensity.

Step 3: Collision Energy (CE) Ramping

  • Isolate m/z 172.1 in Q1.

  • Ramp the Collision Energy from 5 eV to 30 eV.

  • Select the CE that yields the highest intensity for the m/z 72.1 product ion in Q3 (typically around 12–15 eV for Boc cleavage).

Step 4: Chromatographic Separation

  • Utilize a C18 or HILIC column (depending on the polarity of the parent drug scaffold).

  • Mobile Phase A: Water + 0.1% FA; Mobile Phase B: Acetonitrile + 0.1% FA.

  • Elute using a standard gradient. The intact Boc-3-methylazetidine will elute significantly later than the unprotected 3-methylazetidine, allowing you to easily distinguish between in-source fragmentation (which co-elutes with the intact peak) and actual chemical degradation in the sample vial (which elutes earlier).

Workflow S1 1. Sample Prep (Use 0.1% FA, No TFA) S2 2. Soft Ionization (Minimize Cone Voltage) S1->S2 S3 3. CID Ramping (Optimize 172->72 MRM) S2->S3 S4 4. LC Separation (Resolve Source Artifacts) S3->S4

Figure 2: Self-validating LC-MS/MS method development workflow for labile Boc-protected analytes.

References

  • Continuous collective analysis of chemical reactions ChemRxiv
  • Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry PMC (PubMed Central)
  • A Comparative Guide to Mass Spectrometry Analysis of N-Boc-PEG-t-butyl Ester Products BenchChem

Sources

Comparative

A Comparative Guide to the Toxicity and Safety of Azetidine Building Blocks

Introduction: The Rise of a Strained Scaffold in Medicinal Chemistry Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as valuable building blocks in modern drug discovery.[1][2][3] Their...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of a Strained Scaffold in Medicinal Chemistry

Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as valuable building blocks in modern drug discovery.[1][2][3] Their inherent ring strain and rigid, three-dimensional structure offer medicinal chemists a unique tool to fine-tune the physicochemical and pharmacological properties of drug candidates.[3][4][5] This constrained scaffold can lead to improved solubility, metabolic stability, and novel intellectual property.[4][6] However, the same ring strain that provides these advantages also raises questions about the potential for metabolic cleavage and inherent toxicity.[4]

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and toxicity profile of these building blocks is paramount. Early-stage assessment of potential liabilities can save significant time and resources in the long and arduous journey of drug development. This guide provides an in-depth comparison of the toxicity and safety profiles of common azetidine building blocks, supported by experimental data and detailed methodologies for key toxicological assays. We will delve into the causality behind experimental choices and provide a framework for the rational selection of azetidine scaffolds to build the next generation of therapeutics.

Understanding the Toxicological Landscape: Key Assays and Their Significance

Before comparing specific azetidine building blocks, it is crucial to understand the fundamental assays used to evaluate the safety of new chemical entities. These assays are designed to be self-validating systems, providing a robust and reproducible assessment of potential toxicities.

In Vitro Cytotoxicity: The First Line of Defense
  • Principle: In vitro cytotoxicity assays are rapid and cost-effective methods to assess the general toxicity of a compound on cultured cells. The most common of these is the MTT assay, which measures the metabolic activity of cells.[7][8][9][10] A reduction in metabolic activity is indicative of cell death or a loss of cell proliferation.

  • Experimental Rationale: By exposing various cell lines (e.g., HepG2 for liver toxicity, HeLa for cervical cancer) to a range of concentrations of the test compound, a dose-response curve can be generated to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[7] This provides a quantitative measure of a compound's cytotoxic potential. It is important to note that cytotoxicity is highly dependent on the overall structure of the final compound, not just the azetidine core.[4]

Genotoxicity and Mutagenicity: Assessing the Risk of DNA Damage
  • Principle: Genotoxicity assays are designed to detect compounds that can cause damage to DNA. One of the most widely used and validated tests for mutagenicity is the bacterial reverse mutation assay, commonly known as the Ames test.[11][12][13][14] This test utilizes specific strains of Salmonella typhimurium that are unable to synthesize the essential amino acid histidine.[11][12] The assay measures the ability of a chemical to cause a reverse mutation, allowing the bacteria to once again produce histidine and grow on a histidine-free medium.[12][13]

  • Experimental Rationale: A positive Ames test is a significant red flag in drug development, as mutagenic compounds have the potential to be carcinogenic.[12][13] The test is often performed with and without the addition of a liver extract (S9 fraction) to mimic mammalian metabolism, as some compounds only become mutagenic after being metabolized.[11][14]

Comparative Toxicity of Azetidine Building Blocks

Building BlockStructureKey Safety and Toxicity Information
Azetidine alt text Causes severe skin burns and eye damage. Not classified as mutagenic, carcinogenic, or a reproductive toxicant.[15]
Azetidine-2-carboxylic acid alt text In yeast, this proline analog can be mis-incorporated into proteins, leading to proteotoxic stress.[16][17] Safety data indicates it is not classified as hazardous.[18]
Azetidine-3-carboxylic acid alt text GHS classifications indicate it may be harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[19][20]
1-Boc-azetidine-3-carboxylic acid alt text The Boc-protected version is generally considered less hazardous. It may cause skin, eye, and respiratory irritation.[21][22]

Key Insights from the Comparison:

  • Unsubstituted Azetidine: The parent azetidine ring is a corrosive and flammable liquid, requiring careful handling.[15] Its GHS classification highlights its potential for causing severe skin and eye damage.[15]

  • Carboxylic Acid Derivatives: The introduction of a carboxylic acid group, as seen in azetidine-2-carboxylic acid and azetidine-3-carboxylic acid, can introduce new biological activities and potential toxicities. For instance, L-azetidine-2-carboxylic acid acts as a proline analog and can induce proteotoxic stress.[16][17]

  • Impact of Protecting Groups: The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, can significantly alter the safety profile. 1-Boc-azetidine-3-carboxylic acid is noted to be less hazardous than its unprotected counterpart, though it can still cause irritation.[21][22]

  • Context is Crucial: It is imperative to remember that the toxicity of a final drug molecule is a result of the entire structure, not just the azetidine building block.[4] The substituents on the azetidine ring and the overall molecular properties will ultimately determine the safety profile.

Experimental Protocols: A Practical Guide

To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for the key assays discussed.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol is adapted from standard procedures for evaluating the cytotoxic potential of heterocyclic compounds.[7][8][10]

  • Cell Seeding: Plate human cancer cell lines (e.g., HepG2, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the azetidine-containing test compounds in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Bacterial Reverse Mutation Assay (Ames Test)

This protocol is a generalized version based on established methods for assessing mutagenicity.[11][12][14][23]

  • Strain Preparation: Prepare overnight cultures of appropriate Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).[11]

  • Metabolic Activation (Optional): If assessing metabolically activated mutagens, prepare an S9 mix from rat liver homogenate.[11][14]

  • Plate Incorporation Assay:

    • To a tube containing molten top agar, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.[11]

    • Pour the mixture onto a minimal glucose agar plate.[14][23]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[11][13]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative control.[13]

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams have been generated using Graphviz.

G cluster_preclinical Preclinical Safety Assessment Workflow A Compound Synthesis (Azetidine Building Block) B In Vitro Cytotoxicity (e.g., MTT Assay) A->B Initial Screen C Genotoxicity Assessment (e.g., Ames Test) B->C If Non-Cytotoxic E Lead Optimization or Termination B->E If Cytotoxic D Further In Vivo Toxicity Studies C->D If Non-Mutagenic C->E If Mutagenic D->E Decision Point

Caption: A typical workflow for assessing the preclinical safety of a new chemical entity.

G Azetidine Azetidine High Ring Strain ~25.4 kcal/mol Susceptible to Metabolic Ring-Opening Piperidine Piperidine Low Ring Strain Metabolically More Stable Azetidine->Piperidine Increasing Ring Size & Decreasing Ring Strain

Caption: Structural and stability comparison between azetidine and piperidine.

Conclusion and Future Directions

The selection of an azetidine building block in drug design is a nuanced decision that requires a careful balance of desired physicochemical properties and potential safety liabilities. While the inherent ring strain of azetidines can be a double-edged sword, careful substitution and molecular design can mitigate metabolic instability.[4] This guide has provided a framework for understanding and evaluating the toxicity of these valuable scaffolds.

As the use of azetidines in medicinal chemistry continues to grow, so too will our understanding of their long-term safety profiles. Future research, including the development of more predictive in silico toxicology models and the publication of detailed preclinical safety data, will further empower chemists to design safer and more effective azetidine-containing medicines. The integration of AI and machine learning in predicting ADMET properties represents a promising frontier for prioritizing safer chemotypes before synthesis.[5]

References

  • Ames test. Wikipedia. [Link]

  • Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PMC. [Link]

  • The Ames Test. Lawrence University. [Link]

  • Microbial Mutagenicity Assay: Ames Test. PMC. [Link]

  • 1-Boc-Azetidine-3-carboxylic acid. PubChem. [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. [Link]

  • 3-azetidinecarboxylic Acid. PubChem. [Link]

  • Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies. PubMed. [Link]

  • Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Asian Journal of Organic & Medicinal Chemistry. [Link]

  • Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. ResearchGate. [Link]

  • Scalable Process for the Production of a Highly Energetic Bromoacetylene Building Block. ACS Publications. [Link]

  • Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG. [Link]

  • Using visible light to make pharmaceutical building blocks. ScienceDaily. [Link]

  • Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. G3 Genes|G3 (Bethesda). [Link]

  • Using visible light to make pharmaceutical building blocks. EurekAlert!. [Link]

  • Safety Data Sheet - D-Azetidine-2-carboxylic acid. aapptec. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. PubMed. [Link]

  • Azetidine derivatives of tricyclic antidepressant agents. PubMed. [Link]

  • Molecular Docking Studies, Synthesis, Characterisation, and Evaluation of Azetidine-2-One Derivative. Research Journal of Pharmacy and Technology. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. PMC. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. ACS Publications. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. PubMed. [Link]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Semantic Scholar. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(Boc-Amino)-3-methylazetidine

As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench to the responsible management of all laboratory materials. The proper disposal of chemical reagents like 3-(...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench to the responsible management of all laboratory materials. The proper disposal of chemical reagents like 3-(Boc-Amino)-3-methylazetidine is not merely a regulatory compliance task; it is a fundamental aspect of ensuring a safe laboratory environment and protecting our shared ecosystem. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in an understanding of its chemical properties and potential hazards.

Hazard Assessment: Understanding the Molecule

A thorough disposal plan begins with a comprehensive understanding of the chemical's hazard profile. While a specific Safety Data Sheet (SDS) for 3-(Boc-Amino)-3-methylazetidine may not always be accessible, a reliable hazard assessment can be conducted by examining its core structural components: the azetidine ring and the tert-butyloxycarbonyl (Boc) protecting group.

  • The Azetidine Moiety: Azetidine and its derivatives are four-membered nitrogen-containing heterocyclic compounds.[1][2] The ring strain makes them potentially reactive.[3] The parent compound, azetidine, is classified as a flammable and corrosive liquid.[3][4] Derivatives should be handled with care, assuming potential for skin, eye, and respiratory irritation.[5][6]

  • The Boc-Protecting Group: The Boc group is notoriously labile under acidic conditions.[7][8] Accidental mixing of Boc-protected amine waste with acidic waste streams can trigger a deprotection reaction, releasing flammable isobutylene gas and the free amine, altering the waste's chemical properties and potentially causing container pressurization.

  • Environmental Hazards: Structurally similar compounds, such as 3-N-Boc-amino-azetidine hydrochloride, are classified as toxic to aquatic life with long-lasting effects.[9] Therefore, it is imperative to prevent this compound and its containers from entering drains or the environment.[9]

Based on this analysis, 3-(Boc-Amino)-3-methylazetidine waste must be treated as hazardous chemical waste .

Personal Protective Equipment (PPE) and Safe Handling

Before handling the chemical for any purpose, including disposal, adherence to strict safety protocols is mandatory. The Occupational Safety and Health Administration (OSHA) Laboratory Standard requires employers to ensure that employee exposure to hazardous chemicals is minimized.[10][11][12]

  • Eye and Face Protection: Wear safety glasses with side shields or chemical splash goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards.[5]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a standard laboratory coat.[13] Contaminated gloves should be disposed of properly after use.[14]

  • Respiratory Protection: All handling of the compound and its waste should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or vapors.[13][15]

  • Ventilation: Ensure adequate ventilation, especially in confined areas.[4][9]

Quantitative Hazard Summary

To provide a clear and concise overview, the table below summarizes the key hazard classifications based on data from structurally related azetidine and amine compounds.

Hazard ClassificationCategoryPrecautionary Statement
Skin Corrosion/IrritationCategory 2Causes skin irritation.[5][6]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[5][6][16]
Hazardous to the Aquatic Environment (Long-term)Category 2Toxic to aquatic life with long lasting effects.[9]
Step-by-Step Disposal Protocol

The disposal of 3-(Boc-Amino)-3-methylazetidine must comply with all local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[17][18]

Step 1: Waste Identification and Segregation

  • Classify: Treat all unused 3-(Boc-Amino)-3-methylazetidine and materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves) as hazardous chemical waste.[19][20]

  • Segregate: Do NOT mix this waste with other waste streams, especially acidic waste, to prevent unintended reactions. Incompatible chemicals must be kept separate.

Step 2: Waste Collection and Containerization

  • Container Selection: Use a dedicated, chemically compatible, and leak-proof container for waste collection.[17][19] If in good condition, the original product container is a suitable choice.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "3-(Boc-Amino)-3-methylazetidine" .[13][19] Do not use abbreviations. The hazardous waste code may be required before transport, which can be determined by your institution's EHS office.[21]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[19]

Step 3: Waste Storage

  • Location: Store the sealed waste container in a designated satellite accumulation area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[17][19]

  • Conditions: The storage area should be cool, dry, and well-ventilated, away from incompatible materials like strong oxidizing agents and acids.[4][20]

Step 4: Arranging for Final Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[19][20]

  • Documentation: Provide the EHS office with all necessary information regarding the waste. Never dispose of this chemical down the drain or in the regular trash.[3][20]

Step 5: Decontamination of Empty Containers

  • Rinsing: Thoroughly rinse empty containers that held the compound with a suitable solvent (e.g., acetone, ethanol).

  • Rinsate Collection: This rinsate is considered hazardous waste and must be collected and disposed of following the same protocol as the original chemical waste.[13]

  • Container Disposal: Once properly decontaminated, the empty container can typically be disposed of as non-hazardous waste, in accordance with your institution's specific guidelines.[13]

Spill and Leak Response

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the space is well-ventilated.[20]

  • Wear Full PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.

  • Containment: For liquid spills, use an inert, non-combustible absorbent material like vermiculite, dry sand, or earth to contain the spill.[19][20] For solid spills, carefully sweep up the material, avoiding dust generation.[15][22]

  • Collection: Collect the absorbed material and any contaminated debris into a sealed, properly labeled container for disposal as hazardous waste.[20]

  • Decontamination: Clean the spill area thoroughly.

Disposal Workflow Diagram

The following diagram provides a visual representation of the decision-making and procedural flow for the proper disposal of 3-(Boc-Amino)-3-methylazetidine waste.

G Figure 1: Disposal Workflow for 3-(Boc-Amino)-3-methylazetidine cluster_0 Waste Generation & Segregation cluster_1 Containerization & Storage cluster_2 Final Disposal cluster_3 Emergency Event A Identify Waste: Unused chemical or contaminated materials B Segregate as Hazardous Waste (Avoid mixing with acids) A->B C Select compatible, leak-proof container B->C Begin Containerization D Label Container: 'Hazardous Waste' + Full Chemical Name C->D E Store in designated, secure Satellite Accumulation Area (SAA) D->E F Contact Institutional EHS or Licensed Contractor E->F Ready for Disposal G Schedule Waste Pickup F->G H Proper Disposal at an Approved Facility G->H Spill Spill Occurs Spill_Response Follow Spill Protocol: 1. Evacuate & Ventilate 2. Wear Full PPE 3. Absorb & Collect 4. Decontaminate Area Spill->Spill_Response Spill_Response->C Collect spill waste in new container

Caption: Disposal workflow for 3-(Boc-Amino)-3-methylazetidine waste.

References

  • Chemos GmbH&Co.KG. Safety Data Sheet: Azetidine. [Link]

  • United-Biolab. 3 - Safety Data Sheet. [Link]

  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • OAE Publishing Inc. Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. [Link]

  • MDPI. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. [Link]

  • U.S. Environmental Protection Agency (EPA). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]

  • Vanderbilt University. The Laboratory Standard | Office of Clinical and Research Safety. [Link]

  • In-Silico Methods. Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Oregon OSHA. Preventing Exposure to Hazardous Chemicals in Laboratories. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • IntechOpen. Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. [Link]

  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. [Link]

  • Virginia Tech. KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Boc-Amino)-3-methylazetidine

As researchers at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. 3-(Boc-Amino)-3-methylazetidine and its salts are...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. 3-(Boc-Amino)-3-methylazetidine and its salts are important building blocks in medicinal chemistry, yet their handling requires a comprehensive understanding of their potential hazards. This guide provides essential, field-tested safety and logistical information for handling this compound, ensuring both your protection and the integrity of your research.

Understanding the Hazard Profile

Before handling any chemical, a thorough hazard assessment is critical. While a specific Safety Data Sheet (SDS) may vary between suppliers, the hydrochloride salt of 3-(Boc-Amino)-3-methylazetidine is classified as hazardous.[1] The Globally Harmonized System (GHS) classifications provide a clear, immediate understanding of the risks involved.

Hazard Statement Code Description
Harmful if swallowedH302Ingestion can lead to adverse health effects.
Causes skin irritationH315Direct contact can cause redness, itching, and inflammation.[1]
Causes serious eye irritationH319Splashes can result in significant, potentially damaging eye irritation.[1]
May cause respiratory irritationH335Inhalation of the solid dust or powder can irritate the respiratory tract.[1][2]
Data synthesized from publicly available safety information.[1][2]

These classifications mandate a cautious approach. The primary routes of exposure are inhalation of the solid powder, skin and eye contact, and accidental ingestion.[3] Our safety protocol is designed to mitigate these risks at every step.

Core Directive: Your Personal Protective Equipment (PPE) Ensemble

The selection of PPE is not merely a checklist; it is a scientifically-grounded system of barriers between you and the potential hazard. Given the irritant nature of this compound, a comprehensive PPE strategy is mandatory.[4]

Eye and Face Protection: The First Line of Defense

The eyes are highly susceptible to chemical splashes and airborne particles.[3]

  • Chemical Splash Goggles: These are essential for all procedures. They must be fully sealed around the eyes to provide adequate protection against splashes from any direction.

  • Face Shield: When handling larger quantities (>1g) or when there is a heightened risk of splashing during procedures like solution preparation, a full face shield must be worn in conjunction with safety goggles.[5] This provides a secondary layer of protection for the entire face.

Hand Protection: Preventing Dermal Absorption

The "causes skin irritation" classification (H315) necessitates robust hand protection.

  • Glove Type: High-performance nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[5]

  • Double Gloving: This is a non-negotiable best practice, especially when weighing the solid compound, preparing solutions, and handling waste.[5][6] The outer glove is considered contaminated and should be removed and disposed of immediately after the task, while the inner glove provides continuous protection.[6]

  • Glove Change Frequency: Change gloves frequently, at least every hour, or immediately if you suspect contamination.[6] Remember, disposable gloves offer contact barrier protection, not long-term chemical resistance.[3]

Body Protection: Shielding Against Spills

Accidental spills can contaminate personal clothing and lead to prolonged skin exposure.

  • Chemical-Resistant Laboratory Coat: A disposable gown or a lab coat made of low-permeability, lint-free fabric is ideal.[5] It must have a solid front, long sleeves, and tight-fitting cuffs to ensure no skin on the arm or wrist is exposed.[6]

Respiratory Protection: Mitigating Inhalation Risk

The H335 "May cause respiratory irritation" warning is particularly relevant when handling the compound in its solid, powdered form.

  • Engineering Controls First: The primary method for controlling respiratory hazards is to use engineering controls. All handling of 3-(Boc-Amino)-3-methylazetidine, especially weighing and transferring the solid, must be conducted in a certified chemical fume hood.[4][7]

  • Respirator Use: In the rare event that engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge or a particulate filter (such as an N95/FFP2) should be used.[4][8] Proper fit-testing and training are required for respirator use.

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, sequential protocol minimizes risk and ensures procedural consistency. The following workflow is designed to be a self-validating system of safety.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Don Full PPE (Double Gloves, Goggles, Lab Coat) B 2. Prepare Fume Hood (Line with absorbent paper) A->B C 3. Assemble Equipment (Spatulas, glassware, solvents) B->C D 4. Weigh Solid Compound (Minimize aerosol generation) C->D Enter Fume Hood E 5. Prepare Solution (Add solid to solvent slowly) D->E F 6. Perform Reaction (Keep vessel closed when possible) E->F G 7. Decontaminate Surfaces (Use appropriate solvent) F->G Complete Reaction H 8. Segregate Waste (Solid, Liquid, Sharps) G->H I 9. Doff Outer Gloves (Dispose as solid waste) H->I J 10. Doff Remaining PPE I->J K 11. Wash Hands Thoroughly J->K

Caption: Safe Handling Workflow for 3-(Boc-Amino)-3-methylazetidine.

Disposal Plan: Responsible Waste Management

The disposal of 3-(Boc-Amino)-3-methylazetidine and its contaminated materials must be handled with the same diligence as its use. All waste is considered hazardous.[5][9]

  • Waste Segregation: Do not mix this waste with other streams unless permitted by your institution's Environmental Health & Safety (EHS) office.[9]

  • Solid Waste: This includes contaminated PPE (gloves, disposable lab coats), absorbent paper, and any residual solid chemical. Collect this in a designated, clearly labeled hazardous waste container.[5]

  • Liquid Waste: Unused solutions and the first solvent rinse of any glassware should be collected in a separate, labeled hazardous liquid waste container.[4]

  • Container Decontamination: Empty containers that held the compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). This rinsate must be collected as hazardous liquid waste.[9] Only after proper decontamination can the container be disposed of as non-hazardous waste.

G Start Waste Generated IsSolid Is the waste solid? (PPE, powder, paper) Start->IsSolid IsLiquid Is the waste liquid? (Solutions, rinsate) IsSolid->IsLiquid No SolidWaste Collect in Labeled Solid Hazardous Waste Bin IsSolid->SolidWaste Yes IsContainer Is it an empty container? IsLiquid->IsContainer No LiquidWaste Collect in Labeled Liquid Hazardous Waste Bin IsLiquid->LiquidWaste Yes TripleRinse Triple-Rinse with Solvent IsContainer->TripleRinse Yes CollectRinsate Collect Rinsate as Liquid Hazardous Waste TripleRinse->CollectRinsate DisposeContainer Dispose of Container as Non-Hazardous Waste CollectRinsate->DisposeContainer

Caption: Chemical Waste Disposal Decision Workflow.

By integrating these safety protocols into every aspect of your work with 3-(Boc-Amino)-3-methylazetidine, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors. Always consult your institution's specific Chemical Hygiene Plan and the manufacturer's most recent Safety Data Sheet before beginning work.

References

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • United Bio-Chemical Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet: N-Boc-ethylenediamine. Retrieved from [Link]

  • Amine Experts. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • BioProcess International. (2021). Good Practices for Managing a Safe Chemical Laboratory Part 3: Safety Administration and Facilities. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). 3-Boc-3-(methylamino)azetidine hydrochloride, 95%. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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